5-methyl-3-phenyl-1H-pyrazol-4-amine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-1H-pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHOKIKYPZXSKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-Phenyl-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive, chemically-grounded walkthrough for the synthesis of 5-methyl-3-phenyl-1H-pyrazol-4-amine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The 4-aminopyrazole scaffold is a privileged structure found in numerous biologically active molecules. This document moves beyond a simple recitation of steps to elaborate on the strategic decisions and mechanistic principles underlying a robust and reproducible three-step synthetic sequence. We will cover the initial heterocycle formation via the Knorr pyrazole synthesis, subsequent regioselective nitration at the C4 position, and the final reduction to the target amine. Each stage is supported by detailed protocols, mechanistic diagrams, and data interpretation, designed to empower researchers with both the practical knowledge and the theoretical understanding required for successful synthesis.
Strategic Importance of the 4-Aminopyrazole Scaffold
In the landscape of drug discovery, certain molecular frameworks consistently emerge as cornerstones for the development of therapeutic agents. The pyrazole nucleus is one such scaffold, prized for its ease of preparation and vast therapeutic potential.[1] Specifically, pyrazole derivatives bearing a free amino group (aminopyrazoles) are advantageous frameworks for designing ligands that interact with key biological targets like kinases and cyclooxygenases (COX). The amino group provides a crucial vector for hydrogen bonding and further chemical modification, making these compounds versatile building blocks in the synthesis of complex pharmaceutical agents.
The target molecule of this guide, this compound, embodies this strategic value. It serves as a key intermediate for more complex molecules, including potent inhibitors of various enzymes implicated in cancer and inflammatory diseases. Understanding its synthesis is, therefore, a foundational skill for researchers in this field.
Retrosynthetic Analysis and Strategy Selection
A reliable synthesis must be logical, efficient, and built upon well-established chemical transformations. Our strategy for constructing this compound is a classic three-step sequence that offers high yields and predictable outcomes.
The chosen pathway is as follows:
-
Step 1: Pyrazole Ring Formation. Construction of the core 3-methyl-5-phenyl-1H-pyrazole ring system via the Knorr pyrazole synthesis.[2]
-
Step 2: C4-Functionalization. Introduction of a nitrogen-containing group at the C4 position through electrophilic nitration.
-
Step 3: Reduction. Conversion of the nitro group to the target primary amine.
This approach is selected for its robustness. The starting materials, benzoylacetone and hydrazine, are commercially available and inexpensive. The reactions—pyrazole condensation, electrophilic aromatic substitution, and nitro reduction—are fundamental transformations in organic chemistry, ensuring high reproducibility.
Caption: Overall synthetic workflow for this compound.
Mechanistic Insights & Causality
A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization. Here, we dissect each step of the synthesis.
Step 1: Knorr Pyrazole Synthesis
This classic reaction constructs the pyrazole ring by condensing a 1,3-dicarbonyl compound (benzoylacetone) with a hydrazine.[3][4] The reaction typically proceeds under acidic or neutral conditions. The mechanism involves initial formation of a hydrazone intermediate at one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[5] The use of an unsymmetrical dicarbonyl like benzoylacetone can potentially lead to two regioisomers. However, the greater electrophilicity of the ketone carbonyl attached to the phenyl ring often directs the initial attack of the more nucleophilic nitrogen of hydrazine, leading predominantly to the desired 3-methyl-5-phenyl isomer.
Step 2: Electrophilic Nitration of the Pyrazole Ring
The pyrazole ring is an electron-rich heterocycle and readily undergoes electrophilic substitution. The C4 position is the most electron-rich and sterically accessible site, making it the primary target for electrophiles.[6][7]
The nitrating agent is the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[8] Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the potent electrophile. The π-system of the pyrazole ring then attacks the nitronium ion, forming a resonance-stabilized intermediate (a sigma complex), which subsequently loses a proton to restore aromaticity, yielding 3-methyl-4-nitro-5-phenyl-1H-pyrazole.[9]
Caption: Mechanism of electrophilic nitration at the C4 position of the pyrazole.
Step 3: Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to a primary amine. While various methods exist, such as catalytic hydrogenation (H₂/Pd-C), a dissolving metal reduction using tin(II) chloride (SnCl₂) in acidic medium (HCl) is exceptionally reliable and chemoselective for lab-scale synthesis.[10][11] This method is tolerant of many other functional groups.[12]
The mechanism involves a series of single-electron transfers from the Sn(II) species, which is oxidized to Sn(IV).[13][14] These electron transfers, coupled with protonation steps from the acidic solvent, reduce the nitro group through nitroso and hydroxylamine intermediates to finally yield the desired 4-aminopyrazole.[14]
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive.
Protocol 1: Synthesis of 3-Methyl-5-phenyl-1H-pyrazole
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add benzoylacetone (16.22 g, 0.1 mol) and ethanol (100 mL). Stir until fully dissolved.
-
Slowly add hydrazine hydrate (5.5 mL, ~0.11 mol) to the solution dropwise over 10 minutes. The addition is mildly exothermic.
-
Heat the reaction mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Filter the resulting white solid, wash with a small amount of cold ethanol, and dry under vacuum.
-
Causality Check: Refluxing in ethanol provides the necessary thermal energy for the condensation-cyclization reaction to proceed to completion. Cooling is essential to maximize the recovery of the product, which has lower solubility in cold ethanol.
-
Protocol 2: Synthesis of 3-Methyl-4-nitro-5-phenyl-1H-pyrazole
-
In a 250 mL flask cooled in an ice-salt bath (0 to -5 °C), carefully add concentrated sulfuric acid (40 mL).
-
While maintaining the low temperature and stirring vigorously, add the 3-methyl-5-phenyl-1H-pyrazole (15.8 g, 0.1 mol) in small portions over 30 minutes. Ensure the temperature does not rise above 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid (7.5 mL) to concentrated sulfuric acid (15 mL) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the pyrazole solution over 1 hour, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Very carefully, pour the reaction mixture onto 500 g of crushed ice with stirring. A yellow solid will precipitate.
-
Allow the ice to melt, then filter the solid. Wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-methyl-4-nitro-5-phenyl-1H-pyrazole.
-
Causality Check: The low temperature is critical to control the rate of the highly exothermic nitration reaction and to prevent unwanted side reactions or over-nitration. Pouring the acidic mixture onto ice serves to quench the reaction and precipitate the organic product, which is insoluble in the aqueous medium.
-
Protocol 3: Synthesis of this compound
-
To a 500 mL round-bottom flask, add the 3-methyl-4-nitro-5-phenyl-1H-pyrazole (10.15 g, 0.05 mol), ethanol (150 mL), and tin(II) chloride dihydrate (SnCl₂·2H₂O) (56.4 g, 0.25 mol).
-
Stir the suspension and add concentrated hydrochloric acid (50 mL) dropwise. The reaction is exothermic; use an ice bath to maintain the temperature around 25-30 °C during the addition.
-
After the addition, heat the mixture to reflux for 1 hour. The solution should become clear.
-
Cool the reaction mixture to room temperature and then pour it into a beaker containing 300 g of crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of a 40% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10). Tin hydroxides will precipitate.
-
Extract the aqueous slurry with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. Recrystallize from toluene or an ethanol/water mixture to obtain pure this compound.
-
Causality Check: A stoichiometric excess of SnCl₂ is used to ensure the complete reduction of the nitro group.[12] Basification is crucial to deprotonate the product amine (which exists as an ammonium salt in the acidic medium) into its free base form, making it extractable into an organic solvent.
-
Data Analysis and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes typical data.
| Compound | Molecular Formula | MW ( g/mol ) | Appearance | Yield (%) | m.p. (°C) | Key ¹H NMR Signals (δ, ppm) |
| 3-Methyl-5-phenyl-1H-pyrazole | C₁₀H₁₀N₂ | 158.20 | White solid | 85-95 | 127-129 | 12.5 (br s, 1H, NH), 7.8-7.3 (m, 5H, Ar-H), 6.4 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃) |
| 3-Methyl-4-nitro-5-phenyl-1H-pyrazole | C₁₀H₉N₃O₂ | 203.20 | Yellow solid | 75-85 | 165-167 | 13.8 (br s, 1H, NH), 7.6-7.4 (m, 5H, Ar-H), 2.6 (s, 3H, CH₃) |
| This compound | C₁₀H₁₁N₃ | 173.22 | Off-white solid | 80-90 | 148-150 | 12.0 (br s, 1H, NH), 7.7-7.2 (m, 5H, Ar-H), 3.5 (br s, 2H, NH₂), 2.2 (s, 3H, CH₃) |
Conclusion
The described three-step synthesis provides a reliable and well-understood pathway to this compound. By grounding the practical protocol in a firm understanding of the underlying reaction mechanisms—from the Knorr synthesis to electrophilic nitration and chemoselective reduction—researchers are well-equipped to execute, optimize, and troubleshoot the synthesis. This guide serves as a robust starting point for accessing this valuable molecular scaffold, paving the way for its application in the synthesis of novel and complex molecules in drug discovery and development.
References
-
Knorr Pyrazole Synthesis (M. Pharm) . Slideshare. Available at: [Link]
-
knorr pyrazole synthesis . Slideshare. Available at: [Link]
-
Knorr pyrazole synthesis . Name-Reaction.com. Available at: [Link]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow . RSC Advances. Available at: [Link]
-
Pyrazole . SlideShare. Available at: [Link]
-
Sn2+ reduction . ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media . Chemistry Stack Exchange. Available at: [Link]
-
Reduction of aromatic nitro compounds using Sn and HCl gives: . askIITians. Available at: [Link]
-
Complete Electrophilic Substitution Reactions Pyrazole . Scribd. Available at: [Link]
-
Katritzky, A. R., Tarhan, H. O., & Terem, B. (1975). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVIII. Nitration of pyrazoles in the 3- and 5-positions . Journal of the Chemical Society, Perkin Transactions 2, (14), 1632-1636. Available at: [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f . ResearchGate. Available at: [Link]
-
Nitro Reduction - Common Conditions . Organic Chemistry Portal. Available at: [Link]
-
Nitrations and brominations of 1-phenylpyrazole derivatives . Canadian Science Publishing. Available at: [Link]
-
Finar, I. L., & Hurlock, R. J. (1957). Nitration of 3-methyl-1,5-diphenylpyrazole and related compounds . Journal of the Chemical Society (Resumed), 3024-3029. Available at: [Link]
-
Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives . Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole . National Institutes of Health. Available at: [Link]
-
Mechanism of Nitration: Electrophilic Substitution Reaction . YouTube. Available at: [Link]
-
Rishiram Prajuli.pmd . Semantic Scholar. Available at: [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
-
Synthesis of Pyrazolone Derivatives and their Biological Activities . Oriental Journal of Chemistry. Available at: [Link]
-
From N–H Nitration to Controllable Aromatic Mononitration and Dinitration . ACS Publications. Available at: [Link]
-
On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles . ResearchGate. Available at: [Link]
-
Direct nitration of five membered heterocycles . Semantic Scholar. Available at: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone . SpringerLink. Available at: [Link]
-
Synthesis of 3-methyl-1-phenyl-5-pyrazoline . YouTube. Available at: [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities . BMC Chemistry. Available at: [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5 . ResearchGate. Available at: [Link]
Sources
- 1. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 2. name-reaction.com [name-reaction.com]
- 3. slideshare.net [slideshare.net]
- 4. jk-sci.com [jk-sci.com]
- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. youtube.com [youtube.com]
- 9. scribd.com [scribd.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Chemical Properties of 5-methyl-3-phenyl-1H-pyrazol-4-amine
To the researchers, scientists, and drug development professionals reading this guide, the heterocyclic pyrazole core needs little introduction. It is a quintessential "privileged scaffold," a structural motif consistently found in molecules demonstrating a vast spectrum of biological activities.[1][2][3] From the anti-inflammatory action of Celecoxib to the anti-cancer properties of Crizotinib and the cardiovascular applications of Sildenafil, the pyrazole ring is a cornerstone of modern medicinal chemistry.[4][5] Its unique electronic properties, ability to engage in hydrogen bonding as both a donor and acceptor, and its role as a versatile bioisostere make it an invaluable tool in our collective quest for novel therapeutics.[5]
This guide focuses on a specific, highly functionalized derivative: This compound . The introduction of a primary amino group at the 4-position transforms the pyrazole core into a versatile platform for synthetic elaboration. This amino group is not merely a passive substituent; it is a reactive handle that unlocks a multitude of chemical pathways, making this molecule a particularly attractive starting point for library synthesis and structure-activity relationship (SAR) studies. Aminopyrazoles are recognized as advantageous frameworks for developing potent ligands for enzymes, especially kinases, which are critical targets in oncology and immunology.[6][7]
This document provides a detailed exploration of the core chemical properties, synthesis, reactivity, and spectroscopic characterization of this compound, designed to equip you with the foundational knowledge needed to effectively utilize it in your research and development programs.
Core Molecular Structure and Physicochemical Properties
The fundamental identity of a compound dictates its behavior in both chemical and biological systems. Below are the core identifiers and key physical properties for this compound and its closely related isomers.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃[8]
-
CAS Number: While a specific CAS number for the 4-amino isomer is not prominently indexed, related isomers like 3-amino-5-methyl-4-phenylpyrazole (CAS: 31924-81-9) and 5-amino-3-methyl-1-phenylpyrazole (CAS: 1131-18-6) are well-documented.[8][10]
Table 1: Physicochemical Properties of Aminophenylpyrazoles
| Property | Value | Source / Comment |
| Molecular Weight | 173.21 g/mol | Calculated from formula C₁₀H₁₁N₃.[8] |
| Melting Point | 140-142 °C | Data for isomer: 3-amino-5-methyl-4-phenylpyrazole. |
| 114-117 °C | Data for isomer: 5-amino-3-methyl-1-phenylpyrazole.[11] | |
| Solubility (pH 7.4) | ~18.4 µg/mL | Experimental data for isomer: 3-methyl-4-phenyl-1H-pyrazol-5-amine.[8] |
| pKa | ~3.88 | Predicted value for isomer: 5-amino-3-methyl-1-phenylpyrazole.[10] |
| Appearance | Yellow to pale brown solid | Typical appearance for aminopyrazole derivatives.[10] |
Note: Data for specific isomers are provided due to the limited availability of experimental data for the exact this compound structure. This analog-based approach is a standard practice for property estimation in chemical research.
An important structural characteristic of 1H-pyrazoles is the existence of prototrophic tautomers. The position of the proton on the ring nitrogen atoms can shift, leading to different isomeric forms in equilibrium. This dynamic behavior can significantly influence the molecule's reactivity and its interactions with biological targets.
Synthesis and Structural Elucidation
A Plausible Synthetic Pathway
The synthesis of aminopyrazoles is well-established, with the most common and robust method being the condensation of a β-ketonitrile with hydrazine or its derivatives.[12][13] This approach offers a direct and efficient route to the pyrazole core. For the target molecule, this compound, a logical synthetic precursor would be (Z)-2-amino-3-phenylbut-2-enenitrile . The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, followed by intramolecular cyclization onto the nitrile group and subsequent tautomerization to form the aromatic pyrazole ring.
The choice of hydrazine hydrate as the reagent is critical; it provides the N1-N2 unit of the pyrazole ring without adding a substituent at the N1 position, yielding the desired 1H-pyrazole.
Figure 2: Reactivity map and synthetic potential of the target molecule.
-
The C4-Amino Group: This is the most significant functional group for synthetic diversification. As a potent nucleophile and an activating group, it directs the molecule's utility.
-
Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides. This is the primary method for exploring SAR, allowing for the introduction of diverse R-groups to probe interactions with a biological target.
-
Diazotization: Reaction with nitrous acid (HNO₂) would form a diazonium salt. While often unstable, pyrazole diazonium salts can be used in subsequent coupling reactions (e.g., Sandmeyer reaction) to introduce a wide variety of substituents at the C4 position, such as halogens, cyano, or hydroxyl groups.
-
Precursor to Fused Systems: The aminopyrazole motif is a classic precursor for synthesizing fused heterocyclic systems. For example, condensation with β-dicarbonyl compounds can yield pyrazolo[3,4-b]pyridines, a scaffold known for its own diverse biological activities. [14]
-
-
The Pyrazole Ring Nitrogens:
-
N1-H: The pyrrole-like nitrogen can be deprotonated with a base and subsequently alkylated or acylated. This provides another site for modification, allowing for fine-tuning of properties like solubility and cell permeability.
-
N2: The pyridine-like nitrogen is basic and serves as a hydrogen bond acceptor. It is the primary site of protonation and can coordinate to metal ions, enabling the use of this molecule as a ligand in organometallic chemistry. [15]
-
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for aminopyrazole synthesis. [12][13] Objective: To synthesize this compound via cyclocondensation.
Materials:
-
(Z)-2-amino-3-phenylbut-2-enenitrile (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Ethanol, absolute
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (Z)-2-amino-3-phenylbut-2-enenitrile (1.0 eq) and absolute ethanol (20 mL/g of nitrile).
-
Stir the mixture to achieve dissolution. If the starting material is not fully soluble, proceed with the suspension.
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirring solution/suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes mobile phase.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (30 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water or ethyl acetate/hexanes solvent system to afford the title compound as a crystalline solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Self-Validation: The integrity of this protocol is validated by the clear endpoint determined by TLC analysis and the definitive structural confirmation provided by the suite of spectroscopic methods. Each characterization technique corroborates the others to ensure the final product is indeed the desired molecule.
Conclusion for the Research Professional
This compound is more than just another heterocyclic compound; it is a strategically designed building block for medicinal chemistry. Its chemical properties are defined by the robust aromaticity of the pyrazole core and the versatile reactivity of the C4-amino group. This combination provides a stable yet highly adaptable scaffold for the synthesis of targeted molecular libraries. Understanding its fundamental properties—from its tautomeric nature and spectroscopic signature to its key reactive sites—is essential for any scientist aiming to leverage the proven power of the pyrazole scaffold in drug discovery and development.
References
-
MDPI. (n.d.). Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry. MDPI. Available from: [Link]
-
RSC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available from: [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available from: [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. RJPBCS. Available from: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]
-
ChemBK. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-4-phenyl-. ChemBK. Available from: [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-4-phenylpyrazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 5-methyl-4-nitro-N-phenyl-1H-pyrazol-3-amine. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI. Available from: [Link]
-
PubChem. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Available from: [Link]
-
NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Library of Medicine. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate. Available from: [Link]
-
SpectraBase. (n.d.). (5-methyl-3-phenyl-1H-pyrazol-4-yl)-phenyl-methanone - Optional[13C NMR]. Wiley. Available from: [Link]
-
Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Springer Nature. Available from: [Link]
-
Beilstein Journals. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Institut. Available from: [Link]
-
PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. Available from: [Link]
-
PubMed. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. National Library of Medicine. Available from: [Link]
-
NIH. (n.d.). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. National Library of Medicine. Available from: [Link]
-
University of Calgary. (n.d.). IR: amines. University of Calgary. Available from: [Link]
-
SpectraBase. (n.d.). 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile - Optional[1H NMR]. Wiley. Available from: [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available from: [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available from: [Link]
-
NIH. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. National Library of Medicine. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. JOCPR. Available from: [Link]
-
ChemSynthesis. (n.d.). Pyrazoles database - synthesis, physical properties. ChemSynthesis. Available from: [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. National Institute of Standards and Technology. Available from: [Link]
-
NIH. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. National Library of Medicine. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. National Center for Biotechnology Information. Available from: [Link]
-
MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. MDPI. Available from: [Link]
-
ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. ResearchGate. Available from: [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Amino-3-methyl-4-phenylpyrazole | C10H11N3 | CID 599501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1131-18-6 CAS MSDS (5-Amino-3-methyl-1-phenylpyrazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
Structural Elucidation of 5-methyl-3-phenyl-1H-pyrazol-4-amine
An In-Depth Technical Guide to the
Preamble: The Analytical Challenge of Isomeric Pyrazoles
Pyrazoles represent a privileged scaffold in medicinal chemistry and materials science, valued for their diverse biological activities and synthetic versatility. The compound 5-methyl-3-phenyl-1H-pyrazol-4-amine is a promising building block, but its utility is predicated on its unambiguous structural and isomeric purity. The synthesis of substituted pyrazoles can often yield a mixture of isomers, such as the closely related 5-amino-3-methyl-1-phenylpyrazole. Differentiating these positional isomers is a non-trivial analytical challenge that demands a multi-faceted, systematic approach.
This guide eschews a simple recitation of techniques. Instead, it presents an integrated analytical workflow, mirroring the logical progression of a structure elucidation campaign in a modern drug discovery laboratory. We will move from foundational assessments of purity and molecular formula to the intricate mapping of atomic connectivity, demonstrating how each analytical technique provides a layer of evidence that, in concert, builds an irrefutable case for the correct structure. The causality behind each experimental choice is emphasized, providing not just a protocol, but a strategic blueprint for tackling similar challenges.
Part 1: Foundational Analysis - Establishing a Pure Analytical Starting Point
Expertise & Experience: Before any advanced spectroscopic analysis, we must first establish the purity of the sample. The most sophisticated NMR or MS data is meaningless if it originates from a mixture. This foundational step prevents misinterpretation of data and ensures the final structural assignment corresponds to the major component of the material.
Protocol 1: Purity Assessment via HPLC-UV
-
System Preparation: Utilize a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV-Vis or Diode Array Detector (DAD).
-
Mobile Phase: Prepare a gradient system.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized material in 1 mL of a 50:50 mixture of Solvents A and B.
-
Injection & Detection: Inject 5 µL and monitor at multiple wavelengths (e.g., 210 nm, 254 nm, 280 nm) to detect potential impurities with different chromophores.
-
Analysis: A pure sample should yield a single, sharp peak. Purity is calculated by the area percentage of the main peak. The goal is a sample with >95% purity before proceeding.
Trustworthiness: This protocol is self-validating. The use of a gradient ensures that impurities with a wide range of polarities are eluted and detected. Monitoring at multiple wavelengths mitigates the risk of an impurity co-eluting or being transparent at a single wavelength.
Part 2: The Molecular Blueprint - High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: The first spectroscopic step is to determine the elemental composition. Low-resolution mass spectrometry provides the nominal mass, but High-Resolution Mass Spectrometry (HRMS) provides the exact mass, typically to within 5 parts-per-million (ppm). This precision is crucial for calculating a unique and unambiguous molecular formula, confirming that the compound in hand is, at the very least, an isomer of the target structure.
Protocol 2: Molecular Formula Determination via ESI-HRMS
-
Instrumentation: Employ an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as an Orbitrap or Time-of-Flight (TOF).
-
Sample Infusion: Prepare a dilute solution of the sample (~10 µg/mL) in methanol or acetonitrile. Infuse the sample directly into the ESI source at a low flow rate (5-10 µL/min).
-
Ionization Mode: Acquire data in positive ion mode, as the amine and pyrazole nitrogens are readily protonated. The expected ion is the protonated molecule, [M+H]⁺.
-
Mass Analysis: Acquire the spectrum over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Processing: Use the instrument software to calculate the molecular formula for the observed m/z of the [M+H]⁺ ion.
Data Presentation: Expected HRMS Results
| Parameter | Theoretical Value |
| Molecular Formula | C₁₀H₁₁N₃ |
| Monoisotopic Mass (M) | 173.09530 Da |
| Protonated Ion ([M+H]⁺) | 174.10312 Da |
| Acceptable Measured [M+H]⁺ | 174.10312 ± 0.00087 Da (for 5 ppm error) |
Authoritative Grounding: The ability of HRMS to provide an unambiguous molecular formula is a cornerstone of modern chemical analysis.[1] The fragmentation patterns of pyrazole derivatives, often involving the expulsion of HCN or N₂, can further support the presence of the pyrazole core, although these are typically more pronounced in Electron Ionization (EI) mass spectrometry.[2][3]
Part 3: The Complete Structural Map - A Multi-dimensional NMR Approach
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A one-dimensional (1D) proton (¹H) spectrum provides initial clues, but a full suite of 1D and two-dimensional (2D) experiments is required for an unassailable structural proof, especially when differentiating isomers. Our strategy is to use a combination of ¹H, ¹³C, DEPT-135, HSQC, and HMBC experiments to build the structure piece by piece.
Overall NMR Workflow
Caption: Integrated NMR workflow for structure elucidation.
Protocol 3: Comprehensive NMR Data Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing exchangeable protons like those from NH and NH₂ groups.
-
¹H NMR: Acquire a standard proton spectrum. A D₂O exchange experiment (adding a drop of D₂O to the NMR tube and re-acquiring the spectrum) should be performed to identify the exchangeable NH and NH₂ protons, which will disappear or diminish.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to count the number of unique carbon environments.
-
DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. In this experiment, CH and CH₃ signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (C) are absent. This is a rapid method to differentiate carbon types.
-
HSQC: Acquire a Heteronuclear Single Quantum Coherence (HSQC) spectrum. This 2D experiment shows correlation peaks between protons and the carbons to which they are directly attached (one-bond ¹J C-H coupling).
-
HMBC: Acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the key experiment for determining the overall connectivity. It shows correlations between protons and carbons that are two or three bonds away (²⁻³J C-H coupling).
Data Interpretation: A Predictive Analysis
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, ~400 MHz)
| Proton Assignment | Predicted Shift (ppm) | Multiplicity | Integration | Key Differentiator from 5-Amino Isomer |
| Phenyl-H (ortho, meta, para) | 7.20 - 7.60 | Multiplet (m) | 5H | Similar chemical shift range expected. |
| NH (pyrazole ring) | 12.0 - 13.0 | Broad Singlet (br s) | 1H | Will disappear upon D₂O exchange. |
| NH₂ (amine) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | Will disappear upon D₂O exchange. |
| CH₃ (methyl at C5) | 2.20 - 2.40 | Singlet (s) | 3H | Similar chemical shift expected. |
| H4 (proton at C4) | Absent | - | - | This is the critical difference. The 5-amino isomer would show a singlet at ~5.7 ppm for the proton at C4. The absence of this signal is strong evidence for the 4-amino structure. |
Table 2: Predicted ¹³C NMR & DEPT-135 Data (in DMSO-d₆, ~100 MHz)
| Carbon Assignment | Predicted Shift (ppm) | DEPT-135 Signal | Rationale & Key Correlations |
| C=O (potential tautomer) | > 160 | Absent | Unlikely to be the major tautomer, but should be considered. |
| C3 (attached to Phenyl) | 148 - 152 | Absent (Quat) | Phenyl group deshielding effect. |
| C5 (attached to Methyl) | 138 - 142 | Absent (Quat) | Methyl group has a smaller effect than phenyl. |
| Phenyl C (ipso) | 130 - 134 | Absent (Quat) | Quaternary carbon attached to the pyrazole ring. |
| Phenyl C (ortho, meta, para) | 125 - 129 | Positive (CH) | Standard aromatic CH signals. |
| C4 (attached to Amine) | 115 - 125 | Absent (Quat) | The electron-donating NH₂ group will shield this carbon, but its position between two other ring carbons influences the final shift. |
| CH₃ | 10 - 14 | Positive (CH₃) | Typical shift for a methyl group on an aromatic ring. |
Connecting the Dots with HMBC
The HMBC spectrum provides the definitive proof of connectivity. By observing correlations over 2 and 3 bonds, we can piece the molecular puzzle together.
Caption: Key expected HMBC correlations for structural confirmation.
Trustworthiness: This multi-pronged NMR approach is self-validating.
-
HSQC confirms the direct C-H connections predicted by 1D NMR.
-
HMBC provides the long-range connectivity. The observation of a 3-bond correlation from the methyl protons to C4 is irrefutable evidence that the methyl group is on C5 and the substituent on C4 is the amine group (which has no protons to correlate from). This single experiment definitively rules out the 5-amino isomer.
Part 4: Functional Group Confirmation - Infrared (IR) Spectroscopy
Expertise & Experience: While NMR and MS provide the core structural framework, Infrared (IR) spectroscopy offers rapid and definitive confirmation of the key functional groups present. For this molecule, we are particularly interested in identifying the N-H bonds of both the amine and the pyrazole ring.
Protocol 4: ATR-FTIR Analysis
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to the sample scan. The instrument software will automatically subtract the background from the sample spectrum.
Data Presentation: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3200 - 3100 | N-H Stretch | Pyrazole Ring N-H |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl) |
| 2980 - 2850 | C-H Stretch | Aliphatic (Methyl) |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretch | Aromatic & Pyrazole Rings |
Authoritative Grounding: The presence of absorption bands in the 3400-3100 cm⁻¹ range is characteristic of N-H stretching vibrations. Specifically, primary amines often show two distinct bands (asymmetric and symmetric stretching), which helps to confirm their presence.[5][6] The pyrazole ring itself also has characteristic stretching vibrations.[6]
Part 5: The Ultimate Arbiter - Single-Crystal X-Ray Crystallography
Expertise & Experience: When absolute, undeniable proof of structure is required—for a patent filing, a regulatory submission, or to resolve a particularly ambiguous case—single-crystal X-ray crystallography is the gold standard. It moves beyond spectroscopic inference to provide a direct three-dimensional image of the molecule.
Protocol 5: Structure Determination by X-Ray Diffraction
-
Crystal Growth: This is often the most challenging step. The goal is to grow a single, defect-free crystal suitable for diffraction. Common methods include:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Vapor diffusion, where a solution of the compound is placed in a vial, which is then placed in a sealed jar containing a less polar "anti-solvent" into which the primary solvent has low miscibility.
-
-
Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data, solve the phase problem, and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure, including precise bond lengths, bond angles, and atomic coordinates.
Outcome: X-ray crystallography would provide the definitive structure, completely distinguishing the 4-amino isomer from any other possible regioisomers, leaving no room for doubt.[7][8][9]
Conclusion: A Synthesis of Evidence
-
HPLC establishes the sample's purity, ensuring the analysis is valid.
-
HRMS confirms the elemental composition, proving we have the correct molecular formula (C₁₀H₁₁N₃).
-
¹H and ¹³C NMR provide the initial map of the proton and carbon environments, with the key diagnostic being the absence of a proton signal at the C4 position.
-
2D NMR (HSQC and HMBC) connects the atomic puzzle pieces, with the HMBC correlation between the C5-methyl protons and the C4 carbon serving as the lynchpin of the structural argument.
-
IR Spectroscopy offers rapid and clear confirmation of the essential amine and pyrazole N-H functional groups.
-
X-Ray Crystallography , if obtainable, provides the final, incontrovertible proof.
By following this self-validating workflow, a researcher can confidently and defensibly assign the structure of this compound, enabling its effective use in research and development.
References
- Brbot-Šaranović, A., & Katušin-Ražem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry, 30(1), 265-268.
-
Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]
-
Reva, I., Lapinski, L., & Fausto, R. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4257. Available at: [Link]
-
PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Saad, E. F., Gany, A. A., & Elba, M. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. Available at: [Link]
-
BenChem. (2022). 384 BCH3023 Heterocyclic Amines. YouTube. Available at: [Link]
-
Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral investigation of compounds 1 and 11-15. Retrieved from [Link]
-
ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. American Chemical Society. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Anderson, D. W., & perceptible, M. (1968). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 759-762. Available at: [Link]
-
Zare, A., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4220. Available at: [Link]
-
Abuelizz, H. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15, 65. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. Retrieved from [Link]
-
Dekamin, M. G., et al. (2017). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 7, 5293-5301. Available at: [Link]
-
Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-147. Available at: [Link]
-
Kruger, H. G., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. South African Journal of Chemistry, 68, 47-52. Available at: [Link]
-
SpectraBase. (n.d.). (5-methyl-3-phenyl-1H-pyrazol-4-yl)-phenyl-methanone - Optional[13C NMR]. Retrieved from [Link]
-
ResearchGate. (n.d.). NH / CH stretching region of the IR spectrum of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]
-
Chen, J. (1999). Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. Journal of Food and Drug Analysis, 7(4), 235-248. Available at: [Link]
-
Hu, L., et al. (2007). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(1), 199-204. Available at: [Link]
-
van Rensburg, W. J., & Kruger, H. G. (2013). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105. Available at: [Link]
-
ResearchGate. (n.d.). Chemical structures of the studied heterocyclic amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Retrieved from [Link]
-
IUCr Journals. (2022). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid and 3-(4-methoxyphenyl)isoxazol-5(4H)-one. Retrieved from [Link]
-
Wiley Online Library. (n.d.). 5-CYANO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC-ACID-ETHYLESTER. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile - Optional[1H NMR]. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2020). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Scientific Reports, 10, 17978. Available at: [Link]
-
Shahani, T., Fun, H. K., & Isloor, A. M. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2646. Available at: [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
MDPI. (n.d.). 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. Retrieved from [Link]
Sources
- 1. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 8. researchgate.net [researchgate.net]
- 9. journals.iucr.org [journals.iucr.org]
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable structural versatility and capacity to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2] Pyrazole derivatives have given rise to a multitude of approved drugs and clinical candidates, demonstrating a wide spectrum of pharmacological activities.[3] This technical guide provides an in-depth exploration of the key biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
The Significance of the Pyrazole Moiety
First synthesized in 1883 by Ludwig Knorr, the pyrazole nucleus is an aromatic heterocyclic compound with the molecular formula C₃H₄N₂.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse substitutions, leading to a vast chemical space for drug design.[4] This adaptability is evidenced by the integration of the pyrazole core into blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction medication Sildenafil, and the anti-obesity drug Rimonabant (though later withdrawn).[3] The broad therapeutic applications of pyrazole derivatives span from anti-inflammatory and analgesic effects to antimicrobial, anticancer, and anticonvulsant activities.[4][5]
I. Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade
A significant number of pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, primarily by targeting enzymes involved in the arachidonic acid pathway.[6]
Mechanism of Action: Selective COX-2 Inhibition
The most well-established mechanism for the anti-inflammatory action of many pyrazole derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[7] Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are crucial mediators of pain and inflammation.[8] While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function, COX-2 is induced during inflammation.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX isoforms can lead to gastrointestinal side effects.[10]
Celecoxib (Celebrex®), a diaryl-substituted pyrazole, exemplifies the success of selective COX-2 inhibition.[7] Its chemical structure allows it to bind to a hydrophilic side pocket present in the active site of COX-2, but not COX-1, leading to its selectivity.[11] This selective inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a reduced risk of gastrointestinal complications compared to non-selective NSAIDs.[9]
Caption: Mechanism of COX-2 Inhibition by Celecoxib.
Experimental Evaluation of Anti-inflammatory Activity
In vitro and in vivo models are crucial for assessing the anti-inflammatory potential of novel pyrazole derivatives.
Table 1: Key Assays for Anti-inflammatory Activity
| Assay Type | Model | Purpose | Key Parameters Measured |
| In Vitro | COX-1/COX-2 Inhibition Assay | To determine the potency and selectivity of compounds against COX enzymes. | IC₅₀ values for COX-1 and COX-2. |
| In Vitro | Lipopolysaccharide (LPS)-stimulated Macrophages | To assess the inhibition of pro-inflammatory cytokine production. | Levels of TNF-α, IL-6, IL-1β. |
| In Vivo | Carrageenan-induced Paw Edema | To evaluate acute anti-inflammatory effects. | Reduction in paw volume.[12] |
| In Vivo | Cotton Pellet-induced Granuloma | To assess chronic anti-inflammatory activity. | Weight of the granuloma tissue.[12] |
This widely used in vivo model assesses the acute anti-inflammatory activity of a test compound.
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Compound Administration: Animals are divided into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test groups (different doses of the pyrazole derivative). The compounds are administered orally or intraperitoneally.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
II. Anticancer Activity: Diverse Mechanisms of Action
The pyrazole scaffold is a prominent feature in many compounds with potent anticancer activity, targeting various hallmarks of cancer.[4]
Mechanisms of Anticancer Action
Pyrazole derivatives exert their anticancer effects through multiple mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.[4]
-
Cell Cycle Arrest: Halting the proliferation of cancer cells at different phases of the cell cycle.[13]
-
Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply tumors with nutrients.[13]
-
Kinase Inhibition: Many pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, are potent inhibitors of protein kinases that are crucial for cancer cell signaling and survival.[14]
For instance, some pyrazole derivatives have been shown to induce apoptosis by activating pro-apoptotic molecules like caspases and inhibiting anti-apoptotic proteins.[13]
Experimental Evaluation of Anticancer Activity
A variety of in vitro assays are employed to screen and characterize the anticancer properties of pyrazole derivatives.
Table 2: Common In Vitro Anticancer Assays
| Assay | Principle | Endpoint |
| MTT/MTS Assay | Measures the metabolic activity of viable cells by the reduction of a tetrazolium salt. | Cell viability, IC₅₀ value. |
| Flow Cytometry | Quantifies cell cycle distribution and apoptosis using fluorescent dyes. | Percentage of cells in G1, S, G2/M phases; percentage of apoptotic cells. |
| Wound Healing/Transwell Migration Assay | Assesses the ability of cells to migrate and invade. | Rate of wound closure; number of migrated/invaded cells. |
| Western Blotting | Detects and quantifies specific proteins involved in cell signaling pathways. | Expression levels of key proteins (e.g., caspases, cyclins). |
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the pyrazole derivative and incubated for 24-72 hours.
-
MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated for each concentration, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT Cytotoxicity Assay.
III. Antimicrobial and Antifungal Activity
The emergence of drug-resistant pathogens has spurred the search for novel antimicrobial agents, and pyrazole derivatives have shown significant promise in this area.[15]
Mechanism of Action
The antimicrobial mechanisms of pyrazole derivatives are diverse and can involve:
-
Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival.
-
Disruption of Cell Wall Synthesis: Weakening the structural integrity of the microbial cell wall.
-
Interference with DNA Replication: Preventing microbial proliferation by inhibiting DNA synthesis.
For example, some pyrazole-thiazole hybrids have demonstrated potent antibacterial and antifungal activities, suggesting that combining different heterocyclic rings can enhance efficacy.[15]
Experimental Evaluation of Antimicrobial Activity
The antimicrobial and antifungal potential of pyrazole derivatives is typically assessed by determining their minimum inhibitory concentration (MIC).
Table 3: Methods for Antimicrobial Susceptibility Testing
| Method | Description | Advantage |
| Broth Microdilution | Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well plate and inoculated with the microorganism. | Provides a quantitative MIC value. |
| Agar Diffusion (Disk Diffusion) | Paper disks impregnated with the compound are placed on an agar plate inoculated with the microorganism. | Simple and cost-effective for screening. |
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilutions: Two-fold serial dilutions of the pyrazole derivative are made in a suitable broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Other Notable Biological Activities
The versatility of the pyrazole scaffold extends to a range of other therapeutic areas.
Anticonvulsant Activity
Several pyrazole derivatives have been investigated for their potential in treating epilepsy.[16] Their anticonvulsant activity is often evaluated using animal models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.[17][18] The MES test is indicative of efficacy against generalized tonic-clonic seizures, while the PTZ test is a model for absence seizures.[16]
Phosphodiesterase (PDE) Inhibition
Sildenafil (Viagra®), a well-known pyrazole-containing drug, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[19] PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that promotes smooth muscle relaxation and vasodilation.[20] By inhibiting PDE5, sildenafil increases cGMP levels, leading to enhanced blood flow to the corpus cavernosum of the penis, which is the basis for its use in treating erectile dysfunction.[21]
Caption: Mechanism of Action of Sildenafil as a PDE5 Inhibitor.
Cannabinoid Receptor Antagonism
Rimonabant, a 1,5-diarylpyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist.[22] The CB1 receptor is involved in regulating appetite and energy balance.[23] By blocking this receptor, rimonabant was intended to reduce food intake and promote weight loss.[24] However, it was withdrawn from the market due to severe psychiatric side effects, highlighting the complexities of targeting the endocannabinoid system.[23] The structure-activity relationship studies of these pyrazole antagonists have been crucial in understanding the requirements for potent and selective CB1 receptor binding.[25][26]
Conclusion
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its inherent versatility allows for the development of compounds with a wide array of biological activities, addressing numerous therapeutic needs. A deep understanding of the mechanisms of action, structure-activity relationships, and appropriate experimental evaluation techniques is paramount for the successful design and development of novel pyrazole-based drugs. As synthetic methodologies become more sophisticated and our understanding of biological targets deepens, the pyrazole nucleus is poised to remain a central element in the discovery of the next generation of therapeutic agents.
References
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Google AI.
- [Mode of action of sildenafil]. (n.d.). PubMed.
- Celecoxib. (n.d.). StatPearls - NCBI Bookshelf.
- Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical.Net.
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Google AI.
- Sildenafil: mechanism of action, clinical applications and safety. (2023, November 16). ChemicalBook.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Google AI.
- Sildenafil. (n.d.). Wikipedia.
- What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? (2025, March 5). Google AI.
- Celecoxib. (n.d.). Wikipedia.
- Pyrazole as an anti-inflammatory scaffold. (2022, September 5). International journal of health sciences.
- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). MDPI.
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives. (n.d.). PubMed.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (n.d.). MDPI.
- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). NIH.
- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.). Google AI.
- "Review on Biological Activities of Pyrazole Derivatives". (n.d.). Journal of Chemical Health Risks.
- What is the mechanism of Rimonabant? (2024, July 17). Patsnap Synapse.
- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
- Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. (n.d.). ACS Publications.
- Rimonabant: endocannabinoid inhibition for the metabolic syndrome. (n.d.). PubMed.
- What is Rimonabant used for? (2024, June 14). Patsnap Synapse.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). PMC - NIH.
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Google AI.
- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.
- Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions. (n.d.). PubMed.
- METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. (n.d.). Google AI.
- Structure Activity of CB1 Cannabinoid Receptor Antagonists. (n.d.). Google AI.
- Cannabinoid receptor antagonist. (n.d.). Wikipedia.
- The endocannabinoid system and rimonabant: a new drug with a novel mechanism of action involving cannabinoid CB1 receptor antagonism--or inverse agonism--as potential obesity treatment and other therapeutic use. (n.d.). PubMed.
- Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. (n.d.). PMC - NIH.
- Application Notes and Protocols for the Evaluation of Novel Anticonvulsant Compounds in Preclinical Epilepsy Research. (n.d.). Benchchem.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI.
- Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay. (n.d.). ResearchGate.
- Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction. (n.d.). MDPI.
- Pyrazole Antagonists of the CB1 receptor with reduced brain penetration. (n.d.). PubMed Central.
- The mechanism of action of sildenafil and its subsequent potential... (n.d.). ResearchGate.
- (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 8). ResearchGate.
- Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (n.d.). Indian Academy of Sciences.
- Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice. (2021, June 7). PMC - PubMed Central.
- Evaluation of Anticonvulsant Activity of Prunus amygdalus Batsch Kernels in Experimental Animal Model. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Evaluation of anticonvulsant activity of ethanolic extract of Momordica tuberosa leaves in experimental animals. (n.d.). International Journal of Basic & Clinical Pharmacology.
Sources
- 1. jchr.org [jchr.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. sciencescholar.us [sciencescholar.us]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Celecoxib - Wikipedia [en.wikipedia.org]
- 12. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Anticonvulsant Activity of 80% Methanolic Root Bark Extract and Solvent Fractions of Pentas schimperiana (A. Rich.) Vatke (Rubiaceae) in Swiss Albino Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijpp.com [ijpp.com]
- 18. ijpbs.com [ijpbs.com]
- 19. Sildenafil: mechanism of action, clinical applications and safety_Chemicalbook [chemicalbook.com]
- 20. Sildenafil - Wikipedia [en.wikipedia.org]
- 21. droracle.ai [droracle.ai]
- 22. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 23. What is Rimonabant used for? [synapse.patsnap.com]
- 24. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 5-methyl-3-phenyl-1H-pyrazol-4-amine: A Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 5-methyl-3-phenyl-1H-pyrazol-4-amine
The pyrazole scaffold is a cornerstone in modern drug discovery, renowned for its versatile biological activities. The specific substitution pattern of this compound, featuring a primary amine at the C4 position, a methyl group at C5, and a phenyl group at C3, creates a unique electronic and steric profile. This arrangement offers multiple points for further chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents and functional materials.
Accurate structural elucidation through spectroscopic methods is a critical first step in the development of any new chemical entity. This guide provides a comprehensive overview of the expected spectroscopic signatures of this compound, empowering researchers to identify and characterize this compound with confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 - 7.8 | Multiplet | 2H | Phenyl H (ortho) |
| ~7.3 - 7.5 | Multiplet | 3H | Phenyl H (meta, para) |
| ~4.0 (broad) | Singlet | 2H | -NH₂ |
| ~2.3 | Singlet | 3H | -CH₃ |
| ~9.5 (broad) | Singlet | 1H | -NH (pyrazole) |
Interpretation and Rationale:
-
Aromatic Protons (Phenyl Group): The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum (~7.3-7.8 ppm). The ortho-protons are typically shifted slightly downfield due to their proximity to the pyrazole ring.
-
Amine Protons (-NH₂): The protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a sharp singlet, as there are no adjacent protons to cause splitting.
-
Pyrazole NH Proton: The proton on the pyrazole nitrogen is also expected to be a broad singlet and can exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~150 | C3 (attached to phenyl) |
| ~145 | C5 (attached to methyl) |
| ~135 | C4 (attached to amine) |
| ~130 | Phenyl C (ipso) |
| ~129 | Phenyl C (para) |
| ~128 | Phenyl C (ortho) |
| ~125 | Phenyl C (meta) |
| ~12 | -CH₃ |
Interpretation and Rationale:
-
Pyrazole Carbons: The carbons of the pyrazole ring are expected to resonate in the downfield region of the spectrum due to their aromatic character and the influence of the nitrogen atoms. The carbon bearing the phenyl group (C3) and the carbon with the methyl group (C5) are predicted to be the most downfield. The carbon attached to the amino group (C4) will also be significantly deshielded.
-
Phenyl Carbons: The carbons of the phenyl ring will appear in the aromatic region, with the ipso-carbon (the one attached to the pyrazole ring) being the most deshielded.
-
Methyl Carbon: The methyl carbon will appear in the upfield region of the spectrum, as is typical for sp³-hybridized carbons.
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[1]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[2] DMSO-d₆ is often a good choice for compounds with exchangeable protons like amines and NH groups as it can slow down the exchange rate.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution is free of any solid particles.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high-resolution spectra.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required compared to the ¹H spectrum.[3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3300 | Medium | N-H stretch (asymmetric and symmetric, -NH₂) |
| 3200-3000 | Medium, Broad | N-H stretch (pyrazole) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic, -CH₃) |
| ~1620 | Medium | N-H bend (-NH₂) |
| 1600-1450 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| 1335-1250 | Strong | C-N stretch (aromatic amine) |
| 910-665 | Broad | N-H wag (-NH₂) |
Interpretation and Rationale:
-
N-H Stretches: The primary amine (-NH₂) is expected to show two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[4][5] The pyrazole N-H stretch will likely appear as a broader band in the 3200-3000 cm⁻¹ region.[6]
-
C-H Stretches: Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[7]
-
N-H Bend: The bending vibration of the primary amine is expected around 1620 cm⁻¹.[8]
-
Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the phenyl and pyrazole rings will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: A strong absorption corresponding to the stretching of the C-N bond of the aromatic amine is anticipated in the 1335-1250 cm⁻¹ range.[4]
-
N-H Wag: A broad band due to the out-of-plane bending (wagging) of the N-H bonds of the primary amine is expected in the 910-665 cm⁻¹ region.[5]
Experimental Protocol for IR Spectroscopy (Solid Sample)
For a solid sample like this compound, the KBr pellet method is a standard and reliable technique.[9]
-
Sample Preparation:
-
Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a fine, homogeneous powder.
-
Transfer the powder to a pellet press.
-
-
Pellet Formation:
-
Apply pressure to the press to form a thin, transparent KBr pellet. A good pellet is clear and free of cracks.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
-
An alternative method for solid samples is the thin solid film method, where the compound is dissolved in a volatile solvent, a drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate before analysis.[10]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[11]
Predicted Mass Spectrum
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 187 | Molecular Ion [M]⁺ |
| 186 | [M-H]⁺ |
| 172 | [M-CH₃]⁺ |
| 110 | [M-C₆H₅]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Rationale:
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₁₀H₁₁N₃ = 187.24 g/mol ). The presence of an odd number of nitrogen atoms results in an odd nominal molecular weight, which is a useful diagnostic tool (the "nitrogen rule").
-
Fragmentation Pattern:
-
[M-H]⁺: Loss of a hydrogen atom is a common fragmentation pathway.
-
[M-CH₃]⁺: Loss of the methyl group as a radical is a likely fragmentation.
-
[M-C₆H₅]⁺: Cleavage of the bond between the phenyl group and the pyrazole ring can lead to the loss of a phenyl radical.
-
[C₆H₅]⁺: The phenyl cation itself is a stable fragment and is often observed at m/z 77.
-
Experimental Protocol for Mass Spectrometry
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound and is commonly coupled with liquid chromatography (LC-MS).[12]
-
Sample Preparation:
-
Prepare a dilute solution of the compound (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrumentation:
-
The sample solution is introduced into the ESI source of the mass spectrometer, often via an LC system for sample cleanup and separation.
-
A high voltage is applied to the tip of the ESI needle, creating a fine spray of charged droplets.
-
The solvent evaporates from the droplets, leading to the formation of gas-phase ions.
-
-
Data Acquisition:
-
The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), where they are separated based on their m/z ratio.[13]
-
A mass spectrum is generated by plotting the ion intensity as a function of the m/z ratio.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed, where the molecular ion is isolated and fragmented to generate a product ion spectrum.[14]
-
Integrated Spectroscopic Analysis Workflow
The most effective approach to structural elucidation involves the integration of data from multiple spectroscopic techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. wikieducator.org [wikieducator.org]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. zefsci.com [zefsci.com]
- 14. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 5-methyl-3-phenyl-1H-pyrazol-4-amine: A Technical Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract 5-methyl-3-phenyl-1H-pyrazol-4-amine is a heterocyclic amine belonging to the aminopyrazole class, a scaffold of significant interest in medicinal chemistry for its diverse biological activities.[1][2][3] The solubility of this compound in various organic solvents is a critical physical parameter that profoundly influences its utility throughout the drug discovery and development pipeline—from synthetic workup and purification to formulation and bioavailability. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. It combines a molecular structure analysis to predict solubility behavior with a detailed, field-proven experimental protocol for its quantitative determination, empowering researchers to optimize their workflows and make informed decisions.
The Critical Role of Solubility in Utilizing Aminopyrazoles
The aminopyrazole nucleus is a versatile framework in drug discovery, with derivatives showing promise as kinase inhibitors, anticancer agents, and anti-inflammatory compounds.[2][3] For a specific derivative like this compound, understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for practical application.
Key processes dictated by solubility include:
-
Chemical Synthesis: Selecting appropriate solvents for reactions to ensure reactants are in the same phase, which can dictate reaction rates and yields.
-
Purification: Solubility differences are the basis of crystallization, a primary method for purifying solid compounds. Choosing a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is key.
-
Analytical Characterization: Preparing solutions for techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy requires solvents that can dissolve the analyte at the desired concentration.
-
Formulation Development: For a compound to be a viable drug candidate, it must be formulated into a dosage form. Solubility in various pharmaceutically acceptable solvents and co-solvents is a primary determinant of formulation strategy and subsequent bioavailability.[4]
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur—"like dissolves like." This is a function of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
Molecular Structure and Intermolecular Forces
An analysis of the this compound structure reveals a molecule with distinct polar and non-polar regions, leading to a complex solubility profile.
-
Polar Moieties: The primary amine (-NH₂) group and the nitrogen atoms within the pyrazole ring are capable of acting as both hydrogen bond donors and acceptors.[5][6] These groups will readily interact with polar protic and aprotic solvents.
-
Non-Polar Moieties: The phenyl ring (C₆H₅) and the methyl group (-CH₃) are hydrophobic. These regions contribute to solubility in non-polar or weakly polar organic solvents through van der Waals interactions.
The presence of both functionalities suggests that the compound will not be exclusively soluble in either highly polar or completely non-polar solvents. Its solubility will be highest in solvents that can effectively solvate both the polar amine/pyrazole features and the non-polar phenyl/methyl groups.
Key Factors Influencing Solubility
-
Solvent Polarity: The choice of solvent is the most critical factor. Solvents are typically classified as polar protic (e.g., methanol, ethanol), polar aprotic (e.g., acetone, DMSO, acetonitrile), and non-polar (e.g., toluene, hexanes).
-
Temperature: For most solid solutes, solubility increases with temperature.[7] This is because the additional thermal energy helps overcome the solute-solute interactions within the crystal lattice, allowing the solvent to solvate the individual molecules more effectively.
-
Crystal Lattice Energy: The stability of the compound's solid-state crystal structure must be overcome for dissolution to occur.[8] Strong intermolecular forces, such as extensive hydrogen bonding in the crystal, can lead to lower solubility as more energy is required to break the lattice apart.
Predicted Qualitative Solubility Profile
Based on the structural analysis, a qualitative prediction of the solubility of this compound in common laboratory solvents can be established. This serves as a starting point for experimental design.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Toluene | Moderate to Low | The phenyl group on the solute will interact favorably with the aromatic solvent, but the polar amine and pyrazole moieties will be poorly solvated. |
| Hexane | Insoluble | The highly non-polar aliphatic solvent cannot effectively solvate the polar functional groups of the molecule. | |
| Polar Aprotic | Acetone | Moderate | Offers dipole-dipole interactions and can accept hydrogen bonds, but cannot donate them. It provides a balance for solvating both parts of the molecule. |
| Acetonitrile | Moderate | Similar to acetone, its polarity and hydrogen bond accepting capability allow for reasonable solvation. | |
| Dichloromethane (DCM) | Moderate to High | A versatile solvent of intermediate polarity that is often effective for compounds with mixed characteristics. | |
| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent, excellent at accepting hydrogen bonds and solvating a wide range of organic molecules. | |
| Polar Protic | Methanol / Ethanol | High | These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the amine and pyrazole groups. The alkyl chain provides some interaction with the non-polar parts. |
| Water | Low to Insoluble | While the amine group can hydrogen bond with water, the large hydrophobic phenyl and methyl groups significantly reduce overall aqueous solubility.[5] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond qualitative predictions, rigorous experimental measurement is required. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10]
Diagram of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Detailed Step-by-Step Methodology
This protocol describes a robust method for determining the thermodynamic solubility of this compound.
Materials and Reagents:
-
This compound (high purity, >98%)
-
Selected organic solvents (HPLC grade)
-
Glass vials with Teflon-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Equipment:
-
Orbital shaker with temperature control
-
Analytical balance
-
Calibrated HPLC system with a UV detector
-
Centrifuge (optional)
Protocol:
-
Preparation of Standard Solutions:
-
Causality: A calibration curve is essential for accurate quantification.
-
Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a concentrated stock solution (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of standards (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Analyze these standards by HPLC-UV to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Causality: Adding excess solid ensures that a saturated solution is formed, which is the definition of equilibrium solubility.
-
Add an excess amount of solid this compound to a vial (e.g., 5-10 mg). The solid should be clearly visible after equilibration.
-
Accurately add a known volume of the desired organic solvent (e.g., 2.0 mL).
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) for 24 to 48 hours. The extended time ensures the system reaches thermodynamic equilibrium.[10]
-
-
Phase Separation:
-
Causality: It is critical to analyze only the dissolved solute; any suspended solid particles will falsely inflate the measured solubility.
-
Remove the vials from the shaker and let them stand undisturbed for at least 1 hour to allow undissolved solids to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter and prevent solute adsorption, which can be a source of error for sparingly soluble compounds.[11] Alternatively, the sample can be centrifuged at high speed and the supernatant carefully collected.
-
-
Analysis and Calculation:
-
Causality: The saturated solution will likely be too concentrated for direct analysis and must be diluted to fall within the linear range of the calibration curve.
-
Accurately dilute a known volume of the filtered supernatant with a suitable solvent (typically the HPLC mobile phase). The dilution factor must be recorded.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original solubility using the formula:
-
Solubility (mg/mL) = Concentration from curve (mg/mL) × Dilution Factor
-
-
Data Interpretation and Visualization
The relationship between the compound's structure and its solubility can be visualized to reinforce the underlying chemical principles.
Caption: Relationship between molecular features and solvent affinity.
Conclusion
The solubility of this compound is a multifaceted property governed by its unique combination of polar and non-polar structural elements. While theoretical predictions provide a valuable starting point, precise, quantitative data must be obtained through rigorous experimental methods like the shake-flask protocol detailed herein. By understanding both the "why" and the "how" of solubility determination, researchers and drug development professionals can effectively handle this compound, accelerating its journey from laboratory synthesis to potential therapeutic application.
References
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]
-
solubility experimental methods.pptx. (n.d.). Slideshare. [Link]
-
Properties of amines. (2024). Chemistry LibreTexts. [Link]
-
Amines and Heterocycles. (2018). University of Calgary. [Link]
-
Amines and Heterocycles. (2020). University of Calgary. [Link]
-
Pyrazole. (n.d.). Solubility of Things. [Link]
-
Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts. [Link]
-
How does branching increase the solubility in amines? (2018). Quora. [Link]
-
Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. (n.d.). PubMed Central. [Link]
-
Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2002). ResearchGate. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2010). Beilstein Journals. [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]
-
Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. (n.d.). ResearchGate. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Semantic Scholar. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). ResearchGate. [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. scispace.com [scispace.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-Amino-5-methyl-4-phenylpyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-methyl-4-phenylpyrazole is a heterocyclic aromatic amine belonging to the pyrazole class of compounds. The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents with applications ranging from anti-inflammatory to anticancer therapies.[1][2] This guide serves as a comprehensive technical resource on the physical, chemical, and spectroscopic properties of 3-amino-5-methyl-4-phenylpyrazole (CAS No. 31924-81-9), providing foundational knowledge for its application in synthesis, drug design, and materials science. As a Senior Application Scientist, the following narrative integrates established data with practical insights into its handling, characterization, and synthetic utility.
Core Molecular and Physical Properties
The fundamental identity and physical characteristics of a compound are paramount for its application in a laboratory setting. These properties dictate storage conditions, solvent selection, and analytical methodologies.
Structural and General Properties
3-Amino-5-methyl-4-phenylpyrazole is structurally defined by a five-membered pyrazole ring substituted with an amino group at the C3 position, a methyl group at the C5 position, and a phenyl group at the C4 position. The presence of the amino group and the pyrazole nitrogens imparts both nucleophilic and hydrogen-bonding capabilities, which are crucial for its reactivity and biological interactions.
Below is a diagram illustrating the tautomeric forms of the molecule, a common feature of N-heterocyclic compounds that influences their reactivity and spectroscopic signatures.
Caption: Tautomeric equilibrium of 3-amino-5-methyl-4-phenylpyrazole.
Physicochemical Data Table
The quantitative physical data for 3-amino-5-methyl-4-phenylpyrazole are summarized in the table below. This information is critical for experimental design, including reaction setup and purification strategies.
| Property | Value | Source |
| IUPAC Name | 5-methyl-4-phenyl-1H-pyrazol-3-amine | [3] |
| CAS Number | 31924-81-9 | [3] |
| Molecular Formula | C₁₀H₁₁N₃ | [3] |
| Molecular Weight | 173.21 g/mol | [3] |
| Melting Point | 140-142 °C | |
| Density | 1.196 ± 0.06 g/cm³ (Predicted) | |
| Solubility | 18.4 µg/mL (at pH 7.4) | [3] |
| Appearance | White to light yellow crystalline powder | Inferred from related compounds[4] |
Synthesis and Reactivity
Understanding the synthesis of 3-amino-5-methyl-4-phenylpyrazole provides insight into potential impurities and informs the development of novel derivatives. The core reactivity of the molecule is dictated by the nucleophilic amino group and the aromatic pyrazole ring system.
General Synthesis Pathway
The most common and efficient route for the synthesis of aminopyrazoles involves the condensation of a hydrazine derivative with a β-ketonitrile. For 3-amino-5-methyl-4-phenylpyrazole, the logical precursors are hydrazine and 2-phenylacetoacetonitrile. This reaction is typically catalyzed by an acid or base and proceeds via a cyclization-condensation mechanism.
Caption: Synthetic pathway for 3-amino-5-methyl-4-phenylpyrazole.
Representative Experimental Protocol
This protocol is a representative method based on established pyrazole synthesis literature.[5][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylacetoacetonitrile (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A mild exotherm may be observed.
-
Catalysis & Reflux: Add a catalytic amount of acetic acid (0.1 equivalents) to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Isolation: Pour the concentrated mixture into ice-cold water. The product will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-amino-5-methyl-4-phenylpyrazole.
Causality Note: The use of an acid catalyst facilitates the initial condensation and subsequent cyclization by protonating the carbonyl and nitrile groups, making them more electrophilic. The final precipitation in water is effective due to the compound's relatively low aqueous solubility.
Chemical Reactivity
The chemical utility of 3-amino-5-methyl-4-phenylpyrazole stems from its key functional groups:
-
Amino Group: Acts as a potent nucleophile, readily undergoing acylation, alkylation, and diazotization reactions. It is the primary site for building more complex molecular architectures.
-
Pyrazole Ring: The N-H proton is acidic and can be deprotonated with a suitable base. The ring nitrogens can also act as ligands for metal coordination. The ring itself can participate in electrophilic substitution reactions, though the conditions must be carefully controlled.
This dual reactivity makes it a versatile building block for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, which are of significant interest in drug discovery.[4]
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation of organic molecules.
¹H NMR (Proton NMR): The following table lists the predicted chemical shifts. Actual values may vary depending on the solvent and concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -CH₃ (on C5) | ~2.2 | Singlet | Signal for the methyl group protons. |
| -NH₂ (on C3) | ~4.5 - 5.5 | Broad Singlet | Chemical shift is variable; exchanges with D₂O. |
| -NH (pyrazole ring) | ~11.0 - 12.0 | Broad Singlet | Chemical shift is highly variable; exchanges with D₂O. |
| Aromatic -H (phenyl ring) | ~7.2 - 7.5 | Multiplet | Complex signal pattern for the five phenyl protons. |
-
-CH₃: ~10-15 ppm
-
Aromatic Carbons (Phenyl & Pyrazole): ~110-150 ppm
-
Quaternary Carbons (C3, C4, C5): Signals will be present in the aromatic region, with C3 and C5 (bearing nitrogen atoms) typically shifted further downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| N-H Stretch (Amine & Pyrazole) | 3100 - 3500 | Stretching (often broad) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching |
| C-H Stretch (Aliphatic -CH₃) | 2850 - 3000 | Stretching |
| C=C and C=N Stretch (Aromatic Rings) | 1450 - 1650 | Stretching |
| N-H Bend (Amine) | 1550 - 1650 | Bending (Scissoring) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion Peak: A prominent peak is expected at m/z = 173 , corresponding to the molecular weight of the compound [M]⁺.
Safety and Handling
As a responsible scientist, proper handling and safety precautions are non-negotiable. While a specific Safety Data Sheet (SDS) for CAS 31924-81-9 is not widely available, data from closely related aminopyrazole isomers provide a strong basis for hazard assessment.
GHS Hazard Classification (Inferred)
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Hazard Statements:
Recommended Personal Protective Equipment (PPE) and Handling
Sources
Methodological & Application
Application Notes & Protocols: The 5-Methyl-3-Phenyl-1H-Pyrazol-4-amine Scaffold in Modern Medicinal Chemistry
Preamble: The Pyrazole Core as a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a disproportionately high number of bioactive compounds. These are termed "privileged structures" due to their ability to bind to multiple, diverse biological targets with high affinity. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as both hydrogen bond donors and acceptors, combined with its metabolic stability and synthetic tractability, make it a cornerstone in drug design.[3]
This guide focuses on a specific, highly versatile aminopyrazole: 5-methyl-3-phenyl-1H-pyrazol-4-amine . The strategic placement of the methyl, phenyl, and crucially, the primary amine group at the C4 position, provides an exceptional platform for generating diverse chemical libraries. The amino group serves as a critical synthetic handle, allowing for the introduction of a wide array of substituents to modulate physiochemical properties and probe interactions within biological targets. This document provides an in-depth exploration of its applications, supported by detailed protocols for synthesis and biological evaluation.
Section 1: Key Therapeutic Applications & Mechanisms of Action
Derivatives of the this compound scaffold have demonstrated significant potential across several major therapeutic areas. The following sections detail the rationale and mechanistic basis for their activity.
Anticancer Activity: Inhibition of Cyclin-Dependent Kinases (CDKs)
Mechanistic Rationale: Uncontrolled cell proliferation is a hallmark of cancer, driven by dysregulation of the cell cycle.[4] Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that act as the master regulators of cell cycle progression. The aminopyrazole core has been identified as a potent "hinge-binding" motif for various kinases, including CDKs.[5] By mimicking the adenine portion of ATP, the pyrazole's nitrogen atoms form critical hydrogen bonds with the kinase's hinge region, effectively blocking the ATP binding pocket and inhibiting phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.[4][5]
Derivatives of 4-aminopyrazole, in particular, have been developed as highly selective inhibitors of CDK2/cyclin A and CDK2/cyclin E complexes.[4][6]
Workflow for Anticancer Drug Discovery: The general workflow for identifying a pyrazole-based CDK inhibitor involves scaffold synthesis, derivatization, and a cascade of biological assays.
Caption: Workflow for pyrazole-based CDK inhibitor discovery.
Representative Biological Activity:
| Compound Scaffold | Target | Activity Metric | Value | Cancer Cell Line | Reference |
| N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide | CDK2 | IC50 | 37 nM | N/A (Enzyme) | [4] |
| Pyrazolo[1,5-a]pyrimidine derivative (Compound 10b) | CDK2 | IC50 | 10.05 µM | MCF-7 (Breast) | [7] |
| 1,3,4-Trisubstituted Pyrazole (Compound VIa) | N/A | IC50 | 1.8 µM | HepG2 (Liver) | [8] |
Anti-inflammatory Activity: Allosteric Inhibition of p38 MAP Kinase
Mechanistic Rationale: The p38 Mitogen-Activated Protein Kinase (MAPK) is a central node in cellular signaling pathways that respond to inflammatory stimuli like cytokines and stress. Overactivation of p38 MAPK leads to the production of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), which are implicated in chronic inflammatory diseases like rheumatoid arthritis.
Certain pyrazole-based compounds, particularly N-pyrazole, N'-aryl ureas, function as highly potent and selective p38 MAPK inhibitors.[3] They achieve this through a sophisticated allosteric mechanism. These inhibitors bind to a hydrophobic pocket adjacent to the ATP site that is only accessible when the kinase is in an inactive conformation, characterized by the "DFG-out" flip of the Asp-Phe-Gly motif in the activation loop.[9] This stabilizes the inactive state of the enzyme, preventing it from binding ATP and phosphorylating its targets. This allosteric approach provides high selectivity over other kinases.
Caption: Simplified p38 MAPK signaling and site of inhibition.
Antimicrobial Activity
The pyrazole scaffold is a common feature in agents with broad-spectrum antimicrobial activity.[10][11][12] Derivatives have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal species (e.g., Aspergillus niger, Candida albicans).[10][11] The mechanism is often multifaceted, but can involve the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilicity and electronic properties conferred by the substituents on the pyrazole ring are critical for antimicrobial potency.[13] For instance, the introduction of halogenated phenyl rings or additional heterocyclic moieties can significantly enhance activity.[10][12]
Section 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the core scaffold and the execution of key biological assays.
Protocol 1: Synthesis of this compound and a Representative Derivative
This protocol outlines a plausible and robust pathway for the synthesis of the target scaffold, followed by a standard derivatization reaction.
Part A: Synthesis of this compound (Scaffold)
This synthesis proceeds in three stages: (1) Cyclocondensation to form the pyrazole ring, (2) Nitration at the C4 position, and (3) Reduction of the nitro group to the primary amine.
Caption: Synthetic workflow for the core pyrazole scaffold.
Step 1: Synthesis of 3-Methyl-1,5-diphenyl-1H-pyrazole
-
To a 250 mL round-bottom flask, add 1-phenyl-1,3-butanedione (10.0 g, 61.7 mmol) and absolute ethanol (100 mL). Stir until dissolved.
-
Add phenylhydrazine (6.67 g, 61.7 mmol) dropwise to the solution at room temperature.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum.
-
Scientist's Note: The Knorr pyrazole synthesis is a classic cyclocondensation reaction. Acetic acid protonates a carbonyl oxygen, making the carbon more electrophilic for the initial nucleophilic attack by the hydrazine nitrogen.
-
Step 2: Synthesis of 3-Methyl-1,5-diphenyl-4-nitro-1H-pyrazole
-
In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add the 3-methyl-1,5-diphenyl-1H-pyrazole (5.0 g, 21.3 mmol) from Step 1 in small portions, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.5 mL) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the pyrazole solution, maintaining the temperature at 0-5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Collect the precipitated yellow solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
Scientist's Note: The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic aromatic substitution. The strong acidic conditions are necessary to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Step 3: Synthesis of this compound
-
In a 250 mL flask, combine the nitro-pyrazole from Step 2 (4.0 g, 14.3 mmol), ethanol (80 mL), and water (20 mL).
-
Add ammonium chloride (3.8 g, 71.5 mmol) and stir until dissolved.
-
Heat the mixture to 60-70 °C and add iron powder (4.0 g, 71.5 mmol) in small portions over 30 minutes.
-
After the addition, heat the mixture to reflux for 3 hours.
-
Once the reaction is complete (monitored by TLC), filter the hot solution through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine. Purify by column chromatography or recrystallization.
-
Scientist's Note: The reduction of an aromatic nitro group to an amine is a standard transformation. The Fe/NH₄Cl system in aqueous ethanol is a classic, effective, and relatively mild method known as the Béchamp reduction.
-
Part B: Synthesis of a Representative Derivative (N-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetamide)
-
Dissolve this compound (1.0 g, 5.77 mmol) in dichloromethane (20 mL) in a 50 mL flask.
-
Add triethylamine (1.2 mL, 8.66 mmol) and cool the mixture to 0 °C.
-
Add acetyl chloride (0.45 g, 5.77 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Wash the reaction mixture with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.
Protocol 2: In Vitro Antiproliferative MTT Assay
This protocol details the colorimetric assay to determine the concentration at which a compound inhibits cell growth by 50% (GI50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15][16]
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole compound, dissolved in DMSO (10 mM stock)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates, sterile
-
Multichannel pipette, incubator (37 °C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Dilute the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate. Incubate overnight (18-24 hours) to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound stock solution in culture medium. The final concentrations might range from 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (in triplicate). Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a blank control.
-
Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[15] Incubate for another 3-4 hours.
-
Scientist's Note: Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.
-
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[15]
-
Agitate the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan crystals.[15]
-
Data Acquisition: Measure the absorbance (OD) of each well at 570 nm using a microplate reader. Use a reference wavelength of 620-650 nm if available to reduce background noise.[15][17]
-
Data Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (OD_treated / OD_control) * 100
-
-
Plot the % Viability against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the GI50 value.
-
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to quantify kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a representative example.[18][19]
Materials:
-
Recombinant kinase (e.g., p38α MAPK)
-
Specific substrate peptide for the kinase
-
ATP solution
-
Synthesized pyrazole compound (inhibitor)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 384-well plates (for luminescence)
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole inhibitor in DMSO.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).
-
Add 2 µL of the kinase solution (in assay buffer) to each well, except for the 100% inhibition control (add buffer instead).
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Prepare a mixture of ATP and substrate in assay buffer. The ATP concentration should be near the Km for the specific kinase to ensure assay sensitivity.
-
Add 2 µL of the ATP/substrate mixture to all wells to start the reaction.
-
Incubate for 60 minutes at 30 °C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back into a detectable ATP signal via luciferase.
-
Incubate for 30 minutes at room temperature in the dark.
-
Scientist's Note: This is a two-step process. First, unused ATP is eliminated. Second, the product of the reaction (ADP) is converted into a luminescent signal. A potent inhibitor will prevent ADP formation, resulting in a low luminescence signal.[19]
-
-
Data Acquisition: Measure the luminescence (Relative Light Units, RLU) of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration:
-
% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_max_inhibition) / (RLU_no_inhibition - RLU_max_inhibition))
-
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
References
-
Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Nature Structural Biology. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
Regan, J., et al. (2006). Pyrazoloheteroaryls: Novel p38alpha MAP Kinase Inhibiting Scaffolds With Oral Activity. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Catarzi, D., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
-
El-Nassan, H. B., et al. (2022). A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase. ACS Omega. [Link]
-
Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Sonawane, Y. A., et al. (2020). Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Pevarello, P., et al. (2004). 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. Journal of Medicinal Chemistry. [Link]
-
El-Adl, K., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry. [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
-
Taylor, M. A., et al. (2021). Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax. RSC Medicinal Chemistry. [Link]
-
Fayed, E. A., et al. (2018). Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. [Link]
-
Pevarello, P., et al. (2005). 3-Aminopyrazole Inhibitors of CDK2/Cyclin A as Antitumor Agents. 2. Lead Optimization. Journal of Medicinal Chemistry. [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules. [Link]
-
Padmavathi, V., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. International Journal of Pharmaceutical Sciences and Research. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
ResearchGate. Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. [Link]
-
Manikannan, R., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Pharmacy Research. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Naturalista campano. [Link]
-
ResearchGate. IC50 values of some of the representative compounds. [Link]
-
Novelty Journals. (2025). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). [Link]
-
Wang, X., et al. (2018). Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1. Bioorganic & Medicinal Chemistry Letters. [Link]
-
El-Sayed, N. N. E. (2020). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Molbank. [Link]
-
ResearchGate. Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]
-
Rojas-Bite, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]
-
Al-Abdullah, E. S., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. International Journal of Molecular Sciences. [Link]
-
ResearchGate. anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]
-
Asian Publication Corporation. (2019). Novel Acetohydrazide Pyrazole Derivatives. [Link]
-
Vasylets, G., et al. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
Coluccia, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
Sources
- 1. Pyrazoloheteroaryls: novel p38alpha MAP kinase inhibiting scaffolds with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noveltyjournals.com [noveltyjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. orientjchem.org [orientjchem.org]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. atcc.org [atcc.org]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bmglabtech.com [bmglabtech.com]
The Versatile Scaffolding Potential of 5-Methyl-3-phenyl-1H-pyrazol-4-amine in Heterocyclic Chemistry
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds across a wide range of therapeutic areas.[1][2] From anti-inflammatory agents like celecoxib to potent kinase inhibitors used in oncology, the versatility of the pyrazole ring system allows for facile structural modifications that can significantly impact biological activity.[3][4] A particularly valuable building block within this class is 5-methyl-3-phenyl-1H-pyrazol-4-amine . Its strategic placement of amino and methyl groups on the phenyl-substituted pyrazole core provides a reactive platform for the construction of diverse fused heterocyclic systems, which are of paramount importance in the development of novel therapeutic agents.[5]
This comprehensive guide serves as a detailed application note and protocol resource for researchers, scientists, and drug development professionals. It elucidates the synthesis of this key building block and provides field-proven protocols for its elaboration into high-value pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, two classes of compounds with significant pharmacological interest.[6][7]
PART 1: Synthesis of the Building Block: this compound
A robust and reproducible synthesis of the title aminopyrazole is fundamental to its application. The following protocol outlines a reliable two-step procedure starting from readily available commercial materials.
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This initial step involves the classic Knorr pyrazole synthesis, a cyclocondensation reaction between a β-ketoester and a hydrazine.[8]
Reaction Scheme:
Sources
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Screening of 5-methyl-3-phenyl-1H-pyrazol-4-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for the antimicrobial screening of novel 5-methyl-3-phenyl-1H-pyrazol-4-amine derivatives. This document is designed to offer not just procedural steps, but also the scientific rationale behind the experimental design, ensuring methodological robustness and data integrity. We will delve into the critical aspects of sample preparation, preliminary and quantitative screening assays, and the interpretation of results, all grounded in established principles of microbiology and medicinal chemistry.
The pyrazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The 5-amino-pyrazole moiety, in particular, is a versatile framework that has been explored for the development of various therapeutic agents.[3] The exploration of new derivatives, such as those of this compound, is a promising avenue in the search for novel antimicrobial agents to combat the growing challenge of antibiotic resistance.
Foundational Principles: Understanding the Causality Behind Experimental Choices
The successful antimicrobial screening of synthetic compounds like pyrazole derivatives hinges on a clear understanding of their physicochemical properties and the principles of antimicrobial susceptibility testing (AST). Many synthetic heterocyclic compounds, including pyrazoles, can exhibit poor aqueous solubility.[4] This is a critical consideration that dictates the choice of solvents, media, and testing methodologies.
The Challenge of Solubility
The inherent lipophilicity of many pyrazole derivatives can lead to precipitation in aqueous microbiological media, resulting in inaccurate and irreproducible results. To mitigate this, a systematic approach to solubilization is essential.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds for in vitro assays.[4] It is crucial, however, to establish the non-inhibitory concentration of DMSO on the test microorganisms by running appropriate vehicle controls. Typically, a final DMSO concentration of 1-2% (v/v) in the test medium is considered non-inhibitory for most bacteria.
-
Stock Solution Preparation: High-concentration stock solutions of the test compounds should be prepared in 100% DMSO. This allows for minimal volumes to be added to the assay medium, thereby keeping the final DMSO concentration below the inhibitory threshold.
-
Alternative Solubilization Strategies: For particularly insoluble compounds, co-solvents like polyethylene glycol (PEG) or the use of cyclodextrins to form inclusion complexes can be explored to enhance solubility.[4]
Rationale for a Two-Tiered Screening Approach
A tiered screening strategy is both efficient and cost-effective. It involves an initial qualitative or semi-quantitative primary screen to identify "hit" compounds, followed by a more rigorous quantitative analysis to determine the potency of these hits.
-
Primary Screening (Qualitative): The agar well diffusion assay is a widely used method for initial screening.[2] It provides a visual indication of antimicrobial activity (a zone of inhibition) and is useful for screening a large number of compounds simultaneously. However, the size of the inhibition zone is influenced by the compound's diffusion rate through the agar, which is dependent on its molecular weight and solubility, not just its intrinsic antimicrobial potency.
-
Secondary Screening (Quantitative): The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism and is a true measure of its potency. This method is less affected by the compound's diffusion properties compared to the agar diffusion method.
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of the antimicrobial screening process for this compound derivatives.
Figure 1: Experimental workflow for antimicrobial screening.
Detailed Protocols
The following protocols are provided as a guide and should be adapted and optimized based on the specific characteristics of the test compounds and the microorganisms being studied. Adherence to aseptic techniques is paramount throughout these procedures.
Protocol 1: Agar Well Diffusion Assay (Primary Screening)
This method provides a qualitative assessment of the antimicrobial activity of the pyrazole derivatives.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Test compound stock solutions (e.g., 10 mg/mL in DMSO)
-
Positive control antibiotic solution (e.g., Ciprofloxacin, 1 mg/mL)
-
Negative control (sterile DMSO)
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) grown to 0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth.
-
Plate Inoculation: Dip a sterile swab into the standardized bacterial suspension and streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-10 minutes.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, positive control, and negative control into separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Observation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates antimicrobial activity.
Protocol 2: Broth Microdilution for MIC Determination (Secondary Screening)
This quantitative method determines the lowest concentration of a compound that inhibits microbial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Multichannel micropipettes and sterile tips
-
Test compound stock solutions (in DMSO)
-
Positive control antibiotic
-
Bacterial cultures adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in MHB
Procedure:
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound across the row.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well, resulting in a final volume of 110 µL and the desired inoculum density.
-
Controls:
-
Growth Control: A well containing MHB and the bacterial inoculum, but no test compound.
-
Sterility Control: A well containing only MHB.
-
Vehicle Control: A well containing MHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control.
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
This assay determines whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
Procedure:
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the broth microdilution plate.
-
Plating: Spot the aliquot onto a fresh MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
MBC Reading: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).
Data Presentation and Interpretation
Table 1: Example Data Summary for Antimicrobial Screening of this compound Derivatives
| Compound ID | R-Group Modification | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio |
| Parent | -H | 12 | 8 | 128 | >256 | 256 | 2 |
| Derivative 1 | -Cl | 18 | 10 | 32 | 128 | 64 | 2 |
| Derivative 2 | -OCH₃ | 14 | 9 | 64 | >256 | 128 | 2 |
| Derivative 3 | -NO₂ | 10 | 7 | >256 | >256 | >256 | - |
| Ciprofloxacin | (Positive Control) | 30 | 25 | 0.5 | 0.25 | 1 | 2 |
| DMSO | (Negative Control) | 0 | 0 | - | - | - | - |
Interpretation of Results:
-
Structure-Activity Relationship (SAR): The data in the table can be used to infer preliminary SAR. For example, the addition of a chloro group (Derivative 1) appears to enhance antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the parent compound. The electron-donating methoxy group (Derivative 2) shows a moderate increase in activity, while the electron-withdrawing nitro group (Derivative 3) seems to abolish it. This suggests that electronic and steric factors on the phenyl ring play a crucial role in the antimicrobial potency of these derivatives.
-
Bacteriostatic vs. Bactericidal Activity: The MBC/MIC ratio is a key indicator of the mode of action. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio of > 4 suggests bacteriostatic activity. In the example table, the derivatives with an MBC/MIC ratio of 2 would be classified as bactericidal.
Mechanism of Action: Postulated Pathways
While the precise mechanism of action for this compound derivatives needs to be elucidated through further studies, the broader class of pyrazole-containing antimicrobials has been shown to act through various mechanisms.
Figure 2: Postulated antimicrobial mechanisms of pyrazole derivatives.
-
Inhibition of DNA Gyrase: Some pyrazole derivatives have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[6] This is a well-established target for quinolone antibiotics.
-
Disruption of Cell Wall Synthesis: Certain pyrazole-hydrazones have been reported to interfere with the integrity of the bacterial cell wall, leading to cell lysis.[6]
-
Inhibition of Protein and Nucleic Acid Synthesis: Some studies have indicated that pyrazole derivatives can have a bactericidal effect by inhibiting multiple pathways, including protein and nucleic acid synthesis.[6]
-
Inhibition of Dihydrofolate Reductase (DHFR): The inhibition of DHFR, a key enzyme in the folate biosynthesis pathway, is another potential mechanism, similar to the action of trimethoprim.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the screening results, a robust system of controls must be integrated into every experiment:
-
Positive Controls: A well-characterized antibiotic (e.g., ciprofloxacin, ampicillin) should always be included to validate the susceptibility of the test organisms and the overall assay performance.
-
Negative Controls: A solvent (vehicle) control is essential to confirm that the solvent used to dissolve the test compounds does not have any intrinsic antimicrobial activity at the concentrations used.
-
Quality Control Strains: The use of reference bacterial strains with known antimicrobial susceptibility profiles (e.g., from the American Type Culture Collection - ATCC) is recommended for quality control of the testing methodology.
-
Reproducibility: Key experiments, especially MIC determinations for promising "hit" compounds, should be performed in triplicate on different days to ensure the reproducibility of the results.
By adhering to these principles and protocols, researchers can confidently and accurately assess the antimicrobial potential of novel this compound derivatives, paving the way for the development of new and effective therapeutic agents.
References
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis and Antimicrobial Activity of 2-amino-4-pyrazolyl-4Н-1,3-oxazines. MDPI. Available at: [Link]
-
A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
In vitro screening assays for antimicrobial evaluation. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. National Institutes of Health. Available at: [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. National Institutes of Health. Available at: [Link]
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. Available at: [Link]
-
Studies on aminopyrazoles: antibacterial activity of some novel pyrazol. PubMed. Available at: [Link]
-
Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI. Available at: [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Editorial: Beyond borders: exploring diverse roles of heterocyclic compounds in combatting infections and cancer. Frontiers. Available at: [Link]
-
Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems. National Institutes of Health. Available at: [Link]
-
Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-3H/methyl-4-phenylpyrazoles. ResearchGate. Available at: [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). National Institutes of Health. Available at: [Link]
-
Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. Journal of Drug Discovery and Development. Available at: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. National Institutes of Health. Available at: [Link]
-
Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Available at: [Link]
-
Synthesis and Screening of Some Heterocyclic Compounds for Their Antibacterial Activity With Special Reference to Benzamides Derivatives. Oriental Journal of Chemistry. Available at: [Link]
-
“Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”. BULLETIN FOR TECHNOLOGY AND HISTORY. Available at: [Link]
Sources
Application Notes and Protocols for Determining the Antioxidant Activity of Pyrazole Compounds
Abstract
This comprehensive technical guide is designed for researchers, scientists, and drug development professionals engaged in evaluating the antioxidant properties of pyrazole-based compounds. Pyrazole derivatives are a prominent class of heterocyclic compounds widely investigated for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects, many of which are underpinned by their antioxidant potential.[1] This document provides a detailed exploration of the most common and robust in vitro assays for assessing antioxidant activity: DPPH, ABTS, and FRAP, alongside the more biologically relevant Cellular Antioxidant Activity (CAA) assay. Moving beyond a simple recitation of steps, this guide delves into the mechanistic principles of each assay, explains the causality behind experimental choices, and offers field-proven insights to ensure data integrity and reproducibility. Special considerations for handling and solubilizing often poorly aqueous-soluble pyrazole compounds are integrated to provide a targeted, practical resource for researchers in the field.
PART 1: Introduction to Pyrazoles and Antioxidant Activity
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a privileged scaffold in medicinal chemistry, lending itself to a vast array of synthetic modifications that modulate its physicochemical and biological properties.[2] Many pyrazole derivatives have been reported to exhibit significant antioxidant activity, which is often attributed to the ability of the pyrazole ring and its substituents to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[3][4] Oxidative stress, caused by an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous pathological conditions, making the discovery of novel antioxidants a critical goal in drug development.[3]
Evaluating the antioxidant capacity of novel pyrazole compounds requires a multi-faceted approach. Due to the complex nature of antioxidant action, relying on a single assay can be misleading.[2] Therefore, it is essential to employ a panel of assays that operate via different mechanisms to build a comprehensive antioxidant profile. This guide details methods based on Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms, providing a robust toolkit for characterization.[5]
Special Considerations for Pyrazole Compounds
A primary challenge in the in vitro evaluation of novel synthetic compounds, including many pyrazole derivatives, is their limited aqueous solubility.[6] This can significantly impact the accuracy and reproducibility of antioxidant activity assays.
-
Solvent Selection: Pyrazole and its derivatives are often more soluble in organic solvents like ethanol, methanol, dimethyl sulfoxide (DMSO), or acetone than in water.[7] For most spectrophotometric assays (DPPH, ABTS, FRAP), initial stock solutions of the test compounds should be prepared in a high-purity organic solvent in which they are freely soluble (e.g., DMSO or ethanol). Subsequent dilutions should be made carefully to ensure the final concentration of the organic solvent in the reaction mixture is low enough to not interfere with the assay chemistry or cause precipitation. It is crucial to run a solvent control to account for any potential activity of the solvent itself.
-
Formulation Aids: If solubility remains a challenge even with common organic solvents, co-solvents may be considered. While more common for in vivo formulations, principles from strategies using agents like Polyethylene glycol (PEG) or surfactants like Tween® can be adapted cautiously for in vitro work, ensuring these agents do not interfere with the assay.[6]
-
pH and Tautomerism: The pyrazole ring can exist in different tautomeric forms, and the protonation state can be influenced by the pH of the assay medium.[8] While the standard assay protocols have fixed pH conditions (e.g., FRAP is run at an acidic pH of 3.6), it is important to be aware that the compound's structure and reactivity may be influenced by the assay environment.[7]
PART 2: Spectrophotometric Assays for Antioxidant Capacity
The following protocols are foundational methods for screening and characterizing the antioxidant potential of newly synthesized pyrazole compounds. They are based on SET and HAT mechanisms and are readily adaptable for a 96-well plate format for higher throughput.
2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.[9]
Principle & Causality: The core of this assay is the stable DPPH free radical, which has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[10] When an antioxidant, such as a pyrazole derivative with a labile hydrogen, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, DPPH-H (diphenylpicrylhydrazine).[9] This reduction leads to a stoichiometric loss of the violet color, changing to a pale yellow. The degree of discoloration, measured as a decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the compound.[10] This method is popular due to its simplicity and the stability of the DPPH radical.[11]
Workflow Visualization: DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle at 4°C. The exact concentration can be adjusted to yield an initial absorbance of ~1.0 at 517 nm.[9]
-
Test Compound (Pyrazole) Stock Solution: Prepare a stock solution (e.g., 1 mg/mL or 10 mM) of the pyrazole derivative in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Positive Control: Prepare a stock solution of a standard antioxidant like Ascorbic Acid or Trolox in the same solvent.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the pyrazole compound and the positive control in the chosen solvent.
-
To each well, add a fixed volume of the sample dilutions (e.g., 100 µL).
-
Add a corresponding volume of the solvent to a "blank" well (for 100% radical activity).
-
Initiate the reaction by adding a fixed volume of the DPPH working solution (e.g., 100 µL) to all wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[12] The incubation time should be optimized and kept consistent.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the pyrazole sample.
-
-
Plot the % Inhibition against the concentration of the pyrazole compound.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[12]
-
| Parameter | Typical Value/Condition |
| Wavelength | ~517 nm |
| Radical Source | DPPH• (stable radical) |
| Standard Control | Ascorbic Acid, Trolox |
| Solvent | Methanol, Ethanol |
| Key Output | IC50 (µg/mL or µM) |
2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay, also known as the Trolox Equivalent Antioxidant Capacity (TEAC) assay, measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).
Principle & Causality: This assay involves the generation of the blue-green ABTS•+ chromophore by reacting ABTS with a strong oxidizing agent like potassium persulfate.[13] The pre-formed radical has a characteristic absorbance spectrum with a maximum at 734 nm.[3] When an antioxidant is added, it donates an electron or hydrogen atom to the ABTS•+, neutralizing the radical and causing the solution to lose color.[13] This decolorization is proportional to the antioxidant's concentration and potency. A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds and its stability over a wider pH range compared to DPPH.[9]
Reaction Visualization: ABTS Decolorization
Caption: Neutralization of the ABTS radical by an antioxidant.
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS salt in water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[3]
-
Before the assay, dilute the ABTS•+ solution with ethanol or a phosphate buffer (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[3][14]
-
Test Compound and Control: Prepare stock solutions and dilutions as described for the DPPH assay. Trolox is the most common standard for this assay.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the diluted pyrazole samples and Trolox standards to the wells of a 96-well plate (e.g., 10-20 µL).
-
Add a large volume of the absorbance-adjusted ABTS•+ working solution to each well (e.g., 180-190 µL).
-
Mix and incubate at room temperature for a defined period (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as done for the DPPH assay.
-
Create a standard curve by plotting the % inhibition of the Trolox standards against their concentrations.
-
The antioxidant activity of the pyrazole compounds is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), calculated by comparing the % inhibition of the sample to the Trolox standard curve.
-
| Parameter | Typical Value/Condition |
| Wavelength | ~734 nm |
| Radical Source | ABTS•+ (pre-formed radical) |
| Standard Control | Trolox |
| Solvent | Ethanol, Water, Buffer |
| Key Output | TEAC (µM Trolox Equiv./µM) |
2.3 FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant power of a sample by its ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).
Principle & Causality: This assay operates under acidic conditions (pH 3.6).[7] The FRAP reagent contains a complex of ferric iron (Fe³⁺) and TPTZ (2,4,6-tripyridyl-s-triazine), which is nearly colorless. Antioxidants in the sample act as reductants, donating an electron to reduce the Fe³⁺-TPTZ complex to the ferrous (Fe²⁺) form.[15] This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a strong absorbance at 593 nm.[6] The change in absorbance is directly proportional to the total reducing power of the antioxidants present in the sample.[7] This is a SET-based method and does not measure compounds that act by HAT, such as thiols.[15]
Experimental Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[6]
-
Standard Solution: Prepare a series of known concentrations of ferrous sulfate (FeSO₄·7H₂O) to create a standard curve.
-
-
Assay Procedure (96-well plate format):
-
Add a small volume of the pyrazole sample, standards, and a blank (solvent) to the wells of a 96-well plate (e.g., 20 µL).
-
Add a large volume of the pre-warmed FRAP reagent to all wells (e.g., 180 µL).
-
Mix and incubate at 37°C for a specified time (typically 4-6 minutes, but can be longer).[7]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the Fe²⁺ standards against their concentrations.
-
Determine the FRAP value of the pyrazole samples from the standard curve.
-
Results are typically expressed as µmol of Fe²⁺ equivalents per µmol or mg of the compound.
-
| Parameter | Typical Value/Condition |
| Wavelength | ~593 nm |
| Reaction Principle | Reduction of Fe³⁺ to Fe²⁺ |
| Standard Control | Ferrous Sulfate (FeSO₄) |
| pH Condition | Acidic (pH 3.6) |
| Key Output | FRAP Value (µM Fe²⁺ Equiv.) |
PART 3: Cell-Based Assay for Biological Relevance
While spectrophotometric assays are excellent for initial screening, they do not account for biological complexity. The Cellular Antioxidant Activity (CAA) assay provides a more physiologically relevant measure.[16]
3.1 Cellular Antioxidant Activity (CAA) Assay
Principle & Causality: The CAA assay measures the antioxidant activity of compounds within a cellular environment, accounting for factors like cell uptake, distribution, and metabolism.[17] The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA). Once inside the cell, cellular esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cell.[18] A free radical generator, such as AAPH, is then added to induce oxidative stress. The ROS generated by AAPH oxidize DCFH into the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[16] If an antioxidant compound (like the pyrazole being tested) has been taken up by the cells, it will scavenge the ROS, thereby inhibiting the oxidation of DCFH to DCF and reducing the fluorescence signal. The degree of fluorescence inhibition is proportional to the cellular antioxidant activity of the compound.
Workflow Visualization: Cellular Antioxidant Activity (CAA) Assay
Caption: General workflow for the cell-based CAA assay.
Experimental Protocol
-
Cell Culture and Seeding:
-
Culture a suitable adherent cell line (e.g., human hepatocarcinoma HepG2) under standard conditions.
-
Seed the cells into a black, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Procedure:
-
When cells are confluent, remove the culture medium.
-
Treat the cells with various concentrations of the pyrazole test compound and a standard (e.g., Quercetin) prepared in treatment medium, along with the DCFH-DA probe (e.g., 25 µM). Incubate for approximately 1 hour at 37°C.
-
After incubation, gently wash the cell monolayer with a buffered saline solution (e.g., PBS) to remove extracellular compounds and probe.
-
Add the AAPH radical initiator (e.g., 600 µM) to all wells to induce oxidative stress.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement and Data Analysis:
-
Measure the fluorescence emission (e.g., ~538 nm) with excitation at ~485 nm every 5 minutes for 1 hour.
-
The data is analyzed by calculating the area under the curve for fluorescence versus time.
-
The CAA value can be calculated using the following equation: CAA Unit = 100 - (∫SA / ∫CA) x 100 Where:
-
∫SA is the integrated area under the curve for the sample-treated wells.
-
∫CA is the integrated area under the curve for the control (vehicle-treated) wells.
-
-
Results are often expressed as Quercetin Equivalents (QE) by comparing the CAA units of the pyrazole compound to a standard curve generated with Quercetin.[17]
-
| Parameter | Typical Value/Condition |
| Cell Line | HepG2, Caco-2 |
| Probe | DCFH-DA |
| Radical Initiator | AAPH |
| Measurement | Fluorescence (Ex: 485, Em: 538 nm) |
| Standard Control | Quercetin |
| Key Output | CAA Units, Quercetin Equivalents |
PART 4: Conclusion
The protocols and principles outlined in this guide provide a robust framework for the systematic evaluation of the antioxidant activity of novel pyrazole compounds. By employing a combination of spectrophotometric assays (DPPH, ABTS, FRAP) and a cell-based method (CAA), researchers can obtain a comprehensive and biologically relevant antioxidant profile. The key to success when working with pyrazole derivatives lies in meticulous attention to solubility and the use of appropriate controls. This multi-assay approach ensures that the resulting data is reliable and provides a solid foundation for further drug development and mechanistic studies.
References
-
Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. Available at: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]
-
synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH. Available at: [Link]
-
A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies. Taylor & Francis Online. Available at: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage. PubMed. Available at: [Link]
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar. Available at: [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. PubMed. Available at: [Link]
-
Characterization of Novel Synthetic Polyphenols: Validation of Antioxidant and Vasculoprotective Activities. MDPI. Available at: [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. ResearchGate. Available at: [Link]
-
How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PubMed Central. Available at: [Link]
-
DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. ResearchGate. Available at: [Link]
-
Concentration dependant ABTS assay of steroidal heterocyclic compounds. ResearchGate. Available at: [Link]
-
DPPH Radical Scavenging Assay. MDPI. Available at: [Link]
-
(PDF) Antioxidant Capacity Assays. Chemical and Cellular-based Methods. ResearchGate. Available at: [Link]
-
Concentration dependant FRAP assay of steroidal heterocyclic compounds. ResearchGate. Available at: [Link]
-
Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes. PMC - NIH. Available at: [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]
-
Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC - PubMed Central. Available at: [Link]
-
Ozonized Water-Mediated Maillard Reaction of Fructose-Glycine: Characterization and Antioxidant Properties. MDPI. Available at: [Link]
-
Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. ECronicon. Available at: [Link]
-
An Overview on Nitrogen-containing Heterocyclic Compounds as Anticancer Agents. Impactfactor. Available at: [Link]
-
Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant potential of new pyrazoline derivatives to prevent oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijtsrd.com [ijtsrd.com]
- 18. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Developing Novel Kinase Inhibitors from Pyrazole Scaffolds
Introduction: The Central Role of Kinases and the Privileged Pyrazole Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of virtually all cellular processes, including growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] Small molecule protein kinase inhibitors (PKIs) have emerged as a highly successful therapeutic strategy, offering targeted treatments for various malignancies and inflammatory conditions.[2][3]
Within the vast chemical space explored for PKIs, the pyrazole nucleus—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—has proven to be a "privileged scaffold."[4][5] This designation stems from its synthetic accessibility, metabolic stability, and remarkable versatility as a bioisosteric replacement for other chemical groups, allowing it to form crucial interactions within the kinase ATP-binding site.[2][4] The success of this scaffold is evidenced by the number of FDA-approved drugs that incorporate a pyrazole ring, including Crizotinib (ALK/ROS1), Ruxolitinib (JAK1/JAK2), and Encorafenib (BRAF), which target a range of kinases implicated in different cancers.[2][4]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the systematic design, synthesis, and evaluation of novel kinase inhibitors built from the pyrazole core. It integrates rational drug design principles with detailed, field-proven laboratory protocols.
Section 1: Rational Design and Structure-Activity Relationship (SAR) Foundation
The development of potent and selective kinase inhibitors is rarely a matter of chance. It begins with a deep understanding of the target's three-dimensional structure. The ATP-binding pocket of most kinases shares a conserved architecture, featuring several key interaction zones that a successful inhibitor must address.
Key Interaction Zones in the Kinase ATP-Binding Site:
-
Hinge Region: A flexible loop connecting the N- and C-lobes of the kinase. Inhibitors typically form one to three critical hydrogen bonds with the backbone of this region, mimicking the interaction of the adenine portion of ATP. The pyrazole scaffold is exceptionally well-suited to provide both hydrogen bond donors and acceptors for this purpose.[6][7]
-
Hydrophobic Pockets: Regions within the active site that can be occupied by hydrophobic moieties of the inhibitor, contributing significantly to binding affinity and selectivity.
-
Solvent-Exposed Region: An area pointing towards the exterior of the protein where modifications can be made to improve physicochemical properties like solubility without disrupting core binding interactions.[8]
Structure-based drug design (SBDD) leverages crystallographic or computational models of the target kinase to guide the design of inhibitors.[9][10] By visualizing how a pyrazole scaffold fits into the ATP pocket, chemists can rationally design modifications to optimize interactions with these key zones, thereby improving potency and selectivity. This iterative process of design, synthesis, and testing is the foundation of establishing a robust Structure-Activity Relationship (SAR).[11][12][13]
Caption: General binding mode of a pyrazole inhibitor in a kinase ATP pocket.
Section 2: The Drug Discovery Workflow: From Hit to Lead
The path from an initial concept to a viable drug candidate follows a structured workflow designed to efficiently identify and optimize promising compounds. This process, often called a "screening cascade," ensures that resources are focused on molecules with the highest potential for success.
Caption: The iterative workflow for pyrazole-based kinase inhibitor development.
Section 3: Core Methodologies and Protocols
This section provides detailed, step-by-step protocols for the key experimental phases of the discovery workflow.
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole Core
The Knorr pyrazole synthesis and related condensation reactions are foundational for creating the pyrazole scaffold. This protocol outlines a general method for reacting a 1,3-diketone intermediate with a hydrazine derivative.
Rationale: This approach is highly versatile, allowing for diverse substitutions at the R1, R2, and R3 positions by simply changing the starting materials. The 1,3-diketone can be synthesized from corresponding ketones and esters, providing broad access to various analogs for SAR studies.
Materials:
-
Substituted 1,3-diketone (1.0 eq)
-
Substituted hydrazine hydrochloride (1.1 eq)
-
Ethanol (or other suitable alcohol)
-
Sodium acetate or other mild base (1.5 eq)
-
Standard laboratory glassware, heating mantle, magnetic stirrer
-
Reagents for workup (e.g., ethyl acetate, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Addition of Reagents: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.5 eq) to the solution.
-
Reaction: Stir the mixture at reflux (typically 60-80 °C) for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™)
Rationale: The primary goal is to determine the potency of a synthesized compound against its target kinase. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction.[14] It is universal for any kinase and avoids the handling of radioactive materials.[14][15] The output is a dose-response curve from which the IC₅₀ (half-maximal inhibitory concentration) is calculated.
Materials:
-
Kinase of interest (e.g., Aurora A, JAK2) and its specific substrate
-
Synthesized pyrazole inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipette or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Create a serial dilution of your pyrazole inhibitors in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from a high concentration (e.g., 100 µM). Transfer a small volume (e.g., 1 µL) of each concentration to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a master mix containing the kinase, its substrate, and ATP in the appropriate kinase reaction buffer. The ATP concentration should ideally be at or near the Kₘ for the specific kinase.
-
Initiate Reaction: Add the kinase reaction mix to the wells containing the compounds. Mix briefly and incubate at room temperature for a set time (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which converts the ADP generated in the first step into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for "no enzyme"). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Sample Data Presentation: Kinase Selectivity Panel
| Compound ID | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Selectivity Fold (vs. Off-Target 1) |
| PYR-001 | 15 | >10,000 | 1,500 | >667 |
| PYR-002 | 250 | 5,000 | 8,000 | 20 |
| PYR-003 | 8 | 550 | 980 | 69 |
| Reference Drug | 10 | 1,200 | 2,500 | 120 |
Protocol 3: Cell Viability Assay (MTT Assay)
Rationale: After confirming biochemical potency, it is crucial to assess if the compound can enter cells and exert a biological effect, such as inhibiting cancer cell proliferation.[4] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF7)[1]
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear tissue culture plates
-
Pyrazole inhibitors (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate spectrophotometer (absorbance reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[4]
-
Compound Treatment: The next day, treat the cells with a serial dilution of the pyrazole inhibitors. Include a vehicle control (DMSO only).
-
Incubation: Return the plate to the incubator and incubate for a specified period (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle control wells. Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Section 4: Lead Optimization and In Silico ADMET Profiling
Data from the biochemical and cellular assays feed back into the SAR cycle. For example, if a compound is potent biochemically but weak in cells, it may indicate poor cell permeability. Modifications can then be made to the solvent-exposed region (R2 in the diagram) to improve this property.
Simultaneously, early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid late-stage failures. Numerous computational tools can predict these properties, guiding the selection of compounds with more drug-like characteristics.[16][17][18]
Key In Silico ADMET Parameters:
| Parameter | Desired Range/Rule | Rationale |
| Molecular Weight | < 500 Da | Correlates with better absorption and distribution. |
| LogP | < 5 | A measure of lipophilicity; affects solubility and permeability. |
| H-Bond Donors | ≤ 5 | High numbers can reduce membrane permeability. |
| H-Bond Acceptors | ≤ 10 | High numbers can reduce membrane permeability. |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability and blood-brain barrier penetration. |
| Aqueous Solubility (LogS) | > -4 | Poor solubility can lead to poor absorption and bioavailability. |
These parameters are based on Lipinski's Rule of Five and other common filters for oral bioavailability.[16]
Signaling Pathway Visualization
Understanding the context in which the target kinase operates is vital. The diagram below illustrates the PI3K/Akt/mTOR pathway, a critical signaling cascade often dysregulated in cancer. A pyrazole inhibitor targeting Akt would block downstream signaling, leading to decreased cell proliferation and survival.[1]
Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrazole-based inhibitor.
Conclusion
The pyrazole scaffold remains a highly fruitful starting point for the development of novel kinase inhibitors. Its chemical tractability and favorable binding properties make it an ideal core for targeting the kinase ATP site. By combining rational, structure-based design with a systematic screening cascade of robust biochemical and cell-based assays, researchers can efficiently navigate the complex process of drug discovery. Early and continuous evaluation of SAR and ADMET properties is paramount to successfully translating a promising chemical "hit" into a preclinical candidate with the potential to become a life-saving therapeutic.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. (2006). Current Topics in Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Medicinal Chemistry Letters. Retrieved January 14, 2026, from [Link]
-
Cell-based test for kinase inhibitors. (2020). INiTS. Retrieved January 14, 2026, from [Link]
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2007). Journal of Medicinal Chemistry. Retrieved January 14, 2026, from [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
In vitro kinase assay. (2023). Protocols.io. Retrieved January 14, 2026, from [Link]
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Retrieved January 14, 2026, from [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). ACS Publications. Retrieved January 14, 2026, from [Link]
-
In vitro NLK Kinase Assay. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. Retrieved January 14, 2026, from [Link]
-
Spotlight: Cell-based kinase assay formats. (2022). Reaction Biology. Retrieved January 14, 2026, from [Link]
-
In vitro kinase assay. (2022). Bio-protocol. Retrieved January 14, 2026, from [Link]
-
Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. (2009). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Retrieved January 14, 2026, from [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Cell Based Kinase Assays. (2022). Luceome Biotechnologies. Retrieved January 14, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. Retrieved January 14, 2026, from [Link]
-
Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. (2021). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
In silico ADMET profiles of the target compounds. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies. (2024). PLOS One. Retrieved January 14, 2026, from [Link]
-
Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benthamdirect.com [benthamdirect.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 15. revvity.com [revvity.com]
- 16. mdpi.com [mdpi.com]
- 17. Computational screening of natural inhibitors against Plasmodium falciparum kinases: Toward novel antimalarial therapies | PLOS One [journals.plos.org]
- 18. Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Utilization of Pyrazole-Based Fluorescent Probes from 5-methyl-3-phenyl-1H-pyrazol-4-amine
Introduction
Fluorescent probes are indispensable tools in modern biological research and diagnostics, enabling real-time visualization and quantification of specific analytes within complex environments like living cells.[1] Among the various heterocyclic scaffolds used to construct these probes, pyrazole derivatives are particularly noteworthy due to their synthetic versatility, robust photophysical properties, and biocompatibility.[1] The pyrazole core, an N-heteroaromatic system, provides excellent electronic properties and serves as a versatile platform for creating probes for bioimaging and sensing.[2] This application note provides a comprehensive guide for researchers on the synthesis of fluorescent probes starting from the key intermediate, 5-methyl-3-phenyl-1H-pyrazol-4-amine . The primary focus will be on the synthesis of Schiff base derivatives, which are renowned for their straightforward preparation and significant utility as chemosensors for detecting biologically important metal ions.[3]
Part 1: Synthesis of the Core Intermediate: this compound
Rationale: The starting material, this compound, is not always commercially available in large quantities or may be cost-prohibitive. A reliable, multi-step synthesis beginning from the common chemical 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (also known as Edaravone) is a cost-effective and established route. The strategy involves the introduction of a nitroso group at the C4 position, followed by its chemical reduction to the desired primary amine.
Workflow for Precursor Synthesis:
Caption: Synthesis of the core amine intermediate.
Protocol 1: Synthesis of this compound
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated and 2M
-
Sodium dithionite (Na₂S₂O₄) or 10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
Step 1: Nitrosation
-
In a 250 mL three-neck flask equipped with a magnetic stirrer and thermometer, suspend 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (10.0 g, 57.4 mmol) in 100 mL of 2M HCl.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (4.36 g, 63.2 mmol) in 20 mL of deionized water and cool it in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the pyrazolone suspension over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours. A colored precipitate (the nitroso compound) will form.
-
Collect the precipitate by vacuum filtration, wash it thoroughly with cold water until the washings are neutral, and air-dry.
Step 2: Reduction
-
In a 500 mL flask, suspend the crude 4-nitroso intermediate from the previous step in 200 mL of ethanol.
-
Heat the mixture to 50-60 °C with stirring.
-
Add sodium dithionite (approx. 20.0 g, 115 mmol) portion-wise to the warm suspension. The color of the mixture will change as the reduction proceeds. Alternative: For catalytic hydrogenation, suspend the nitroso compound in ethanol, add 10% Pd/C (catalytic amount), and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
After the addition of sodium dithionite is complete, reflux the mixture for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add 100 mL of water to the residue and basify carefully with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to obtain a crystalline solid.
Part 2: Synthesis of Pyrazole-Schiff Base Fluorescent Probes
Rationale: The most direct and versatile method for converting this compound into a fluorescent probe is through Schiff base condensation with a suitable aldehyde.[4][5] This reaction forms an imine (-C=N-) linkage, extending the π-conjugated system and often creating a binding pocket for analytes. The choice of aldehyde is critical: it typically contains a secondary fluorophore (e.g., naphthalene, coumarin) or specific functional groups (e.g., hydroxyl, methoxy) that can act as a binding site for a target analyte, such as a metal ion.[6] The reaction is typically acid-catalyzed and driven to completion by removing the water formed during the condensation.[7]
General Workflow for Schiff Base Probe Synthesis:
Caption: General synthesis of a pyrazole-Schiff base probe.
Protocol 2: General Synthesis of a Pyrazole-Schiff Base Probe
Materials:
-
This compound (1.0 eq)
-
Substituted aldehyde (e.g., salicylaldehyde, 2-hydroxy-1-naphthaldehyde) (1.0-1.1 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
Dissolve this compound (e.g., 1.0 mmol) in absolute ethanol (15-20 mL) in a 50 mL round-bottom flask. Gentle warming may be required.
-
To this solution, add the selected aldehyde (1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.[7]
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) with continuous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.[8]
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate as a colored solid.
-
If precipitation is slow, the mixture can be cooled further in an ice bath or the volume can be reduced in vacuo.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven. Further purification, if necessary, can be achieved by recrystallization from ethanol.
Part 3: Physicochemical Characterization and Data
Rationale: Proper characterization is essential to confirm the structure and purity of the synthesized probe and to understand its photophysical properties. Standard spectroscopic techniques are employed for this purpose.
-
¹H and ¹³C NMR: Confirms the covalent structure, particularly the formation of the imine proton (-N=CH-) signal, which typically appears as a singlet between δ 8.0-10.0 ppm in the ¹H NMR spectrum.[4][9]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized probe.
-
UV-Visible Absorption Spectroscopy: Determines the wavelength(s) of maximum absorbance (λ_abs), which is necessary for setting the correct excitation wavelength for fluorescence measurements.
-
Fluorescence Spectroscopy: Measures the emission spectrum and the wavelength of maximum emission (λ_em). Key parameters such as the Stokes shift (difference between λ_em and λ_abs) and fluorescence quantum yield (Φ_F) are determined to evaluate the probe's performance.
Table 1: Representative Photophysical Properties of Pyrazole-Based Probes
| Probe Structure | Target Analyte | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Sensing Mechanism | Reference |
| Pyrazole-Schiff Base | Al³⁺ | ~370 | ~480 | Low (free), High (bound) | CHEF, ESIPT | [3][6] |
| Pyrazole-Imine | Cu²⁺ | ~364 | ~465 | Enhanced with Cu²⁺ | CHEF | [1] |
| Pyrazolo[4,3-b]pyridine | BF₃ | 336 | 440 | 0.35 -> 0.65 | ICT | [1] |
| Fused Pyrazole | F⁻ | 372 | 476 | 0.38 -> 0.64 | PET | [1] |
Part 4: Application in Analyte Detection
Rationale: Many pyrazole-Schiff base probes function as "turn-on" or "turn-off" sensors. Their fluorescence is often quenched in the free state but is significantly enhanced upon binding to a specific analyte. This phenomenon is typically governed by one of several photophysical mechanisms.
-
Chelation-Enhanced Fluorescence (CHEF): The probe in its free state has rotational or vibrational modes that allow for non-radiative decay of the excited state, resulting in low fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, restricting these non-radiative pathways and causing a significant increase in fluorescence intensity.[1][2][10]
-
Photoinduced Electron Transfer (PET): In the free probe, an electron-rich portion can donate an electron to the excited fluorophore, quenching its fluorescence. When the electron-rich portion binds to an analyte (like a cation), its electron-donating ability is suppressed, the PET process is blocked, and fluorescence is "turned on".[1][2]
-
Excited-State Intramolecular Proton Transfer (ESIPT): Probes with acidic protons (like a phenolic -OH) can undergo rapid proton transfer in the excited state, leading to emission from a tautomeric species. Analyte binding can inhibit this process, leading to a change in the emission profile.[3][6]
Sensing Mechanism Visualization (CHEF):
Sources
- 1. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, SAR Study and Evaluation of Mannich and Schiff Bases of Pyrazol-5(4H)-one Moiety Containing 3-(Hydrazinyl)-2-phenylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols: Aminopyrazoles as Versatile Ligands in Coordination Chemistry
Introduction: The Unique Potential of Aminopyrazole Ligands
Aminopyrazoles represent a highly versatile and valuable class of N-donor ligands in coordination chemistry. Their significance stems from a unique combination of structural and electronic properties that can be readily tuned to influence the characteristics of the resulting metal complexes. The presence of both an amino group and the pyrazole ring's nitrogen atoms provides multiple coordination sites, allowing for diverse binding modes—monodentate, bidentate, and bridging—which in turn dictates the geometry and nuclearity of the coordination compounds.[1] The tautomeric nature of the pyrazole ring and the potential for substitution at various positions on both the pyrazole and amino moieties offer a powerful toolkit for the rational design of ligands with specific steric and electronic profiles.[2] These tailored ligands can stabilize a wide array of transition metal ions in various oxidation states, leading to complexes with remarkable applications in catalysis, materials science, and medicinal chemistry.[3][4][5] This guide provides an in-depth exploration of the synthesis, coordination chemistry, and key applications of aminopyrazole-metal complexes, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Part 1: Synthesis of Aminopyrazole Ligands and Their Metal Complexes
The synthesis of aminopyrazole ligands is often straightforward, with several established routes available.[6] A common and efficient method involves the condensation of β-ketonitriles with hydrazines.[6] Subsequent coordination with metal salts typically proceeds under mild conditions to yield the desired metal complexes.
Protocol 1: Synthesis of a Representative Ligand - 3-Amino-5-methylpyrazole
This protocol describes a general method for the synthesis of 3-amino-5-methylpyrazole, a common building block in coordination chemistry.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Preparation of the β-ketonitrile: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate in absolute ethanol.
-
Add a solution of sodium ethoxide in ethanol dropwise to the flask at room temperature.
-
Stir the mixture for 30 minutes, then add cyanamide portion-wise.
-
Reflux the reaction mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the β-ketonitrile.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Cyclization to form the aminopyrazole: Dissolve the synthesized β-ketonitrile in ethanol in a round-bottom flask.
-
Add hydrazine hydrate dropwise to the solution.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature, and then place it in an ice bath to induce crystallization.
-
Filter the resulting white crystals of 3-amino-5-methylpyrazole, wash with cold diethyl ether, and dry in a desiccator.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of a Cu(II)-Aminopyrazole Complex
This protocol outlines the synthesis of a representative copper(II) complex using a pre-synthesized aminopyrazole ligand.
Materials:
-
3-Amino-5-methylpyrazole (or another desired aminopyrazole ligand)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol
-
Standard laboratory glassware
Procedure:
-
Dissolve the aminopyrazole ligand in methanol in a clean, dry flask with stirring.
-
In a separate flask, dissolve copper(II) chloride dihydrate in methanol.
-
Slowly add the methanolic solution of the copper salt to the ligand solution with continuous stirring.
-
A color change and/or precipitation should be observed, indicating complex formation.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete reaction.
-
If a precipitate forms, filter the solid, wash with a small amount of cold methanol, and dry under vacuum.
-
If no precipitate forms, slowly evaporate the solvent under reduced pressure to obtain the complex as a solid.
-
The resulting complex can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to obtain single crystals suitable for X-ray diffraction analysis.
-
Characterize the complex using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction to determine its structure and coordination environment.[7]
Part 2: Coordination Chemistry and Structural Diversity
Aminopyrazole ligands can coordinate to metal centers in various ways, leading to a rich structural diversity in their complexes. The coordination mode is influenced by factors such as the position of the amino group, the nature of substituents on the pyrazole ring, the metal ion, and the reaction conditions.
Coordination Modes of Aminopyrazoles:
The ability of aminopyrazoles to act as both neutral ligands and, upon deprotonation, as anionic pyrazolate ligands further expands their coordination chemistry, enabling the formation of both simple mononuclear complexes and complex polynuclear structures.[8] Single-crystal X-ray diffraction is a crucial technique for unambiguously determining the coordination environment and overall structure of these complexes.[7]
Part 3: Applications of Aminopyrazole-Metal Complexes
The unique properties of aminopyrazole-metal complexes have led to their exploration in a wide range of applications.
Catalysis
Aminopyrazole-metal complexes have emerged as effective catalysts for various organic transformations, including C-C coupling reactions and oxidation reactions.[9][10] The tunability of the ligand's electronic and steric properties allows for the fine-tuning of the catalyst's activity and selectivity.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using a palladium-aminopyrazole complex as the catalyst.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium-aminopyrazole complex (e.g., PdCl₂(3-amino-5-methylpyrazole)₂)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., toluene, DMF, or a mixture of toluene/water)
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, arylboronic acid, and the base.
-
Add the palladium-aminopyrazole catalyst (typically 0.1-2 mol%).
-
Add the degassed solvent to the flask.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Catalytic Application:
Materials Science
The ability of aminopyrazole ligands to form complexes with specific electronic and magnetic properties has made them attractive for the development of advanced materials.
-
Spin-Crossover (SCO) Materials: Iron(II) complexes with pyrazole-containing ligands can exhibit spin-crossover behavior, where the spin state of the metal center can be switched between a low-spin and a high-spin state by external stimuli such as temperature, pressure, or light.[11][12] This property is of great interest for applications in molecular switches, sensors, and data storage devices.
-
Energetic Materials: Certain metal complexes with aminopyrazole ligands containing high-energy functional groups can act as energetic materials with good thermal stability and detonation performance.
Medicinal Chemistry
Aminopyrazole derivatives themselves exhibit a broad range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5] The coordination of these ligands to metal ions can enhance their therapeutic potential, leading to the development of novel metal-based drugs.[3][13]
-
Antibacterial and Antifungal Agents: Metal complexes of aminopyrazoles have shown promising activity against various bacterial and fungal strains.[3][14] The chelation of the metal ion can increase the lipophilicity of the compound, facilitating its transport across cell membranes and enhancing its biological activity.
-
Anticancer Agents: The design of aminopyrazole-metal complexes as potential anticancer agents is an active area of research.[5][15] These complexes can interact with biological targets such as DNA or enzymes, leading to cytotoxic effects in cancer cells.
Table 1: Summary of Applications of Aminopyrazole-Metal Complexes
| Application Area | Metal Ions | Examples of Aminopyrazole Ligands | Key Properties and Functions |
| Catalysis | Pd, Cu, Co | 3-Amino-5-methylpyrazole, 3-amino-5-phenylpyrazole | Efficient catalysts for C-C coupling, oxidation, and hydrogenation reactions.[9][10][16] |
| Spin-Crossover Materials | Fe(II) | Bis(pyrazolyl)pyridine derivatives | Switchable magnetic properties for molecular devices.[11] |
| Energetic Materials | Cu(II) | 3,5-Diamino-1H-pyrazole-4-carbohydrazide | High energy content and good thermal stability. |
| Medicinal Chemistry | Cu(II), Cd(II), Fe(II), Zn(II) | N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide | Enhanced antibacterial, antifungal, and anticancer activities.[3][14] |
Conclusion and Future Outlook
Aminopyrazoles have proven to be exceptionally versatile ligands in coordination chemistry, enabling the synthesis of a vast array of metal complexes with diverse structures and functionalities. The straightforward synthesis of the ligands and their complexes, coupled with the ability to fine-tune their properties, makes them highly attractive for a multitude of applications. Future research in this field is likely to focus on the development of new aminopyrazole-based catalytic systems with higher efficiency and selectivity, the design of novel functional materials with tailored magnetic and electronic properties, and the exploration of their potential in medicinal inorganic chemistry for the creation of next-generation therapeutics. The continued investigation of the rich coordination chemistry of aminopyrazoles promises to unlock even more exciting discoveries and applications in the years to come.
References
-
Coordination chemistry with pyrazole-based chelating ligands: Molecular structural aspects. (n.d.). ResearchGate. [Link]
-
Metal complexes of pyrazole. (n.d.). ACS Publications. [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2021). PubMed Central. [Link]
-
Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II). (2023). PubMed Central. [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (2021). Semantic Scholar. [Link]
-
Transition metal complexes with pyrazole-derived ligands. XI. (n.d.). Semantic Scholar. [Link]
-
Aminopyridine stabilized group-IV metal complexes and their applications. (2016). ResearchGate. [Link]
-
Transition Metal Complexes with Pyrazole-Based Ligands 7. Zn(II), Co(II), Mn(II) and Cu(II) complexes with 3-amino-5-methylpyrazole. (n.d.). ResearchGate. [Link]
-
The Combined Effect of Pyrazole and Amino: Preparation of the Novel Energetic Coordination Compounds with High ClO4− Content. (n.d.). RSC Publishing. [Link]
-
Transition metal complexes with pyrazole-derived ligands. X. [Zn(CH3COO)2L2].2MeOH (L = 3-amino-5-phenylpyrazole). (1999). Semantic Scholar. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed Central. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). ScienceDirect. [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). ARKAT USA, Inc. [Link]
-
Distinctive coordination behavior of a pyrazole imine-oxime compound towards Co(II) and Ni(II). (2019). PubMed Central. [Link]
-
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (n.d.). ACS Omega. [Link]
-
Studies on Metal Complexes of Pyrazole Bearing Ligand with Their Antimicrobial Screening. (n.d.). Journal of Pharmaceutical and Biological Sciences. [Link]
-
Synthesis of an Asymmetric Imine/bis(pyrazolyl)alkane Ligand. (n.d.). UH Institutional Repository. [Link]
-
Recent developments in aminopyrazole chemistry. (n.d.). ResearchGate. [Link]
-
Synthesis, characterization, and Hirshfeld surface analysis of coordination compounds composed of two different aminopyridines, isothiocyanate ligand molecules, and two different transition metal atoms. (n.d.). PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
-
Transition metal complexes with pyrazole-derived ligands. XI. [Zn(μ- L )(H L )(OAc)] 2 (H L is 4-acetyl-3-amino-5-methylpyrazole). (n.d.). ResearchGate. [Link]
-
Novel Pyrazole‐Based Transition Metal Complexes: Spectral, Photophysical, Thermal and Biological Studies. (n.d.). ResearchGate. [Link]
-
Co(II), Ni(II) and Cu(II) complexes of azo-aminopyrazole ligand: Spectroscopic, crystal structure and quantum chemical calculations. (n.d.). ResearchGate. [Link]
-
Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. (n.d.). ResearchGate. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). PubMed Central. [Link]
-
Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes. (2022). MDPI. [Link]
-
Metal Complexes in Medicine An Overview and Update from Drug Design Perspective. (n.d.). EconPapers. [Link]
-
Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications. (2014). PubMed. [Link]
-
Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. (n.d.). OUCI. [Link]
-
Palladium‐Aminopyridine Catalyzed C−H Oxygenation: Probing the Nature of Metal Based Oxidant. (n.d.). ResearchGate. [Link]
-
Pharmaceutical Applications of Metal Complexes and Derived Materials. (n.d.). PubMed Central. [Link]
-
A mini review on applications of pyrazole ligands in coordination compounds and metal organic frameworks. (2023). Semantic Scholar. [Link]
-
Palladium aminopyridine complexes catalyzed selective benzylic C-H oxidations with peracetic acid. (2020). PubMed. [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). PubMed Central. [Link]
-
Spin crossover active iron(II) complexes of selected pyrazole-pyridine/pyrazine ligands. (2011). University of Otago. [Link]
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (n.d.). MDPI. [Link]
-
Spin-crossover semiconductors based on homoleptic tris-diimine Fe(ii) complexes with fractionally charged TCNQ˙δ− anions. (n.d.). RSC Publishing. [Link]
-
Di-Palladium Complexes are Active Catalysts for Mono-N-Protected Amino Acid Accelerated Enantioselective C-H Functionalization. (n.d.). ChemRxiv. [Link]
-
Spin crossover active iron(II) complexes of selected pyrazole-pyridine/pyrazine ligands. (n.d.). ResearchGate. [Link]
-
Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions. (n.d.). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 3. Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Crystal structure and Hirshfeld surface analysis of bis(3-aminopyrazole-κN 1)bis(3-aminopyrazole-κN 2)bis(nitrato-κO)copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transition metal complexes with pyrazole-derived ligands. XI. | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Cobalt complexes with pyrazole ligands as catalyst precursors for the peroxidative oxidation of cyclohexane: X-ray absorption spectroscopy studies and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spin-Crossover in Supramolecular Iron(II)–2,6-bis(1H-Pyrazol-1-yl)pyridine Complexes: Toward Spin-State Switchable Single-Molecule Junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Portal [ourarchive.otago.ac.nz]
- 13. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Palladium Nanoparticles Immobilized on the Amine-Functionalized Lumen of Halloysite for Catalytic Hydrogenation Reactions | MDPI [mdpi.com]
Application Note & Protocol: A Scalable Methodology for the Production of 5-Methyl-3-phenyl-1H-pyrazol-4-amine
Abstract
5-Methyl-3-phenyl-1H-pyrazol-4-amine is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key precursor for various biologically active compounds. The increasing demand for this intermediate necessitates a robust, efficient, and scalable synthetic process. This document provides a comprehensive guide for the multi-gram to kilogram-scale production of this compound. The methodology is based on a classical three-step sequence: (1) Knorr pyrazole synthesis to form the core heterocyclic scaffold, (2) regioselective nitrosation at the C4 position, and (3) subsequent reduction to the target amine. This guide emphasizes the causal reasoning behind procedural choices, addresses critical scale-up parameters, and outlines detailed, self-validating protocols for researchers and process chemists.
Introduction and Synthetic Strategy
The pyrazole scaffold is a "privileged structure" in pharmacology, appearing in numerous approved drugs.[1] The synthesis of functionalized pyrazoles, therefore, remains a topic of significant interest.[2][3] The target molecule, this compound, features a key amino group at the C4 position, which is a prime site for further derivatization.
The chosen synthetic route is designed for scalability, reliability, and the use of readily available commercial reagents. The overall strategy proceeds through two key intermediates as depicted below.
Overall Reaction Scheme
Caption: Three-step synthesis of the target compound.
This approach is advantageous because it builds the stable pyrazole core first, followed by functional group manipulations at the electronically activated C4 position, which ensures high regioselectivity.
Part I: Synthesis of 5-Methyl-3-phenyl-1H-pyrazole (Intermediate I)
Principle and Rationale
The formation of the pyrazole ring is achieved via the Knorr pyrazole synthesis, a classic and highly reliable condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4] In this protocol, benzoylacetone serves as the 1,3-dicarbonyl precursor and hydrazine hydrate is the nitrogen source.
Causality of Choices:
-
Solvent: Ethanol is selected as the reaction solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. It is also relatively easy to remove during work-up.
-
Work-up: The reaction is worked up by concentrating the mixture and adding water. The product is significantly less soluble in water than in ethanol, causing it to precipitate, which allows for a simple and efficient isolation by filtration, a crucial factor for large-scale operations.
Detailed Experimental Protocol (100 g Scale)
-
Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charging: To the flask, add benzoylacetone (100.0 g, 0.616 mol) and ethanol (500 mL). Begin stirring to form a clear, yellow solution.
-
Hydrazine Addition: While stirring, slowly add hydrazine hydrate (~64% solution, 37.5 g, 0.75 mol) to the flask over 15-20 minutes. The addition is mildly exothermic; maintain the temperature below 40 °C.
-
Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).
-
Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 200 mL using a rotary evaporator.
-
Precipitation: Transfer the concentrated mixture to a 2 L beaker and add 1 L of cold deionized water under vigorous stirring. A white to off-white solid will precipitate.
-
Filtration: Stir the slurry for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing & Drying: Wash the filter cake with cold deionized water (2 x 200 mL). Dry the solid in a vacuum oven at 50 °C to a constant weight.
Process Parameters & Characterization
| Parameter | Target Value | Observations |
| Input (Benzoylacetone) | 100.0 g | N/A |
| Typical Yield | 90-95 g | White to off-white crystalline solid |
| Purity (by HPLC) | >98% | Minor impurities are typically unreacted starting material |
| Melting Point | 127-130 °C | Consistent with literature values |
Part II: Synthesis of 5-Methyl-4-nitroso-3-phenyl-1H-pyrazole (Intermediate II)
Principle and Rationale
This step involves an electrophilic substitution on the pyrazole ring. The C4 position is electron-rich and susceptible to attack by the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite in an acidic medium.
Causality of Choices:
-
Temperature Control: This reaction is highly exothermic and must be performed at 0-5 °C. Poor temperature control can lead to the formation of diazonium salts and other undesirable byproducts, significantly reducing yield and purity.
-
Reagent Stoichiometry: A slight excess of sodium nitrite is used to ensure complete conversion of the starting material.
-
Acidic Medium: Glacial acetic acid serves as both a solvent and the acid catalyst required to generate the electrophilic nitrosonium ion from sodium nitrite.
Detailed Experimental Protocol (90 g Scale)
-
Setup: Equip a 2 L jacketed reactor or a three-neck flask in a large ice-water bath with a mechanical stirrer, a temperature probe, and an addition funnel.
-
Dissolution: Charge the reactor with 5-methyl-3-phenyl-1H-pyrazole (Intermediate I, 90.0 g, 0.569 mol) and glacial acetic acid (450 mL). Stir until all the solid dissolves.
-
Cooling: Cool the solution to 0-5 °C using the cooling jacket or ice bath.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (43.2 g, 0.626 mol) in deionized water (90 mL).
-
Slow Addition: Add the sodium nitrite solution dropwise via the addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A distinct color change to deep green or blue is typically observed.
-
Reaction: Stir the mixture at 0-5 °C for an additional 2 hours after the addition is complete.
-
Precipitation & Isolation: Slowly add 1 L of cold deionized water to the reaction mixture. A green solid will precipitate.
-
Filtration & Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7). This removes residual acetic acid.
-
Drying: Dry the product in a vacuum oven at 40-45 °C. The product is a vibrant green solid.
Process Parameters & Characterization
| Parameter | Target Value | Observations |
| Input (Intermediate I) | 90.0 g | N/A |
| Typical Yield | 95-102 g | Bright green crystalline solid |
| Purity (by HPLC) | >97% | The product is typically used directly in the next step |
| Melting Point | 174-177 °C (decomposes) | Sharp melting/decomposition point indicates good purity |
Part III: Synthesis of this compound (Final Product)
Principle and Rationale
The final step is the reduction of the nitroso group (-NO) to an amino group (-NH₂). While catalytic hydrogenation is an option, this protocol utilizes sodium dithionite (Na₂S₂O₄), a powerful and convenient reducing agent that is highly effective in aqueous systems.
Causality of Choices:
-
Reducing Agent: Sodium dithionite is chosen for its operational simplicity, high efficiency, and avoidance of heavy metal catalysts and high-pressure equipment, making it highly amenable to standard laboratory and pilot plant setups.
-
pH Control: The reaction is performed under slightly basic or neutral conditions to ensure the stability of the dithionite and the product amine. An aqueous ammonia solution is often used.
-
Purification: The final product is purified by recrystallization. This step is critical for removing inorganic salts from the reduction and achieving the high purity required for pharmaceutical applications.
Detailed Experimental Protocol (100 g Scale)
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, temperature probe, and a powder funnel.
-
Suspension: To the flask, add 5-methyl-4-nitroso-3-phenyl-1H-pyrazole (Intermediate II, 100.0 g, 0.534 mol), ethanol (500 mL), and water (500 mL).
-
Reduction: Heat the green suspension to 50-60 °C. In a separate beaker, prepare a solution of sodium dithionite (186 g, ~1.07 mol) in 1 L of water. Add this solution portion-wise to the reaction mixture over ~1 hour. The green color will fade, and the solution will turn into a yellow or light brown slurry.
-
Reaction Completion: Stir the mixture at 60 °C for 1-2 hours until the green color of the starting material is completely gone (monitor by TLC).
-
Work-up & Extraction: Cool the reaction to room temperature. Most of the ethanol and water can be removed under reduced pressure. Add 1 L of water and 1 L of ethyl acetate to the residue. Stir vigorously for 15 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution to dryness on a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., Toluene or Ethanol/Water). Dissolve the crude product in a minimum amount of hot solvent, allow it to cool slowly to room temperature, and then cool in an ice bath.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at 50 °C.
Process Parameters & Characterization
| Parameter | Target Value | Observations |
| Input (Intermediate II) | 100.0 g | N/A |
| Typical Yield (after recrystallization) | 70-80 g | Off-white to light tan crystalline solid |
| Purity (by HPLC) | >99.5% | Essential for use in drug development |
| Melting Point | 140-142 °C | [5] |
Scale-Up Considerations and Safety Analysis
Scaling chemical production requires careful attention to process parameters that may not be critical at the lab scale.
Process Workflow and Critical Control Points
Caption: Overall process workflow with critical control points (CCPs).
-
Heat Management: The nitrosation reaction (Step 2) is highly exothermic. On a large scale, efficient heat removal is paramount. The use of a jacketed reactor with a reliable cooling system is mandatory. The rate of addition of the sodium nitrite solution must be carefully controlled to manage the heat output.
-
Mixing: Efficient agitation is crucial in all steps, especially during precipitations and the heterogeneous reduction step, to ensure uniform reaction and prevent localized overheating.
-
Material Handling: Handling large quantities of hydrazine hydrate (toxic and corrosive) and sodium nitrite (strong oxidizer) requires strict safety protocols, including appropriate personal protective equipment (PPE), ventilation, and spill control measures.
Hazard Analysis of Key Reagents
| Reagent | Primary Hazards | Recommended Precautions |
| Hydrazine Hydrate | Toxic, Corrosive, Suspected Carcinogen | Work in a well-ventilated fume hood, use chemical-resistant gloves, splash goggles, and a lab coat. Avoid inhalation and skin contact. |
| Sodium Nitrite | Oxidizer, Toxic if Swallowed | Keep away from organic and combustible materials. Use appropriate PPE. In case of fire, use water spray. |
| Acetic Acid (Glacial) | Corrosive, Flammable | Handle in a fume hood. Causes severe skin and eye burns. Keep away from heat and open flames. |
| Sodium Dithionite | May catch fire if heated or wetted. | Store in a dry, cool place. Handle in a well-ventilated area. Avoid contact with water during storage. |
Conclusion
The three-step methodology detailed herein provides a reliable and scalable pathway for the production of high-purity this compound. By understanding the chemical principles behind each step and adhering to the critical process controls, researchers and chemists can safely and efficiently produce this valuable intermediate on a multi-kilogram scale. The use of readily available reagents and straightforward unit operations makes this process suitable for implementation in standard chemical production facilities.
References
- Source: Google Patents (US4434292A)
-
Title: Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities Source: BMC Chemistry URL: [Link]
-
Title: Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review Source: ChemistrySelect URL: [Link]
-
Title: One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f Source: Taylor & Francis Online URL: [Link]
-
Title: Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques Source: RSC Publishing URL: [Link]
-
Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]
-
Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. Source: ResearchGate URL: [Link]
-
Title: Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane Source: PubMed Central (PMC) URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole Source: ResearchGate URL: [Link]
-
Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry URL: [Link]
-
Title: 1H-Pyrazol-3-amine, 5-methyl-4-phenyl- Source: ChemBK URL: [Link]
-
Title: Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a Source: ResearchGate URL: [Link]
- Title: Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)
-
Title: Synthesis of 3-methyl-1-phenyl-5-pyrazoline Source: YouTube URL: [Link]
-
Title: synthesis of pyrazoles Source: YouTube URL: [Link]
-
Title: (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one Source: ResearchGate URL: [Link]
Sources
Troubleshooting & Optimization
optimizing reaction conditions for 5-methyl-3-phenyl-1H-pyrazol-4-amine synthesis
Welcome to the dedicated technical support resource for the synthesis of 5-methyl-3-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common synthetic challenges and achieve high-yield, high-purity production of this valuable pyrazole intermediate.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Consistently Low Yield of the Desired this compound
Question: My reaction to synthesize this compound is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, ranging from incomplete reaction to the formation of side products. Here’s a breakdown of potential causes and corresponding optimization strategies:
-
Incomplete Reaction: The condensation reaction to form the pyrazole ring may not be proceeding to completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
-
Elevate Temperature: Many condensation reactions require heat to overcome the activation energy. Consider refluxing the reaction mixture in a suitable solvent like ethanol or acetic acid.[1] Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[2]
-
-
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical for facilitating the cyclization.
-
Troubleshooting:
-
Acid Catalysis: For Knorr-type pyrazole syntheses, which this reaction is a variation of, a catalytic amount of a protic acid such as acetic acid or a mineral acid (e.g., HCl) is often necessary to promote the initial condensation and subsequent cyclization steps.[1]
-
Base Catalysis: In some synthetic routes, particularly those starting from β-ketonitriles, a base may be required. However, the basicity needs to be carefully controlled, as excessive base can hinder the subsequent cyclization with hydrazine. Neutralization with an acid like H₂SO₄ before adding hydrazine can optimize the process.[1]
-
-
-
Side Reactions and Byproduct Formation: The formation of undesired side products can significantly diminish the yield of the target molecule.
-
Troubleshooting:
-
Control of Reaction Temperature: Running the reaction at too high a temperature can lead to decomposition of starting materials or products, or promote the formation of polymeric materials. A systematic study of the reaction temperature is recommended.
-
Purification of Starting Materials: Ensure that your starting materials, such as phenylhydrazine and the appropriate β-keto compound, are of high purity. Impurities can lead to a cascade of unwanted side reactions.
-
-
Issue 2: Difficulty in Purifying the Final Product
Question: I am struggling to obtain pure this compound. My crude product shows multiple spots on TLC, and column chromatography is proving ineffective. What are my options?
Answer: Purification challenges often stem from the presence of closely related impurities or byproducts with similar polarities to your desired product.
-
Recrystallization: This is often the most effective method for purifying solid organic compounds.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents to try include ethanol, methanol, or mixtures like ethanol/water.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Collect the purified crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Acid-Base Extraction: Since the target compound has a basic amino group, an acid-base extraction can be a powerful purification technique.
-
Protocol:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine will be protonated and move into the aqueous layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any neutral or acidic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate to deprotonate the amine, causing it to precipitate out or be extractable with a fresh portion of organic solvent.
-
Extract the purified amine with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
-
-
Derivative Formation: In challenging cases, converting the amine to a salt (e.g., hydrochloride) can facilitate purification by crystallization. The free amine can then be regenerated by treatment with a base.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent method is a variation of the Knorr pyrazole synthesis.[1][3] This typically involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with phenylhydrazine. For this specific target, a common starting material is a β-ketonitrile, which reacts with phenylhydrazine.[1][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting starting material spot and the appearance of a new product spot indicate the reaction's progression. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS is recommended.[2]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Phenylhydrazine is toxic and a suspected carcinogen; always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction may be exothermic, so it's important to control the rate of addition of reagents and have a cooling bath available.
Q4: Can I use a substituted phenylhydrazine to create derivatives?
A4: Yes, using a substituted phenylhydrazine is a common strategy to synthesize a library of N-aryl pyrazole derivatives.[5] The reaction conditions may need slight re-optimization depending on the electronic and steric nature of the substituent on the phenyl ring.
Q5: Are there any modern, more efficient methods for this synthesis?
A5: Flow chemistry is emerging as a powerful alternative to traditional batch synthesis for pyrazoles.[3] It offers better control over reaction parameters, improved safety, and easier scalability. Microwave-assisted synthesis is another modern technique that can dramatically reduce reaction times and often improve yields.[2]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound, incorporating best practices for yield and purity.
Synthesis of this compound
Materials:
-
α-cyanoacetophenone
-
Phenylhydrazine
-
Ethanol
-
Acetic Acid (glacial)
-
Sodium Bicarbonate
-
Ethyl Acetate
-
Hexane
-
Anhydrous Sodium Sulfate
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (1M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-cyanoacetophenone (1 equivalent) in ethanol.
-
Reagent Addition: Add phenylhydrazine (1.1 equivalents) to the solution, followed by a catalytic amount of glacial acetic acid (approximately 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Wash with brine, then dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the sodium sulfate and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexane) to yield pure this compound.
-
Data Presentation
| Parameter | Recommended Condition |
| Solvent | Ethanol or Acetic Acid |
| Catalyst | Acetic Acid or HCl (catalytic) |
| Temperature | Reflux |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Purification | Recrystallization or Column Chromatography |
IV. Visualizations
Reaction Mechanism
Caption: Generalized reaction mechanism for pyrazole synthesis.
Troubleshooting Workflow
Sources
Technical Support Center: Purification of Crude 5-methyl-3-phenyl-1H-pyrazol-4-amine
Welcome to the technical support center for the purification of 5-methyl-3-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with purifying this important heterocyclic amine. The following troubleshooting guides and FAQs are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities largely depend on the synthetic route. Common starting materials for the synthesis of related aminopyrazoles include β-ketonitriles and hydrazines.[1][2] Potential impurities could include unreacted starting materials, side-products from incomplete cyclization, or isomers. If the synthesis involves a Vilsmeier-Haack reaction on a precursor, residual reagents from this step might also be present.[3]
Q2: What are the primary purification methods for this compound?
A2: The most effective purification techniques for aminopyrazoles are:
-
Recrystallization: Ideal for solid crude products with relatively high initial purity. Ethanol, methanol, or mixtures with water are often good solvent choices.[3][4][5]
-
Column Chromatography: A versatile method for separating the target compound from a mixture of impurities.[6][7][8] Due to the basic nature of the amine, special considerations for the stationary and mobile phases are necessary.[9]
-
Acid-Base Extraction: A liquid-liquid extraction technique that leverages the basicity of the amine to separate it from neutral or acidic impurities.[4][10][11]
Q3: Is this compound stable?
Q4: What are the typical physical properties of aminopyrazoles?
A4: Aminopyrazoles are often crystalline solids.[12][13] Their solubility depends on the substituents. The presence of the phenyl and methyl groups in this compound suggests it will be soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols. Its basic amine functionality will also allow it to be protonated and dissolved in acidic aqueous solutions.[11][14]
II. Troubleshooting Guide: Purification Workflows
This section provides detailed troubleshooting for common issues encountered during the purification of this compound.
A. Recrystallization Challenges
Problem: My compound will not crystallize, or the yield is very low.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The solubility of your compound in the chosen solvent may be too high, even at low temperatures, or too low to dissolve at elevated temperatures.
-
Solution: Employ a co-solvent system.[15] Dissolve the crude product in a minimal amount of a "good" solvent (e.g., hot ethanol or methanol) in which it is highly soluble.[4][15] Then, slowly add a "poor" solvent (e.g., water or hexane) in which it is sparingly soluble until persistent turbidity is observed. Gently heat the mixture until it becomes clear again, and then allow it to cool slowly.[15]
-
-
Supersaturation: The solution may be supersaturated, preventing nucleation.
-
Solution: Introduce a seed crystal of the pure compound to initiate crystallization. If no seed crystal is available, gently scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce nucleation.
-
-
Presence of Oily Impurities: Oily impurities can inhibit crystal formation.
Workflow for Optimizing Recrystallization
Caption: Workflow for troubleshooting recrystallization.
B. Column Chromatography Issues
Problem: My compound streaks on the silica gel column, resulting in poor separation and low purity.
Probable Causes & Solutions:
-
Acid-Base Interactions: The basic amine group of your compound is interacting strongly with the acidic silanol groups on the surface of the silica gel.[9] This leads to peak tailing and sometimes irreversible adsorption.
-
Solution 1: Deactivate the Silica: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonia solution, to your mobile phase (typically 0.1-1%).[4][9] This will neutralize the acidic sites on the silica, allowing your basic compound to elute more cleanly.
-
Solution 2: Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a functionalized silica gel, such as amino-propylated silica.[9]
-
-
Incorrect Mobile Phase Polarity: The polarity of your eluent may not be optimized for your compound and impurities.
-
Solution: Perform a thorough thin-layer chromatography (TLC) analysis before running the column.[6] Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with and without a basic additive to find a system that gives your product an Rf value between 0.2 and 0.4 and good separation from impurities.
-
Table 1: Recommended Mobile Phases for Column Chromatography of Aminopyrazoles
| Mobile Phase System | Ratio (v/v) | Additive | Comments |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | 0.5% Triethylamine | Good for moderately polar compounds. The TEA minimizes peak tailing.[9] |
| Dichloromethane / Methanol | 99:1 to 9:1 | 0.5% Triethylamine | Suitable for more polar aminopyrazoles. |
| Toluene / Dichloromethane | 1:1 | None initially, add TEA if streaking occurs | As described in the purification of a related pyrazole derivative.[16] |
C. Acid-Base Extraction Difficulties
Problem: I am getting a poor recovery of my compound after the acid-base extraction.
Probable Causes & Solutions:
-
Incomplete Protonation or Deprotonation: The pH of the aqueous layer may not be sufficiently low to fully protonate the amine or sufficiently high to deprotonate it back to the free base.
-
Solution: Use a pH meter or pH paper to ensure the aqueous layer is sufficiently acidic (pH < 2) during the extraction of the amine into the aqueous phase and sufficiently basic (pH > 10) when regenerating the free amine for back-extraction into the organic phase.[14]
-
-
Emulsion Formation: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion at the interface of the organic and aqueous layers, trapping your compound.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. If an emulsion does form, adding a small amount of brine (saturated aqueous NaCl solution) can help to break it.[10]
-
-
Insufficient Extractions: A single extraction may not be enough to transfer all of the compound from one phase to another.
-
Solution: Perform multiple extractions with smaller volumes of the extracting solvent. For example, three extractions with 30 mL of solvent are more efficient than one extraction with 90 mL.
-
Workflow for Acid-Base Extraction
Caption: Step-by-step workflow for acid-base extraction.
III. References
-
Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. (n.d.). NIH. Retrieved January 14, 2026, from [Link]
-
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Acid-Base Extraction. (n.d.). University of Colorado Boulder. Retrieved January 14, 2026, from [Link]
-
HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
Acid–base extraction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved January 14, 2026, from [Link]
-
[Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)]. (1968). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. Retrieved January 14, 2026, from [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved January 14, 2026, from [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Acid-Base Extraction Tutorial. (2020). YouTube. Retrieved January 14, 2026, from [Link]
-
Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (2022). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023). MDPI. Retrieved January 14, 2026, from [Link]
-
Process for preparation of aminopyrazole. (2017). Google Patents. Retrieved January 14, 2026, from
-
Process for the preparation of 3-amino-5-methylpyrazole. (1994). Google Patents. Retrieved January 14, 2026, from
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals. Retrieved January 14, 2026, from [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). PubMed Central. Retrieved January 14, 2026, from [Link]
-
The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (1959). Acta Chemica Scandinavica. Retrieved January 14, 2026, from [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage. Retrieved January 14, 2026, from [Link]
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Separation of some compound drugs by the method of column chromatography. II. Separation of 1-N-methylpiperidyl-(4')-3-phenyl-4-ethylpyrazolone-(5) (piperylone) from sodium (4-methylamino-2,3-dimethyl-1-phenylpyrazolone-5) salt of methane sulfonic acid (pyralgin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. biotage.com [biotage.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. scispace.com [scispace.com]
- 14. m.youtube.com [m.youtube.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 5-Methyl-3-Phenyl-1H-Pyrazol-4-Amine
Welcome to the technical support resource for the synthesis of 5-methyl-3-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into improving the yield and purity of this important heterocyclic amine. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot and optimize your synthesis effectively.
The synthesis of this compound is typically achieved via a multi-step process, beginning with the well-established Knorr pyrazole synthesis to form the core heterocyclic ring, followed by functionalization at the C4 position. Each step presents unique challenges and opportunities for optimization.
Overall Synthetic Pathway
The common synthetic route is illustrated below. It involves three key transformations:
-
Knorr Pyrazole Synthesis: Condensation of phenylhydrazine and ethyl acetoacetate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
-
Nitrosation: Electrophilic substitution at the C4 position with a nitroso group.
-
Reduction: Reduction of the 4-nitroso intermediate to the target 4-amino pyrazole.
Caption: General three-step synthesis of this compound.
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Part 1: Knorr Pyrazole Synthesis (Step 1)
The Knorr synthesis is a robust method for creating the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine.[1] While reliable, several factors can impact the yield and purity of the resulting pyrazolone intermediate.
Q1: My yield of 3-methyl-1-phenyl-pyrazol-5-one is consistently low. What are the primary causes and how can I improve it?
A1: Low yield in this step typically stems from incomplete reaction, suboptimal catalysis, or competing side reactions.[2] A systematic approach is key to identifying the root cause.
-
Causality: The reaction proceeds via nucleophilic attack of the hydrazine on a carbonyl, followed by cyclization and dehydration.[1][3] Each of these steps is influenced by temperature, catalysis, and reactant stoichiometry. Acid catalysis, for instance, protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the initial condensation.[4]
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting low yields in the Knorr synthesis step.
Table 1: Troubleshooting Summary for Knorr Pyrazole Synthesis
| Issue | Potential Cause | Recommended Action | Scientific Rationale |
|---|---|---|---|
| Low Conversion | Insufficient reaction time or temperature. | Increase reflux time to 2-3 hours and monitor via TLC. Ensure a reaction temperature of at least 80-100°C.[3] | The cyclization and dehydration steps require sufficient thermal energy to overcome the activation barrier. |
| Ineffective catalysis. | Add a catalytic amount of glacial acetic acid (3-5 drops).[3] | Acid protonates the carbonyl, increasing its electrophilicity and accelerating the rate-limiting nucleophilic attack by the hydrazine.[4][5] | |
| Impure Product | Incorrect stoichiometry. | Use a slight excess of one reagent (e.g., 1.05 eq. of ethyl acetoacetate) to ensure the complete consumption of the other. | Driving the reaction to completion by using one reagent in slight excess simplifies purification by removing the limiting reagent. |
| Side reactions. | Ensure phenylhydrazine is of high quality. Old or oxidized phenylhydrazine can lead to tar-like byproducts. | Impurities in starting materials can lead to a cascade of undesired side reactions, consuming reagents and complicating purification. |
| Difficult Work-up | Product oiling out. | After the reaction, add hot water to the hot reaction mixture to induce crystallization upon cooling.[3] | The pyrazolone product has limited solubility in cold water, allowing for precipitation away from alcohol-soluble impurities. |
Part 2: C4-Nitrosation (Step 2)
Q2: The nitrosation of the pyrazolone yields a dark, tarry mixture instead of the expected green/blue solid. What is causing this, and how can it be prevented?
A2: This is a classic sign of poor temperature control and incorrect pH. The nitrosating agent, nitrous acid (HONO), is generated in situ from sodium nitrite and a strong acid. It is unstable at elevated temperatures and its concentration must be carefully controlled.
-
Causality: The reaction is an electrophilic substitution on the electron-rich C4 position of the pyrazolone ring. The electrophile is the nitrosonium ion (NO⁺), which is in equilibrium with nitrous acid.
-
Temperature: At temperatures above 5-10°C, nitrous acid rapidly decomposes, leading to the formation of various nitrogen oxides (e.g., N₂O₃, NO₂). These can initiate radical side reactions and cause product degradation, resulting in tar formation.
-
pH: A sufficiently acidic medium (pH 1-2) is required to generate the nitrosonium electrophile. However, adding the nitrite solution too quickly can create localized areas of high pH, hindering the reaction, or localized excess of nitrous acid, promoting decomposition.
-
-
Optimized Protocol Steps:
-
Dissolve: Dissolve the pyrazolone intermediate in a suitable solvent like acetic acid or an ethanol/water mixture.
-
Cool: Chill the solution to 0-5°C in an ice-water bath. This is the most critical step.
-
Acidify: Ensure the solution is acidic before adding the nitrite.
-
Slow Addition: Prepare a solution of sodium nitrite in water and add it dropwise to the cold pyrazolone solution with vigorous stirring, ensuring the temperature never exceeds 5°C.
-
Monitor: The reaction mixture should turn a distinct color (often green or blue). The reaction is typically rapid (30-60 minutes).
-
Isolate: The 4-nitroso product often precipitates directly from the reaction mixture and can be collected by filtration.
-
Part 3: Reduction of the 4-Nitroso Group (Step 3)
Q3: My reduction of the 4-nitroso intermediate to the final amine is low-yielding and the product is difficult to purify. Which reducing agent is most effective?
A3: The choice of reducing agent is critical for a clean and high-yielding conversion. While several methods exist, sodium dithionite (Na₂S₂O₄) is often preferred for its mildness, chemoselectivity, and operational simplicity over methods like catalytic hydrogenation.[6][7]
-
Causality & Mechanism: Sodium dithionite is a powerful reducing agent in aqueous media. It is believed that the active species is the sulfur dioxide radical anion (•SO₂⁻), which reduces the nitroso group to a hydroxylamine intermediate via a single-electron transfer mechanism. This intermediate is then further reduced to the final amine.[6] This pathway avoids the harsh acidic conditions of metal-acid reductions and the specialized equipment needed for catalytic hydrogenation.
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Advantages | Disadvantages | Recommended For |
|---|---|---|---|
| Sodium Dithionite (Na₂S₂O₄) | Mild, highly chemoselective, tolerant of other functional groups, inexpensive.[6][7] | Requires aqueous or semi-aqueous conditions; product can sometimes be difficult to extract. | General lab use; ideal for molecules with sensitive functional groups. |
| Catalytic Hydrogenation (H₂/Pd/C, Raney Ni) | Very clean reaction, high yields, byproduct is water.[8] | Requires specialized high-pressure equipment, catalysts can be pyrophoric (Raney Ni) or expensive (Palladium).[9][10] | Scale-up and process chemistry where investment in equipment is justified. |
| Tin(II) Chloride (SnCl₂) | Effective and well-established. | Requires strongly acidic conditions; generates tin-based waste which requires careful disposal. | When other methods fail and waste disposal is not a primary concern. |
Q4: When using sodium dithionite, my final product is often discolored and shows impurities on the NMR. How can I improve the work-up?
A4: Impurities often arise from incomplete reaction, aerial oxidation of the product, or sulfur-containing byproducts. The work-up is as critical as the reaction itself.
-
Troubleshooting the Reduction & Work-up:
-
Stoichiometry: Use a sufficient excess of sodium dithionite (typically 2-4 equivalents) to ensure complete reduction. The reaction progress can be monitored by the disappearance of the colored nitroso starting material.
-
pH Control: The reduction is often performed in a basic or neutral medium (e.g., aqueous ammonia or sodium bicarbonate solution) to maintain the amine product in its free base form for extraction.
-
Inert Atmosphere: The final 4-amino pyrazole product can be sensitive to air oxidation, which can lead to discoloration. Performing the reaction and work-up under an inert atmosphere (N₂ or Argon) can significantly improve purity.
-
Extraction: After the reaction is complete, extract the product promptly with an organic solvent like ethyl acetate or dichloromethane.[6]
-
Washing: Wash the combined organic extracts with brine to remove residual water and water-soluble impurities.
-
Purification: If impurities persist, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography.
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the detailed mechanism for the Knorr Pyrazole Synthesis? The Knorr synthesis is a classic condensation-cyclization reaction.[1]
Caption: Key mechanistic stages of the Knorr pyrazole synthesis.
The reaction begins with the more nucleophilic nitrogen of phenylhydrazine attacking the more electrophilic ketone of ethyl acetoacetate to form a hydrazone intermediate.[3] This is followed by an intramolecular attack of the second nitrogen atom on the ester carbonyl, leading to cyclization. Finally, elimination of ethanol and tautomerization yields the stable pyrazolone ring.[11]
FAQ 2: Are there alternative routes to introduce the 4-amino group?
Yes, while nitrosation followed by reduction is the most common route, other methods exist, though they are often more complex. One alternative involves starting with a precursor that already contains a group at the C4 position that can be converted to an amine, such as a 4-carboxy-pyrazole that can undergo a Curtius or Hofmann rearrangement. However, for this specific target molecule, the nitrosation-reduction sequence is generally the most direct and efficient.
FAQ 3: What are the critical safety considerations for this synthesis?
-
Phenylhydrazine: It is toxic, a suspected carcinogen, and readily absorbed through the skin. Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Sodium Dithionite: It is a strong reducing agent and can be flammable upon contact with moisture. It can also release toxic sulfur dioxide gas if acidified. Store in a dry place and handle with care.
-
Nitrosation: The reaction can be exothermic, and poor temperature control can lead to a runaway reaction. The generation of nitrogen oxides poses an inhalation hazard. This step must be performed in a well-ventilated fume hood.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Step 1)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenylhydrazine (10.8 g, 0.1 mol) and absolute ethanol (100 mL).
-
With stirring, add ethyl acetoacetate (13.0 g, 0.1 mol) followed by glacial acetic acid (0.5 mL).
-
Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction's completion by TLC (e.g., using 1:1 ethyl acetate:hexane).
-
Once complete, reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the hot, concentrated solution into cold water (200 mL) with vigorous stirring to precipitate the product.
-
Allow the mixture to cool completely in an ice bath.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry. The product is typically a white to pale yellow solid. Yields of 85-95% are expected.[11]
Protocol 2: Reduction of 4-Nitroso Intermediate with Sodium Dithionite (Step 3)
(This protocol assumes the successful synthesis of 4-nitroso-5-methyl-3-phenyl-1H-pyrazole)
-
In a three-neck flask under a nitrogen atmosphere, suspend the 4-nitroso pyrazole (2.03 g, 10 mmol) in a mixture of ethanol (30 mL) and water (30 mL).
-
Add concentrated ammonium hydroxide solution until the mixture is basic (pH ~9-10).
-
In a separate beaker, dissolve sodium dithionite (Na₂S₂O₄) (5.22 g, 30 mmol, 3 eq.) in water (40 mL).
-
Add the sodium dithionite solution dropwise to the stirred pyrazole suspension. The color of the mixture should fade from green/blue to a pale yellow or orange. A slight exotherm may be observed; maintain the temperature below 40°C.
-
Stir the reaction at room temperature for 1-2 hours after the addition is complete, until TLC analysis confirms the absence of the starting material.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.
References
- BenchChem. (2025). Application Notes and Protocols: Sodium Dithionite for the Reduction of Nitro Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6CZW-oTY8giQp6-Cz00fTytJPiGdaqQKqu_3LIkCGAlsKhcCqs7D9-aq0Z4Zjpi5u0_Pj4cDnFGMXiJ0UAegdIu26LJTElTvZELG9CDy9hiMgRVmftXx-m4eeotDbLCDnO2Xh52C_qStLm5uDzM2obvRUmUMxLiycrUmRRNoUAFg4OmIipdFMLsTiKWrKeQ40gXTFxnRweJGLRbE0LVb6tMbc4CnosCQO0bEds_QWWA5ZtA==]
- BenchChem. (2025). Troubleshooting common issues in pyrazole synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHZ7jTH1zKee18TuqVMKmPKVdjfMD8pm06DrCvR7-_-HpSi2wCUO-wmHVsrOCNIDSYR-jR6xKv_4rl5RTQ8P_AxtcrZi4kYXunQJWZWbZ8JotVEKczy9W_PYP7j1S3XirmPA4V7ke9FXo8kb5XYmjxP9oFiMAn81b1XTlYd5jRRzbPjtwyhxgeQbeQm2g4IW0=]
- BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. [URL: https://vertexaisearch.cloud.google.
- Gever, J. A., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2P-6ywf_C504aXyPwtQYfdS5Y1E0b2BxZAd9DIJrGRBy38SL1S6Ky9BigN-Ufu-bTLSFkXGVdfRAaqOf8lYPdJIz0ZvrkehDHbQMTri9JxjYZZuy21PQshWAzYoJK-zn_x1QHgcHpJ9Oj3oo=]
- Mohareb, R. M., et al. (n.d.). REACTION OF PHENYLHYDRAZO ETHYLACETOACETATE. International Journal of Applied Biology and Pharmaceutical Technology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW86dDEk_E_FGYMVUiWtXQeiV1WyelsCv1y-lOnHV9GdyJSXgwWmHYJmB16HBfco6sTtyb-nfheV-MlaJEjdRyjiiVyMCbsJJCqiAEMHkKtQqtPr1aBsm95vFRY35UJ2s7erdd5uuUQrhlwyQ7ydJ5P1jCccuU2cBcZa2ZlGKhazKcFyu24vFp]
- Zolfigol, M. A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction. Organic Chemistry Research, 4(2), 174-181. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8JShLy1z0dA0x64ovfCZ3WsuVCLY94HLTquHbXnkW7PBwzstNUfiXEzS5H6QJkJYLLrlnBbQW_1YG7MooRIWn1isdPJhRhMu_Pb8ct3Ua10mofdxBbJHbW2arSH7S-LNRTAJ7UZxwtlIYxWyMGGrpJ7sgrGhVc4z099BcgRGjvf5TlFK--eWn]
- BenchChem. (2025). Application Notes and Protocols: Ethyl 2-(phenylazo)acetoacetate in Heterocyclic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG16QFXvG_GI2L6i0IKh9LTwYb-aCXQimydp5J0gZpsxivPyvZXjhwL4Y7-lWd7IPPOd9uM4bDJpJSJp_uIswLEZvBSttBq7nJgn_JqIZFPGVLV4ST3vn5mhN7IIYZC5EQ-PR5CSBUWObWBaYy7fi_nOhoq81Oyzb8Aj9ryZzyAY22ag1-Wx5bCa0VNO2ZxZFh7FWfmZEJZaMXjS0jM2bSj10ZSqtQT4va1vEqnC35dWkcAVmRm]
- Unknown Author. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Wordpress. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcjTDQmRDJD2n_ItSxT1Hu-UZ8LxyeTLt3ZlK_NXA5r-8CZaV0beVrH_lWrvwyfGhtvKJEbzDq3v-xgjsJs44IC4ctoXpfey5FqDnfKg4zzo9b871HSscEXV7ffnJ92yCPaUYsGFnLHYipZdCG8zeG6R5Z4WrCqOGQuu6Fhh1bB7Rz8s-fo3edajga4H_wL3g8QrB8f92wp4mHwINXuHCkbMaj1S49caKDA1K1wzBQJSnqpHRYYy5J8VIVyyTeLxvWABxApoGoILXpIjnu]
- Heydari, R., et al. (n.d.). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Organic Chemistry Research. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa9SUbaASErp63GDv5BuiAlqi-9daAugjNr5DUG_f8fjPYMsUa6topNoI6F2bF7txaxuWzLTiLZfFjRkC0R-t80iRqybW0X8n0ztDU6h34R7yYSwgwHqsLcPOqOT5Cx8RL3WJ3GG_0YED8FdZYpUY=]
- Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl-SobBkhsoxn8PYf1-E347_N0r-zf4sAKSqo1CbmEVIAdr0abxsl0epYL02ADxlO7LY_tbZ4TQw70lhDQLDkaeFSWvGxl_kA3NquabZfc-ntsnW9JRHr8shHkij7kNsk3LnmB1JcVyhqzU06hj-547eQRQK5b_eQv_jdHyrc9Av4-0NYPdKH4WMEgGCPT5EUJDOmxgZ-hViUB]
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCR6rXg-gWepCpnpP_o_nTuCTmAC9HjHkg1n2ivrulC9cg0Vr-8W4GQP2G_wms77t4VZILOzJur4W1gaFDJSCjZfl2uqk4jyQJhVA0YPV4jZpQN0BS7Wi8XoXmKvti4euZfmQGT62oaUfVJiAmWkXXqr1WANG9cech2WhabguXappgXyP5fF3oxw==]
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFnGD1pkfxVb4lCzJZRBVJ5kSRNmqwB-eZZ51TRo94L-iE3opTuZhZvpBZxM7MuyzqexkwmGU4TrfnuCxB2vLPIs3B_cBonXusya_9bUtczWH-5w6KyD5P8ynsHOGUUyL1iXgvyJlJc5kyCLq4f1FGIv7-lp4l9CZzg30xcnaECw==]
- WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBbbdsoejYYh-6Q3JAngIiA1uzHl2zSMr-ZM8sFJH2wYTLIXnZwZjK2GHIzEgPn8SvGK3fMdyDPFrAQRl0t7cydix1J6qpwnPKSEjGXUlDuGD0iyr3iZkjziyaYXHHCFg6Gnhylewp9stHblxfeg==]
- Jag-Champart, P., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNdmi8Djp30yIbm3diE6SOU98tZhOWbQJBIzMDuscJmP5z9rCzzunu8CLqvFc1-AmSgVd8YvgMqzmnitFpa5FQi3Ngola-M9GWmye4Yag5CsEaAX5H6LEBtRU6x5mNcmDlC8Q9s1OYgzcdDNM=]
- US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines. Google Patents. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-5FExvLFZuwdYF30E1lFdIfyZNolYftHlbdTKYowa0_KOod9TENYw3Y53gAW3YZljD4KWheN4o08rHvuA4rXzrkIYXRnFxTLDAwPsQuWgSMhgRz_XX0NGvwgF_iolRFLaZT-j5tQB8srx]
- Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMcAt5x86e_r2KWNBs6DurSGIFdVDN312M7HvGK8Lgc4Eiz9zxq8HU6rLiwQL-lg1pEaVzM8yQm48K86eVy-JP6r9tG9GzKCZ_0LumpTZc9PMo8wk5Fd7fMIdT8hismma7ewJJOBITS3wRDFlVT9Oz6F1PsHBMoFCAUKJxW9AZgIqvuup2llWKB3Zv]
- ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJzC8wEPVrhSdac2xFsGNFxrXt1G8CEO2nwMlTOJ4tC-_EhCy5wA5gTYsTNVMq0z5IXFe6ZcVzuxNYYGSanDdg9tlZ7Z35unlRb4VudTNE7dPLiv2R4LC_uZ5wgFFQM7yujXBFlxtlMWk-WlTKe3gILrvUcpnRbv10-6ChWQfif4Q_Bsp29IyJ2Y8m7KEyUcNVyBmsKjpnz92l6kgOeehkd7UuXn9mMDks5N_9R9IrVfmt3i4Xf5Nf]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 8. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US3182086A - Catalytic hydrogenation of nitrosamines to hydrazines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Technical Support Center: Aminopyrazole Synthesis
Welcome to the technical support center for aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize aminopyrazoles as critical building blocks. Aminopyrazoles are a cornerstone in medicinal chemistry, appearing in numerous pharmacologically active agents.[1][2] However, their synthesis is often nuanced, with specific challenges that can impact yield, purity, and scalability.
This document provides in-depth, experience-driven answers to common issues encountered during the synthesis of 3- and 5-aminopyrazoles, primarily focusing on the prevalent condensation reaction between a β-ketonitrile or equivalent precursor and a hydrazine derivative.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Low Yield and Incomplete Reactions
Question 1: My reaction to form a 5-aminopyrazole from a β-ketonitrile and hydrazine hydrate has stalled, resulting in low yield. What are the likely causes and how can I drive it to completion?
Answer: This is a very common issue. The condensation of a β-ketonitrile with hydrazine involves two key steps: formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group.[2][3] A stall indicates that one or both of these steps are inefficient under your current conditions.
Root Cause Analysis & Solutions:
-
Insufficient Activation of the Nitrile Group: The final cyclization step, where the secondary nitrogen of the hydrazone attacks the nitrile carbon, is often the rate-limiting step. This nucleophilic attack requires the nitrile to be sufficiently electrophilic.
-
Expert Insight: While the reaction can proceed under neutral conditions, it is often accelerated by acid.[3] A catalytic amount of a mild acid like acetic acid can protonate the nitrile nitrogen, significantly increasing its electrophilicity and promoting cyclization.
-
Troubleshooting Protocol:
-
Set up your reaction in a protic solvent like ethanol or isopropanol.
-
Add your β-ketonitrile and hydrazine hydrate.
-
Introduce acetic acid (typically 0.1 to 0.5 equivalents).
-
Heat the reaction to reflux and monitor by TLC or LC-MS. You should observe the consumption of the hydrazone intermediate and the formation of the aminopyrazole product.
-
-
-
Poor Quality of Hydrazine Hydrate: Hydrazine hydrate is a powerful reducing agent and can degrade over time, especially with improper storage.[4][5] It is susceptible to oxidation and can decompose upon exposure to heat or certain metal oxides.[5]
-
Solution: Always use a fresh bottle of hydrazine hydrate from a reputable supplier. If in doubt, consider titrating it to determine its exact concentration. Store it in a tightly sealed container in a cool, dark place, away from oxidizing agents and metal salts.[6]
-
-
Sub-optimal Temperature and Reaction Time: Many standard procedures call for refluxing in ethanol for several hours.[3] However, depending on the steric and electronic properties of your substrates, these conditions may be insufficient.
-
Solution: If catalytic acid does not resolve the issue, consider switching to a higher boiling point solvent like n-butanol or employing microwave irradiation, which has been shown to dramatically reduce reaction times.[3]
-
Category 2: Side Products and Regioselectivity Issues
Question 2: I'm using a substituted hydrazine (e.g., phenylhydrazine) and obtaining a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers. How can I control the selectivity?
Answer: This is a classic and critical challenge in aminopyrazole synthesis.[3][7] The regiochemical outcome is determined by which nitrogen of the substituted hydrazine initiates the attack and which one partakes in the cyclization. Fortunately, this selectivity can often be controlled by manipulating the reaction conditions to favor either kinetic or thermodynamic control.[7][8]
Controlling Regioselectivity:
The key is to understand the two competing pathways. The reaction of a substituted hydrazine with an unsymmetrical 1,3-dielectrophile (like an alkoxymethylene nitrile) can lead to two different Michael adducts, which then cyclize.
-
Thermodynamic Control (Favors 5-Aminopyrazoles): The 5-amino isomer is generally the more thermodynamically stable product.[8] To achieve this, you need conditions that allow the initial Michael addition to be reversible, letting the reaction equilibrate to the most stable intermediate before cyclization.
-
Protocol for 5-Aminopyrazole:
-
Conditions: Neutral or acidic conditions (e.g., acetic acid in toluene or ethanol).[3]
-
Temperature: Elevated temperatures (e.g., reflux).[8]
-
Rationale: Heating under these conditions allows for the equilibration of the Michael adducts, leading preferentially to the more stable 5-substituted aminopyrazole.[8]
-
-
-
Kinetic Control (Favors 3-Aminopyrazoles): The 3-amino isomer is often the product of kinetic control.[8][9] To favor this, the reaction must be run under conditions where the initial cyclization is rapid and irreversible, "trapping" the kinetically favored adduct.
-
Protocol for 3-Aminopyrazole:
-
Below is a summary of conditions to influence regioselectivity.
| Target Isomer | Control Type | Recommended Conditions | Temperature | Rationale |
| 5-Aminopyrazole | Thermodynamic | Neutral or Acidic (e.g., Acetic Acid) | High (Reflux) | Allows Michael adducts to equilibrate to the more stable intermediate.[8] |
| 3-Aminopyrazole | Kinetic | Basic (e.g., NaOEt, Et₃N) | Low (0 °C - RT) | Promotes rapid, irreversible cyclization, trapping the kinetic product.[3][8] |
Logical Flow for Regioselectivity Control
Caption: Decision workflow for controlling regioisomer formation.
Question 3: My reaction is producing a significant amount of an uncyclized hydrazone intermediate. What's going wrong?
Answer: The isolation of a stable hydrazone intermediate is a clear indication that the final intramolecular cyclization onto the nitrile is failing.[7] This is a common bottleneck, particularly with sterically hindered substrates or electronically deactivated nitriles.
Troubleshooting Protocol:
-
Isolate the Intermediate: First, isolate and confirm the structure of the hydrazone intermediate by NMR and Mass Spectrometry. This verifies the first step of the reaction is successful.
-
Force the Cyclization: Resubmit the purified hydrazone to cyclization conditions. This avoids complicating side reactions from the initial starting materials.
-
Method A (Acid Catalysis): Dissolve the hydrazone in an alcoholic solvent (ethanol) or toluene and add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and heat to reflux.[3]
-
Method B (Base Promotion): In some cases, particularly for forming tetrasubstituted pyrazoles from hydrazones, a base is required for the cyclization step.[9][10] Try treating the hydrazone with a base like sodium ethoxide in ethanol.
-
Method C (Thermal Conditions): If catalysis fails, simply heating the hydrazone in a high-boiling point solvent like DMF or DMSO to temperatures >100 °C can provide enough thermal energy to overcome the activation barrier for cyclization.[11]
-
Category 3: Purification and Work-up Challenges
Question 4: My final aminopyrazole product is an oil or a low-melting solid that is difficult to purify by recrystallization. What are my options?
Answer: Aminopyrazoles, especially those with smaller alkyl substituents, can often be oils or waxy solids, making purification challenging.[12] Standard recrystallization may not be effective if the product refuses to crystallize or oils out.
Purification Strategy Flowchart
Caption: Purification options for non-crystalline aminopyrazoles.
Detailed Purification Protocols:
-
Flash Column Chromatography: This is the most reliable method for purifying non-crystalline products.
-
Stationary Phase: Standard silica gel is usually effective. For very polar aminopyrazoles, consider using neutral alumina to avoid product streaking.
-
Mobile Phase: Start with a non-polar solvent system (e.g., Hexanes/Ethyl Acetate) and gradually increase the polarity. A small amount of triethylamine (0.1-1%) can be added to the eluent to suppress tailing of the basic amine product on the acidic silica gel.
-
-
Trituration: If the impurities are significantly less polar than your product, trituration can be a fast and effective alternative to chromatography.[13]
-
Procedure:
-
Dissolve or suspend the crude oil in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate).
-
Slowly add a non-polar solvent (e.g., hexanes, pentane, or diethyl ether) with vigorous stirring.
-
The desired product should precipitate as a solid, leaving the impurities in the solvent mixture.
-
Isolate the solid by filtration.
-
-
-
Salt Formation: Since aminopyrazoles are basic, they can be converted into crystalline salts, which are often easier to purify by recrystallization.
-
Procedure:
-
Dissolve the crude aminopyrazole in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether).
-
Add a solution of an acid (e.g., HCl in ether, or sulfuric acid in ethanol) dropwise until precipitation is complete.
-
Recrystallize the resulting salt from an appropriate solvent system (e.g., Ethanol/Water).
-
After purification, the free base can be recovered by dissolving the salt in water and neutralizing with a base like sodium bicarbonate, followed by extraction.
-
-
References
- Hydrazine hydrate: an important component of the chemical industry. (2024). Google AI.
- HYDRAZINE HYDR
- Minimizing side product formation in aminopyrazole synthesis. (2025). BenchChem.
- Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
- 3(5)-aminopyrazole. Organic Syntheses Procedure.
- Santhanam, H. S. (2007). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes.
- Fandrick, D. R., et al. (2015). Selective Synthesis of 3- or 5-Substituted Aminopyrazoles. Thieme.
- Fichez, J., Busca, P., & Prestat, G.
- Shablykin, O., et al. (2017).
- Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Method for preparing hydrazine hydrate.
- Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Process for preparation of aminopyrazole.
- Pyrazole synthesis. Organic Chemistry Portal.
- Practical Hydrazine Hydr
- Bhat, B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 3. soc.chim.it [soc.chim.it]
- 4. Hydrazine hydrate: an important component of the chemical industry - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 5. manavchem.com [manavchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
stability issues of 5-methyl-3-phenyl-1H-pyrazol-4-amine in solution
Welcome to the technical support resource for 5-methyl-3-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and address stability challenges in your experiments.
Introduction to the Stability of 4-Aminopyrazoles
This compound belongs to the 4-aminopyrazole class of heterocyclic compounds. The pyrazole ring itself is generally aromatic and stable, resistant to many oxidizing and reducing agents.[1] However, the exocyclic amino group at the C4 position, which is analogous to an aniline, introduces chemical reactivity that is critical to understanding the molecule's stability. This amino group is susceptible to oxidation, pH changes, and reactions with electrophilic reagents, which are the primary sources of instability in solution.[2][3]
This guide will walk you through the most common stability issues, their underlying causes, and protocols to mitigate them.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the handling and stability of this compound in solution.
Q1: My solution of this compound (prepared in DMSO/DMF) has turned yellow/brown/dark. What is causing this discoloration and is the compound degraded?
A1: Discoloration is the most frequently reported issue and is almost always indicative of oxidative degradation. The 4-amino group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light. This process forms highly colored, conjugated imine or quinone-like species. While a slight color change may indicate minimal degradation (e.g., <1-2%), a dark brown or black solution suggests significant decomposition. It is crucial to validate the integrity of the solution using an analytical technique like HPLC before proceeding with your experiment.
Q2: I observe precipitation or cloudiness in my aqueous buffer solution after adding the compound from a DMSO stock. Why is this happening?
A2: This is likely due to one of two reasons:
-
Poor Aqueous Solubility: While the amine group offers some polarity, the phenyl and methyl substituents make the compound predominantly hydrophobic. If the final concentration in your aqueous buffer exceeds its solubility limit, it will precipitate.
-
pH-Dependent Solubility: 4-aminopyrazoles are basic and can be protonated at acidic pH.[4] The protonated salt form is typically more water-soluble than the free base. If your buffer has a neutral or alkaline pH, the compound will be in its less soluble free base form. Consider adjusting the pH of your buffer to be slightly acidic (e.g., pH 5-6) to improve solubility, but be aware that pH can also affect stability (see Q3).
Q3: What is the optimal pH range for storing this compound in an aqueous solution?
A3: The optimal pH is a balance between solubility and stability.
-
Acidic pH (below 7): Solubility is generally enhanced due to the protonation of the 4-amino group. However, highly acidic conditions (pH < 4) should be avoided as they can catalyze hydrolysis of other functional groups if present in a larger molecular context, or potentially promote other degradative reactions.[5]
-
Neutral to Alkaline pH (7 and above): The compound will be in its less soluble free base form. More importantly, basic conditions can increase the rate of oxidative degradation for many aromatic amines.
For short-term storage (hours to a few days), a slightly acidic buffer (pH 5.0-6.5) is often a good starting point. For long-term storage, preparing and storing the compound as a solid or a frozen, concentrated stock in an anhydrous aprotic solvent like DMSO is strongly recommended.[6]
Q4: Can I store solutions of this compound at room temperature?
A4: It is highly discouraged. As with most amine-containing compounds, thermal energy accelerates degradation pathways, particularly oxidation.[7] Solutions should be stored at low temperatures. For short-term storage (1-2 days), refrigeration (2-8 °C) is acceptable. For longer-term storage, solutions should be aliquoted and stored frozen at -20 °C or -80 °C to minimize freeze-thaw cycles.
Q5: Is this compound sensitive to light?
A5: Yes, compounds with aromatic amine and heterocyclic systems are often photosensitive.[8][9] Exposure to light, especially UV light, can provide the energy to initiate photo-oxidative degradation. All solutions should be stored in amber vials or wrapped in aluminum foil to protect them from light. Experiments should be conducted under subdued lighting conditions where possible.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental problems related to the stability of this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Your assay results are variable, suggesting the concentration or integrity of your active compound is changing between experiments.
Caption: Workflow for diagnosing inconsistent experimental results.
Inconsistent results are often the first sign of a compound stability problem. The active concentration of your compound may be decreasing over time due to degradation.
-
Underlying Cause: The primary culprits are slow oxidation and/or hydrolysis in the solution upon storage. Each time you use an older stock solution, you are effectively using a lower concentration of the active compound than intended.
-
Solution:
-
Confirm Degradation: Use a stability-indicating method like HPLC-UV to compare a freshly prepared solution with an older one.[10] Look for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.
-
Implement Protocol: If degradation is confirmed, you must adopt a stricter solution handling protocol. Prepare smaller, single-use aliquots from a concentrated stock and store them at -80°C. Thaw an aliquot immediately before use and discard any unused portion. Never re-freeze a thawed aqueous solution.
-
Issue 2: Rapid Loss of Compound in Solution (Confirmed by Analytics)
You have confirmed via HPLC or LC-MS that the concentration of this compound decreases significantly within hours of preparation.
| Potential Cause | Explanation | Recommended Action |
| Aggressive Oxidation | The solution may be contaminated with oxidizing agents, or exposed to high-intensity light or heat. Certain buffers (e.g., those with trace metal ions like Cu²⁺ or Fe³⁺) can catalyze oxidation. | 1. De-gas Buffers: Sparge all aqueous buffers with an inert gas (Nitrogen or Argon) before use to remove dissolved oxygen. 2. Use High-Purity Solvents/Buffers: Use HPLC-grade solvents and prepare buffers with high-purity water (e.g., Milli-Q). 3. Add Antioxidant: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution, if compatible with your experimental system. 4. Work in a Glove Box: For maximum protection, prepare solutions in an inert atmosphere. |
| Reactive Solvent or Buffer Component | The compound may be reacting with a component in your medium. For example, buffers containing aldehydes or ketones (less common, but possible) could react with the primary amine. | 1. Simplify the System: Prepare the compound in a simple, well-defined buffer system (e.g., phosphate or acetate). 2. Review All Components: Check for potential reactivity between the 4-amino group and any additives in your media (e.g., surfactants, reducing agents like DTT if disulfide exchange is possible). |
| Adsorption to Container | Highly lipophilic compounds can sometimes adsorb to the surface of plastic containers (e.g., polypropylene tubes), reducing the effective concentration in solution. | 1. Use Glassware: Store solutions in silanized glass vials to minimize surface adsorption. 2. Include a Surfactant: If compatible with your assay, adding a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) can help prevent adsorption. |
Part 3: Protocols and Methodologies
To empower users to proactively assess and control the stability of their compound, we provide the following standard operating procedures.
Protocol 1: Recommended Solution Preparation and Storage
This protocol is designed to maximize the shelf-life of your compound in solution.
-
Weighing: Handle the solid compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE).[11]
-
Stock Solution Preparation (10-50 mM):
-
Use anhydrous, HPLC-grade DMSO as the solvent.
-
Dissolve the solid in DMSO to make a concentrated stock solution. Briefly vortex and sonicate if necessary to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use aliquots in amber glass or polypropylene microcentrifuge tubes.
-
Purge the headspace of each vial with argon or nitrogen before sealing.
-
Store the aliquots at -80°C. Under these conditions, the stock solution should be stable for several months.
-
-
Preparation of Working Solutions:
-
Remove a single aliquot from the -80°C freezer and thaw it quickly at room temperature.
-
Dilute the stock into your final aqueous buffer immediately before the experiment. Ensure the final concentration of DMSO is compatible with your assay (typically <0.5%).
-
Crucially, discard any unused portion of the thawed aliquot and the final diluted solution. Do not re-store.
-
Protocol 2: Performing a Forced Degradation Study
A forced degradation study is the definitive way to understand the stability limits of your compound under various stress conditions.[12][13] This helps in identifying potential degradants and developing stability-indicating analytical methods.
Caption: Workflow for a comprehensive forced degradation study.
-
Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot this solution into separate amber glass vials for each stress condition.
-
Acidic: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).
-
Basic: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).
-
Oxidative: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).
-
Thermal: Keep one vial of the original solution and place it in an oven at 60°C.
-
Photolytic: Place one vial of the original solution in a photostability chamber, exposing it to a controlled light source (e.g., ICH option 1: cool white fluorescent and near UV lamps).
-
Control: Keep one vial of the original solution at 4°C, protected from light.
-
-
Time Points: Collect samples from each condition at T=0, 2, 6, 24, and 48 hours. Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples by a reverse-phase HPLC method with a photodiode array (PDA) detector.[10][14] This allows for the quantification of the parent compound and detection of any new peaks corresponding to degradation products. If available, LC-MS analysis can provide mass information to help identify the degradants.
-
Evaluation: Calculate the percentage of degradation for the parent compound at each time point under each condition. This data will provide a clear map of the compound's liabilities.
References
- Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light - PMC - NIH. (n.d.). National Institutes of Health.
- Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. (2021, June 10). PubMed.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Safety Data Sheet - Cayman Chemical. (2023, August 10). Cayman Chemical.
- Forced Degradation Studies. (2016, December 14). MedCrave online.
- SAFETY DATA SHEET - Fisher Scientific. (2023, August 24). Fisher Scientific.
- 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One. (n.d.). Jay Organics.
- Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.).
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health.
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. (2022, September 29). IJRASET.
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. (n.d.). Heriot-Watt University.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (n.d.). MDPI.
- Thermal and acid-catalyzed transformations of 3H-pyrazoles obtained from diphenyldiazomethane and methyl phenylpropiolate. (n.d.). ResearchGate.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 3. pure.hw.ac.uk [pure.hw.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 6. jayorganics.com [jayorganics.com]
- 7. researchgate.net [researchgate.net]
- 8. Photoswitchable imines: aryliminopyrazoles quantitatively convert to long-lived Z-isomers with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. fishersci.nl [fishersci.nl]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sefh.es [sefh.es]
Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions regarding the significant challenge of poor pyrazole derivative solubility in experimental assays. The unique physicochemical properties of the pyrazole scaffold, while beneficial for biological activity, often create hurdles for in vitro and in vivo testing.[1][2] This resource is designed to provide you with the foundational knowledge and practical steps to overcome these challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole-based compounds so difficult to dissolve in aqueous assay buffers?
A1: The solubility challenge with pyrazole derivatives stems directly from their chemical structure. The pyrazole ring is a planar, aromatic heterocycle.[2] This planarity can lead to strong intermolecular stacking in the solid state, resulting in high crystal lattice energy that is difficult for water molecules to overcome.[1] Furthermore, while the nitrogen atoms can participate in hydrogen bonding, the overall scaffold is often substituted with lipophilic (hydrophobic) groups to enhance target binding, which inherently lowers aqueous solubility.[3][4]
Q2: I prepared a 10 mM stock of my pyrazole derivative in 100% DMSO. When I dilute it into my aqueous assay buffer, a precipitate immediately forms. What is happening?
A2: This is a classic phenomenon often called "fall-out" or "salting out." Your compound is highly soluble in the pure organic solvent (DMSO), but when this concentrated stock is introduced to a predominantly aqueous environment, the DMSO rapidly disperses. The solvent polarity changes abruptly, and the aqueous buffer cannot maintain the high concentration of the hydrophobic compound that the DMSO could.[5] The compound exceeds its solubility limit in the final buffer composition and precipitates. To mitigate this, it's crucial to control the final DMSO concentration and the dilution method.
Q3: What is the maximum concentration of DMSO I can use in my assay without affecting the results?
A3: This is a critical, assay-dependent parameter that must be empirically determined. While DMSO is an excellent solvent, it is not biologically inert.
-
Biochemical Assays: In enzyme-based assays, DMSO concentrations above 1-2% can sometimes lead to protein denaturation or altered kinetics. However, some systems are robust and can tolerate up to 10% DMSO with negligible effects.[6][7]
-
Cell-Based Assays: Cells are generally more sensitive. DMSO concentrations are typically kept at or below 0.5%, with many protocols recommending a final concentration of ≤0.1%.[8] Higher concentrations (e.g., >1%) can inhibit cell proliferation, induce differentiation, or cause cytotoxicity, confounding your results.[8][9][10]
You must always run a "vehicle control" with the same final DMSO concentration as your test samples to assess its baseline effect on your specific assay system.
Q4: My pyrazole derivative has an amine group. Can I use pH to improve its solubility?
A4: Absolutely. If your pyrazole derivative contains ionizable functional groups (like a basic amine or an acidic carboxylic acid), its solubility will be highly dependent on pH.[11][12]
-
For a Weakly Basic Compound (e.g., containing an amine): The protonated (ionized) form is more soluble in water. Lowering the pH of the buffer will increase the proportion of the protonated species, thereby increasing solubility.[13][14][15]
-
For a Weakly Acidic Compound: The deprotonated (ionized) form is more soluble. Increasing the pH will favor deprotonation and enhance solubility.[13][14]
Determining the compound's pKa is key to predicting the optimal pH range for solubilization.[16][17] A pH-solubility profile is a valuable preliminary experiment.
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to diagnosing and solving solubility issues.
Issue 1: Immediate Precipitation Upon Dilution from DMSO Stock
This is the most common solubility problem encountered. The goal is to manage the transition from a high-concentration organic stock to the final aqueous assay condition.
Caption: A decision tree for troubleshooting compound precipitation.
This protocol minimizes the solvent shock effect by gradually introducing the compound to the aqueous environment.
-
Prepare High-Concentration Stock: Dissolve the pyrazole derivative in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved.[18][19]
-
Create Intermediate Dilution Plate: In a separate 96-well plate, perform an intermediate dilution. For example, add 2 µL of your DMSO stock to 18 µL of assay buffer. This creates a 1:10 dilution in 10% DMSO. Mix thoroughly by pipetting.
-
Perform Final Dilution: Transfer a small volume (e.g., 5-10 µL) from the intermediate dilution plate to your final assay plate, which already contains the bulk of the assay buffer and other reagents.
-
Final Concentration Check: Calculate your final DMSO concentration. If you added 10 µL of the 10% DMSO intermediate dilution to a final assay volume of 200 µL, the final DMSO concentration is a well-tolerated 0.5%.
Issue 2: Compound Has Low Intrinsic Solubility, Even with Optimized DMSO
If the compound still precipitates at <1% DMSO, its inherent aqueous solubility is likely very low. Here, formulation aids are necessary.
Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds when used at low percentages in the final assay buffer.[20][21][22]
Table 1: Common Co-solvents for In Vitro Assays
| Co-solvent | Typical Final Concentration Range | Notes |
| Ethanol | 1-5% | Can affect some enzymes. Volatile. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Generally well-tolerated, viscous. |
| Propylene Glycol | 1-10% | Good safety profile, commonly used. |
| N-Methyl-2-pyrrolidone (NMP) | <1% | Powerful solvent, but use with caution due to potential toxicity.[20] |
Protocol: Co-solvent Screening
-
Prepare your assay buffer.
-
Create several small aliquots of the buffer, each containing a different co-solvent at a test concentration (e.g., Buffer + 5% Ethanol, Buffer + 5% PEG 400).
-
Prepare your pyrazole derivative stock in 100% DMSO.
-
Add a small amount of the DMSO stock to each co-solvent buffer and a control buffer (no co-solvent) to achieve the desired final compound concentration.
-
Visually inspect for precipitation immediately and after 1-2 hours.
-
Crucially: Run vehicle controls for each successful co-solvent condition in your assay to ensure the co-solvent itself does not interfere with the biological readout.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an "inclusion complex" that has significantly greater apparent solubility in water.[23][24][25][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[24]
Caption: Workflow for preparing a cyclodextrin-solubilized compound stock.
Issue 3: Compound Precipitates in Cell Culture Media Over Time
Even if a solution appears clear initially, precipitation can occur during long incubation periods (24-72h) in cell culture experiments.
Potential Causes & Solutions:
-
Metabolism: Cells may metabolize your compound into a less soluble form. Solution: Analyze the compound's stability in the presence of cells using LC-MS.
-
Interaction with Media Components: The compound may bind to proteins in fetal bovine serum (FBS) or other media components, leading to aggregation and precipitation.[27][28] Solution: Test solubility in serum-free vs. serum-containing media. If precipitation only occurs with serum, consider reducing the serum percentage or using a different solubilization strategy like cyclodextrins.
-
Temperature and pH Shifts: Incubator conditions (37°C, CO2) can cause slight changes in temperature and pH that affect solubility over time. Solution: Ensure the compound is stable and soluble under the final incubation conditions. Pre-warming the media before adding the compound can sometimes help.[29]
References
- Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as functional excipients: methods of preparation of drug-cyclodextrin complexes. Journal of Pharmacy and Pharmacology.
- ResearchGate. (n.d.).
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
-
Atale, N., & Gupta, K. (2020). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. Scientific Reports. [Link]
-
Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
-
CX-A. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Jain, A., et al. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences and Research. [Link]
-
Patel, J., & Patel, K. (2012). Cyclodextrins in delivery systems: Applications. Journal of Pharmacy & Bioallied Sciences. [Link]
-
ResearchGate. (n.d.). Effect of DMSO on assay performance. [Link]
-
Pion Inc. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. [Link]
-
Al-Hourani, B., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Slideshare. (n.d.). solubility enhancement -by pH change & complexation. [Link]
-
Khan Academy. (n.d.). pH and solubility. [Link]
-
Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. [Link]
-
Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Polymers. [Link]
-
YouTube. (2020). How Does pH Impact Ionic Compound Solubility?. [Link]
- Google Patents. (2019).
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
PharmD, M. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
de Oliveira, R. B., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules. [Link]
-
Chemistry LibreTexts. (2021). Preparing Solutions. [Link]
-
Insuasty, B., et al. (2015). Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. [Link]
-
Avdeef, A. (2012). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK. [Link]
-
Stjernschantz, E., & Schou, M. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]
-
ResearchGate. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. [Link]
-
ResearchGate. (2016). The Solubility-Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. [Link]
-
YouTube. (2021). Solution-making strategies & practical advice. [Link]
-
ResearchGate. (2024). Various methods for the synthesis of pyrazole. [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. [Link]
-
Vadlamudi, M. K., & K, S. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Journal of Pharmaceutical Research International. [Link]
-
Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Kumar, S., & Singh, S. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie. [Link]
-
Bouabdallah, I., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
ResearchGate. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 9. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 14. Khan Academy [khanacademy.org]
- 15. youtube.com [youtube.com]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 22. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. chemicaljournals.com [chemicaljournals.com]
- 26. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 28. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
Pyrazole Synthesis Technical Support Center: Strategies for Byproduct Reduction
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to minimize byproduct formation and enhance the purity and yield of your target pyrazoles. We will delve into the causality behind common synthetic challenges and offer robust protocols to overcome them.
Introduction: The Challenge of Purity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone in medicinal chemistry and materials science, is most commonly achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a method famously known as the Knorr pyrazole synthesis.[1][2][3][4] While seemingly straightforward, this reaction is often plagued by the formation of undesirable byproducts, which can complicate purification, reduce yields, and compromise the integrity of downstream applications.
The most significant challenge arises from the use of unsymmetrical 1,3-dicarbonyl compounds, which can lead to the formation of regioisomeric pyrazole products.[1][5][6] These isomers often possess very similar physical properties, making their separation a formidable task.[7] Other common issues include incomplete cyclization leading to pyrazoline intermediates, and side reactions involving the hydrazine starting material that can introduce colored impurities.[1][8]
This guide will provide a structured approach to diagnosing and resolving these common issues, empowering you to optimize your synthetic protocols for cleaner, more efficient reactions.
Troubleshooting Guide: A Question-and-Answer Approach
This section is designed to directly address specific problems you may be encountering in your laboratory.
Issue 1: My reaction is producing a mixture of regioisomers.
Q: I've reacted an unsymmetrical 1,3-diketone with a substituted hydrazine and my NMR spectrum shows two distinct sets of peaks for my pyrazole product. How can I control the regioselectivity?
A: The formation of regioisomers is the most common byproduct issue in the Knorr pyrazole synthesis.[1][5] The outcome is determined by which of the two non-equivalent carbonyl groups of the dicarbonyl compound is initially attacked by the substituted hydrazine.[6] Several factors, including electronic and steric effects of the substituents, govern this selectivity.[6] However, the most practical and effective control is often exerted through the reaction conditions.[6]
Strategies for Controlling Regioselectivity:
-
Solvent Choice is Critical: Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity, often favoring one isomer almost exclusively.[5][7] These solvents can modulate the reactivity of the carbonyl groups and the hydrazine nucleophile through hydrogen bonding and other solvent effects.
-
Substrate Modification: Consider converting your 1,3-dicarbonyl compound into a β-enaminone derivative before reacting it with the hydrazine. This approach often provides excellent regiocontrol.[5] The regioselectivity of this reaction can be further influenced by the choice of a protic or aprotic solvent.[5]
-
Alternative Synthetic Routes: If controlling the Knorr synthesis proves difficult, a 1,3-dipolar cycloaddition reaction is a highly regioselective alternative.[5] This method typically involves the reaction of a nitrile imine or a diazo compound with an alkyne or alkene and is known for its predictability.[5]
Issue 2: My product yield is low and the reaction mixture is discolored.
Q: My pyrazole synthesis results in a low yield of the desired product, and the crude mixture has a persistent yellow or red color. What is causing this and how can I fix it?
A: Low yields can stem from incomplete reactions or degradation of starting materials, while discoloration often points to side reactions involving the hydrazine reagent.[1] Hydrazines can be susceptible to oxidation and other degradation pathways, leading to colored impurities.
Troubleshooting Low Yields and Impurities:
-
Optimize Reaction Conditions: Monitor your reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction is stalling, consider increasing the reaction time or temperature.[5]
-
Ensure Reagent Quality: Use high-purity, fresh hydrazine. Degraded hydrazine is a common source of both low yields and colored byproducts.[5]
-
Purification Strategy: If colored impurities are present, an acid-base extraction can be effective. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove basic impurities derived from hydrazine.[8]
Issue 3: I am isolating a byproduct that is not a regioisomer.
Q: Besides my target pyrazole, I have isolated another compound that appears to be a pyrazoline intermediate. How can I promote full aromatization?
A: The formation of pyrazoline intermediates indicates incomplete cyclization or a failure of the subsequent aromatization step.[1]
Promoting Aromatization:
-
Reaction Conditions: The final dehydration and aromatization step in pyrazole synthesis can sometimes be sluggish. Including a catalytic amount of a mild acid, such as acetic acid, can facilitate this process.[9] In some cases, extending the reaction time or increasing the temperature can also drive the reaction to the fully aromatic pyrazole.
-
Oxidative Conditions: If you have isolated the pyrazoline, it can often be converted to the pyrazole through a separate oxidation step. However, it is more efficient to promote this in situ. Some modern synthetic protocols utilize mild oxidants in the reaction mixture to ensure complete conversion.
Proactive Strategies & FAQs
Q1: What is the single most effective proactive measure I can take to avoid regioisomer formation with a new unsymmetrical 1,3-dicarbonyl?
A1: The most impactful and often simplest strategy is to conduct the reaction in a fluorinated alcohol like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[5][7] The high regioselectivity observed in these solvents can often eliminate the need for more complex substrate modifications or alternative synthetic routes.[7]
Q2: How can I effectively purify my pyrazole if it is difficult to separate from byproducts by standard silica gel chromatography?
A2: If your pyrazole is basic, it may interact strongly with the acidic silica gel, leading to poor separation. In such cases, you can deactivate the silica gel by pre-treating it with a solution containing a small amount of triethylamine.[8][10] Alternatively, crystallization can be a powerful purification technique. Pyrazoles can often be precipitated as acid addition salts by treating a solution of the crude product with an inorganic or organic acid.[11][12] The resulting crystalline salt can then be isolated by filtration and neutralized to recover the pure pyrazole. Reverse-phase (C-18) chromatography is another viable option for purifying polar or basic pyrazoles.[8]
Q3: Are there any "greener" or more sustainable approaches to pyrazole synthesis that also help in reducing byproducts?
A3: Yes, the field of green chemistry has made significant inroads into pyrazole synthesis.[13] Methods utilizing microwave irradiation or ultrasound can often accelerate reaction times and improve yields, which can indirectly reduce the formation of degradation byproducts.[14] Furthermore, the development of one-pot, multicomponent reactions can improve atom economy and reduce waste by combining several synthetic steps without isolating intermediates.[15] The use of recyclable catalysts and solvent-free reaction conditions are also key areas of research aimed at making pyrazole synthesis more environmentally benign.[13][15]
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Pyrazole Using a Fluorinated Alcohol
This protocol describes a general procedure for the regioselective synthesis of a pyrazole from an unsymmetrical 1,3-diketone and a substituted hydrazine, employing a fluorinated alcohol as the solvent to control regioselectivity.[5]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.2 mmol)
-
2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (5 mL)
-
Round-bottom flask
-
Magnetic stir bar and stir plate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-diketone (1.0 mmol) in the chosen fluorinated alcohol (5 mL).
-
To this solution, add the substituted hydrazine (1.2 mmol) at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting residue by column chromatography on silica gel, using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to yield the desired pyrazole regioisomer.
Protocol 2: Identification of Byproducts by GC-MS
This protocol provides a general method for identifying the components of your crude reaction mixture, including potential byproducts.[1]
Materials:
-
Crude reaction mixture
-
Volatile organic solvent (e.g., dichloromethane, methanol)
-
GC-MS instrument
Procedure:
-
Prepare a dilute solution of your crude reaction mixture in a suitable volatile organic solvent.
-
Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
Run a standard GC-MS program to separate the components of the mixture and obtain their mass spectra.
-
Analyze the resulting chromatogram and mass spectra to identify the desired product and any byproducts by comparing their fragmentation patterns with known compounds or databases.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine
| Solvent | Ratio of Regioisomer A : Regioisomer B | Total Yield (%) | Reference |
| Ethanol (EtOH) | Mixture (e.g., 1:1 to 3:1) | Variable | [7] |
| 2,2,2-Trifluoroethanol (TFE) | Significantly Improved (e.g., >10:1) | Typically Good | [5][7] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Highly Selective (e.g., >20:1 to exclusive) | Typically Good | [5][7] |
Note: The exact ratios and yields are substrate-dependent. This table illustrates the general trend.
Visualizing the Workflow
Troubleshooting Logic for Byproduct Formation
The following diagram outlines a decision-making process for addressing byproduct formation in pyrazole synthesis.
Caption: A decision tree for troubleshooting byproduct formation in pyrazole synthesis.
Regioselective Pyrazole Synthesis Workflow
This diagram illustrates the experimental workflow for achieving a regioselective pyrazole synthesis.
Caption: Workflow for regioselective pyrazole synthesis using fluorinated solvents.
References
- Preventing the formation of byproducts in pyrazole synthesis - Benchchem.
- Identifying and removing byproducts in pyrazole synthesis - Benchchem.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. [Link]
- DE102009060150A1 - Process for the purification of pyrazoles - Google P
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? - ResearchGate. [Link]
- Regioselectivity issues in the synthesis of substituted pyrazoles
- Preventing degradation of pyrazole compounds during synthesis - Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. [Link]
- WO2011076194A1 - Method for purifying pyrazoles - Google P
-
Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - Wiley Online Library. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis - J&K Scientific LLC. [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism - ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. [Link]
-
(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives - ResearchGate. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - RSC Publishing. [Link]
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - ACS Publications. [Link]
-
Regioselective synthesis of polysubstituted pyrazoles and isoxazoles - PubMed. [Link]
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed. [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. [Link]
-
Knorr Pyrazole Synthesis - Chem Help Asap. [Link]
-
Knorr pyrazole synthesis - Name-Reaction.com. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. researchgate.net [researchgate.net]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 5-Methyl-3-Phenyl-1H-Pyrazol-4-amine
Welcome to the technical support resource for the analytical characterization of 5-methyl-3-phenyl-1H-pyrazol-4-amine. This guide is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for assessing the purity of this critical pyrazole intermediate. The purity of an active pharmaceutical ingredient (API) or its precursors is a cornerstone of drug safety and efficacy, necessitating validated analytical procedures.[1][2]
This document provides field-proven insights, detailed troubleshooting guides in a direct question-and-answer format, and step-by-step protocols to navigate the common challenges encountered during purity analysis.
Logical Workflow for Method Selection
Choosing the appropriate analytical technique is the first critical step. The following diagram outlines a decision-making workflow for the purity assessment of this compound.
Caption: Decision workflow for selecting the appropriate analytical method.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the cornerstone technique for determining the purity and impurity profile of non-volatile organic compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main component from process-related impurities and degradation products.
Frequently Asked Questions (FAQs) - HPLC
Q1: What is a reliable starting HPLC method for this compound?
A1: A reversed-phase HPLC method using a C18 column is the most common and effective starting point. The phenyl group and pyrazole core provide sufficient hydrophobicity for good retention.
-
Rationale: C18 (octadecylsilane) stationary phases are versatile and provide excellent separation for a wide range of moderately polar to nonpolar compounds. The use of an acidified mobile phase (e.g., with formic or trifluoroacetic acid) is crucial. It protonates the amine group on your molecule, preventing interaction with residual acidic silanols on the silica surface, which dramatically improves peak shape.[3]
Q2: How do I ensure my method is selective for the main peak against potential impurities?
A2: Selectivity (also referred to as specificity) is the method's ability to measure the analyte without interference from other components like impurities or degradation products.[4] To confirm this, you should perform forced degradation studies (exposing the sample to acid, base, heat, light, and oxidation) and inject a placebo (all matrix components except the analyte). The main peak should be spectrally pure and well-resolved from any new peaks that appear. Peak purity analysis using a photodiode array (PDA) detector is the standard approach to verify this.
Q3: What are the essential validation parameters for an HPLC purity method according to regulatory guidelines?
A3: Method validation provides documented evidence that the procedure is suitable for its intended purpose.[1][2] Key parameters, as outlined by the International Conference on Harmonisation (ICH), include:
-
Specificity: As discussed in Q2.[5]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The concentration interval over which the method is precise, accurate, and linear.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[5]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Troubleshooting Guide - HPLC
Q1: My main peak is tailing significantly. What are the likely causes and solutions?
A1: Peak tailing is a common issue, often pointing to secondary interactions between the analyte and the stationary phase.
| Potential Cause | Explanation & Solution |
| Silanol Interactions | The basic amine on your pyrazole can interact with acidic silanol groups on the silica column packing. Solution: Lower the mobile phase pH to 2.5-3.5 with an additive like formic acid or TFA to protonate the amine and suppress silanol ionization.[3] Using a high-purity, end-capped column also minimizes this effect. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing. Solution: Reduce the injection volume or dilute the sample.[3] |
| Column Contamination/Void | Contaminants at the column inlet or a void (a physical gap in the packing material) can distort peak shape. Solution: First, try flushing the column with a strong solvent.[6] If that fails, reverse the column (if permitted by the manufacturer) and flush. If a void is present, the column likely needs to be replaced.[7] |
Q2: I'm observing retention time drift throughout my analytical run. Why is this happening?
A2: Unstable retention times compromise data reliability. The cause is usually environmental or systemic.
| Potential Cause | Explanation & Solution |
| Temperature Fluctuation | A change in ambient temperature affects mobile phase viscosity and separation kinetics. Solution: Use a thermostatted column oven set to a stable temperature (e.g., 30 °C) for consistent performance.[6][8] |
| Inadequate Equilibration | The column was not sufficiently equilibrated with the mobile phase before starting the run. Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved before the first injection.[6] |
| Mobile Phase Composition Change | Volatilization of the more volatile solvent component (usually acetonitrile) can alter the mobile phase composition over time. Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.[6][8] |
| Pump or System Leaks | A small leak in the system can cause pressure fluctuations and, consequently, retention time shifts. Solution: Systematically check all fittings for signs of leaks (e.g., salt buildup from buffers) and tighten or replace as needed.[7][9] |
HPLC Troubleshooting Workflow
Caption: Troubleshooting decision tree for HPLC peak tailing.
Protocol: RP-HPLC Purity Method
This protocol provides a starting point and should be optimized and validated for your specific application.[10]
-
Instrumentation: HPLC system with UV/PDA detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or optimal wavelength) |
| Run Time | 30 minutes (including re-equilibration) |
-
System Suitability Test (SST): Before running samples, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Analysis: Inject the prepared sample. Purity is typically calculated using an area percent normalization method, assuming all impurities have a similar response factor to the main peak.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds. It is particularly useful for identifying regioisomeric impurities that may form during synthesis, which can be challenging to separate by HPLC.[11][5]
Frequently Asked Questions (FAQs) - GC-MS
Q1: Why would I use GC-MS for this compound? It's a solid.
A1: While it is a solid with a melting point around 140-142 °C, this compound is sufficiently volatile and thermally stable to be analyzed by GC-MS.[12] This method excels at separating isomers with very similar polarities but different boiling points. It can also detect volatile starting materials or residual solvents that are not retained by reversed-phase HPLC.
Q2: What are the expected mass fragmentation patterns for pyrazoles?
A2: Pyrazole rings are relatively stable. Common fragmentation patterns involve the loss of small, stable molecules. For NH-pyrazoles, key fragmentations often include the expulsion of HCN or N₂.[13] The presence of the phenyl and methyl groups will also lead to characteristic fragments (e.g., a prominent tropylium ion at m/z 91 from the phenyl group). Analyzing these patterns is crucial for tentatively identifying unknown impurity peaks.[13]
Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Injector Temp. | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | m/z 40-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an indispensable tool for unambiguous structure elucidation and can be used for quantitative purity assessment (qNMR) when a certified reference standard is available.
Frequently Asked Questions (FAQs) - NMR
Q1: How can ¹H NMR be used to assess purity?
A1: ¹H NMR provides a direct, molar measure of purity. By comparing the integral of a characteristic signal from the analyte to the integral of a signal from an unrelated, high-purity internal standard of known mass, one can calculate the absolute purity of the sample. Even without an internal standard, ¹H NMR is excellent for detecting and identifying structurally similar impurities whose signals do not overlap with the main component.
Q2: What are the characteristic ¹H NMR signals for this compound?
A2: In a solvent like DMSO-d₆:
-
Aromatic Protons (Phenyl): A multiplet between δ 7.2-7.8 ppm.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.3 ppm.[14]
-
Amine Protons (-NH₂): A broad singlet that can vary in chemical shift depending on concentration and solvent.
-
Pyrazole NH Proton: A broad singlet, typically further downfield.
The presence of unexpected signals, particularly in the aromatic or aliphatic regions, indicates impurities.
Thermal Analysis (DSC/TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material.
Frequently Asked Questions (FAQs) - Thermal Analysis
Q1: What does a DSC thermogram tell me about purity?
A1: For a pure crystalline compound, DSC shows a sharp endothermic peak at its melting point. The presence of impurities typically causes a depression and broadening of this melting peak.[15] This is a classic application of the van't Hoff equation. While not quantitative for all impurities, it's a strong indicator of overall purity.
Q2: What is the purpose of running a TGA analysis?
A2: TGA measures the change in mass of a sample as a function of temperature. It is primarily used to quantify the amount of volatile content, such as residual solvents or water (hydrates).[15][16] For example, a mass loss observed before the compound's decomposition temperature would indicate the presence of these volatiles.
References
- Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures. (n.d.). Benchchem.
- Validation of Impurity Methods, Part II. (2014, August 22). LCGC North America.
- 1H-Pyrazol-3-amine, 5-methyl-4-phenyl-. (n.d.). ChemBK.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). SpringerLink.
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25). MDPI.
- Validation of analytical methods for quantification of methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem.
- Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. (n.d.). ResearchGate.
Sources
- 1. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 2. particle.dk [particle.dk]
- 3. hplc.eu [hplc.eu]
- 4. scielo.br [scielo.br]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 7. realab.ua [realab.ua]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Activity in Pyrazole Functionalization
Welcome to the Technical Support Center dedicated to the intricate world of catalytic pyrazole functionalization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of modifying the pyrazole core. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their precise functionalization is critical for developing novel compounds with desired properties.[1][2][3]
This resource moves beyond simple protocols to offer in-depth troubleshooting advice and frequently asked questions (FAQs) grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose experimental challenges, optimize your reaction conditions, and achieve your synthetic targets with greater efficiency and reproducibility.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Hurdles
This section addresses the most common issues encountered during the catalytic functionalization of pyrazoles.
Q1: My C-H functionalization reaction is suffering from low yield. What are the primary factors to investigate?
A1: Low yields in pyrazole C-H functionalization are a frequent challenge and can often be traced back to a few key parameters:
-
Catalyst Deactivation: The pyrazole nitrogen atoms can act as ligands, coordinating to the metal center and inhibiting catalytic activity. The choice of a directing group can mitigate this, but careful optimization is still required.[4]
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired bond formation. For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are often effective.[5][6][7] The nature of the ligand can also influence the regioselectivity of the reaction.[1]
-
Incorrect Base or Solvent: The base is critical for the C-H activation step, and its strength and compatibility with the catalyst and substrate are paramount.[8] The solvent can influence catalyst solubility, substrate reactivity, and even the reaction mechanism. For instance, aprotic dipolar solvents like DMF have been shown to be effective in certain arylation reactions.[9][10]
-
Insufficient Reaction Time or Temperature: C-H activation can be a kinetically slow process. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time. In some cases, increasing the temperature may be necessary, but be mindful of potential side reactions or catalyst decomposition.[11]
Q2: I am observing a mixture of regioisomers (e.g., C3 vs. C5 functionalization). How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a central challenge in pyrazole functionalization due to the similar electronic nature of the C3 and C5 positions.[1] Here are some strategies to enhance selectivity:
-
Directing Groups: The use of a directing group is one of the most powerful strategies to control regioselectivity. The directing group, often attached to the N1 position, coordinates to the metal catalyst and delivers it to a specific C-H bond, typically at the C5 position.[4][12]
-
Steric Hindrance: The steric environment around the pyrazole ring can significantly influence the site of functionalization. Bulky substituents on the pyrazole ring or the coupling partner can favor reaction at the less sterically hindered position.[8]
-
Electronic Effects: Electron-withdrawing or electron-donating groups on the pyrazole ring can alter the acidity and reactivity of the C-H bonds, thereby influencing regioselectivity.[8][13]
-
Ligand and Catalyst Control: The choice of ligand and metal catalyst can have a profound impact on regioselectivity. Some catalytic systems exhibit inherent preferences for certain positions on the pyrazole ring.[1][14] For example, rhodium catalysts have been used for solvent-controlled functionalization, yielding different regioisomers.[1]
Q3: My N-arylation reaction is not proceeding. What are the likely causes?
A3: The N-arylation of pyrazoles, while generally more straightforward than C-H functionalization, can still present challenges. Common culprits for a stalled reaction include:
-
Inappropriate Catalyst System: Copper-catalyzed systems, often in combination with diamine ligands, are highly effective for the N-arylation of pyrazoles.[15][16] Palladium catalysts can also be employed, but may require specific ligands to be efficient.[17]
-
Base Incompatibility: A suitable base is required to deprotonate the pyrazole N-H, making it nucleophilic. Common bases include carbonates (e.g., Cs2CO3, K2CO3) and phosphates. The choice of base can depend on the specific substrates and catalyst system.[10]
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. If you are using a less reactive aryl chloride, you may need to use a more active catalyst system, higher temperatures, or a specialized ligand.
-
Solvent Choice: The solvent must be able to dissolve the pyrazole, the aryl halide, and the base. Aprotic polar solvents like DMF, DMSO, or dioxane are commonly used.[15]
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex experimental issues.
Guide 1: Troubleshooting Poor Yield and Catalyst Deactivation in Palladium-Catalyzed C-H Arylation
Problem: You are attempting a palladium-catalyzed C-H arylation of a substituted pyrazole, but the yield is consistently low (<20%), and you suspect catalyst deactivation.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for low yield in Pd-catalyzed C-H arylation.
Detailed Steps & Rationale:
-
Verify Starting Material Purity & Reagent Integrity: Impurities in your pyrazole or aryl halide can act as catalyst poisons. Ensure your starting materials are pure and your solvents are anhydrous, as water can interfere with many catalytic cycles.[18]
-
Evaluate Ligand Choice: The ligand is not just a spectator; it is intimately involved in the catalytic cycle.[7] For C-H functionalization, ligands that are both bulky and electron-donating are often required to promote the reductive elimination step and stabilize the active catalytic species.[7] Consider screening a panel of phosphine-based ligands (e.g., those developed by Buchwald or Hartwig).[6]
-
Optimize Base & Solvent System: The choice of base is critical. A base that is too weak may not facilitate C-H activation, while a base that is too strong could lead to side reactions. The solvent can influence the solubility of the base and the catalyst, as well as the overall reaction rate.[18]
-
Adjust Reaction Temperature & Time: C-H activation is often the rate-determining step and may require elevated temperatures. However, excessively high temperatures can lead to catalyst decomposition. Monitor the reaction progress over time at a given temperature to determine if the reaction has stalled or is proceeding slowly.
-
Consider a Different Palladium Precursor or Additive: The palladium precursor can influence the formation of the active catalytic species. In some cases, additives such as silver salts or benzoquinone are used as oxidants to regenerate the active Pd(II) catalyst in oxidative C-H functionalization pathways.[19]
Guide 2: Achieving Regiocontrol in the Functionalization of Unsymmetrical Pyrazoles
Problem: Your reaction on an unsymmetrically substituted pyrazole is producing an inseparable mixture of C3 and C5 functionalized products.
Decision-Making Workflow for Regiocontrol:
Caption: Decision-making workflow for improving regioselectivity in pyrazole functionalization.
Strategic Approaches & Explanations:
-
Implement a Directing Group Strategy: This is the most reliable method for achieving high regioselectivity. A variety of directing groups can be installed on the N1 position of the pyrazole to direct functionalization to the C5 position.[4][12] Some directing groups are designed to be easily removable after the desired functionalization has been achieved.
-
Leverage Steric and Electronic Bias: In the absence of a strong directing group, the inherent steric and electronic properties of your substrate will dictate the regiochemical outcome.
-
Steric Control: By introducing a bulky substituent at a position adjacent to one of the reactive C-H bonds, you can sterically disfavor functionalization at that site.[8]
-
Electronic Control: An electron-withdrawing group on the pyrazole ring will increase the acidity of the adjacent C-H protons, which can influence the site of metalation.[13]
-
-
Explore Alternative Catalytic Systems: Different transition metals and ligand combinations can exhibit distinct regioselectivities. If a palladium-based system is not providing the desired outcome, consider exploring rhodium, iridium, or copper catalysts, which may operate through different mechanisms and offer complementary regiochemical control.[1][20]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of N-Substituted Pyrazoles
This protocol is a starting point and should be optimized for each specific substrate combination.
-
To an oven-dried reaction vessel, add the N-substituted pyrazole (1.0 equiv), aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), ligand (e.g., SPhos, 4-10 mol%), and base (e.g., K2CO3, 2.0 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., dioxane or toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Table 1: Common Conditions for Catalytic Pyrazole Functionalization
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Reference |
| C-H Arylation (Pd) | Pd(OAc)2 (2-5) | Buchwald/Hartwig Ligands (4-10) | K2CO3, Cs2CO3 (2) | Dioxane, Toluene | 80-120 | [6][14] |
| N-Arylation (Cu) | CuI (5-10) | Diamine (10-20) | K3PO4, Cs2CO3 (2) | DMF, Dioxane | 100-140 | [15][16] |
| C-H Alkenylation (Rh) | [Cp*RhCl2]2 (2.5) | - | AgTFA, Cu(OAc)2 (oxidant) | DCE, DMF | 80-120 | [1] |
| C-H Allylation (Pd) | Pd(OAc)2 (5) | - | AgOAc (oxidant) | DMF | 100 | [13] |
Disclaimer: The information provided in this Technical Support Center is intended for guidance and educational purposes for trained research professionals. All experimental work should be conducted with appropriate safety precautions. Reaction conditions may require optimization for specific substrates and desired outcomes.
References
-
Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Hu, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(9), 2465. [Link]
-
Catalytic C–H Allylation and Benzylation of Pyrazoles | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Štefane, B., & Požgan, F. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 25(12), e202500024. [Link]
-
Kang, E., Kim, H. T., & Joo, J. M. (2015). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 13(36), 9438-9448. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Molecules, 27(15), 4933. [Link]
-
Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis. (2022). Catalysts, 12(8), 896. [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry, 4(3), 834-867. [Link]
-
Access to Silylated Pyrazole Derivatives by Palladium-Catalyzed C−H Activation of a TMS group | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kuwata, S. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 27(15), 4785. [Link]
-
Synthetic strategies of pyrazole‐directing C−H activation. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Kuwata, S. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 27(15), 4785. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. (2015). Angewandte Chemie International Edition, 54(8), 2525–2529. [Link]
-
Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]
-
Advances in Pyrazolone Functionalization: A Review Since 2020. (2025). ChemistrySelect, 10(48), e202500024. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (2015). Accounts of Chemical Research, 48(4), 1007–1020. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2022). Molecules, 27(15), 4946. [Link]
-
Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis. (2020). Chemical Science, 11(28), 7435–7444. [Link]
-
An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. (n.d.). Retrieved January 14, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5869. [Link]
-
Visible light-induced functionalization of indazole and pyrazole: a recent update. (2022). Chemical Communications, 58(74), 10325-10341. [Link]
-
The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. (1970). Journal of the Chemical Society C: Organic, 230-234. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). Molecules, 28(15), 5869. [Link]
Sources
- 1. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Explorative Sonophotocatalytic Study of C-H Arylation Reaction of Pyrazoles Utilizing a Novel Sonophotoreactor for Green and Sustainable Organic Synthesis | MDPI [mdpi.com]
- 10. asianpubs.org [asianpubs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Pyrazole synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Catalyst design in C–H activation: a case study in the use of binding free energies to rationalise intramolecular directing group selectivity in iridium catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of 5-Methyl-3-Phenyl-1H-pyrazol-4-amine Isomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry, the aminopyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. This guide provides an in-depth comparative analysis of the potential biological activities of isomers of 5-methyl-3-phenyl-1H-pyrazol-4-amine. While direct comparative studies on these specific isomers are not extensively documented, this guide synthesizes structure-activity relationship (SAR) data from closely related pyrazole derivatives to provide a predictive overview for researchers. The insights herein are intended to facilitate the rational design of more potent and selective therapeutic agents.
Introduction: The Significance of the Aminopyrazole Scaffold
The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. The introduction of an amino group to this scaffold dramatically enhances its potential for biological interactions, particularly with protein kinases, by acting as a crucial hydrogen bond donor and acceptor.[1][2] The specific placement of substituents on the pyrazole ring, including the amino, methyl, and phenyl groups, dictates the molecule's three-dimensional conformation and electronic properties, thereby influencing its binding affinity and selectivity for various biological targets.[3][4] This guide will explore the predicted impact of isomeric variations of this compound on key biological activities, namely anticancer, anti-inflammatory, and antimicrobial effects.
Synthesis of this compound Isomers
The regioselective synthesis of substituted pyrazoles is a well-established field in organic chemistry. The most common and versatile method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[5][6] Variations in this approach allow for the controlled placement of substituents.
For the synthesis of the isomers of this compound, different starting materials and reaction conditions can be employed to achieve the desired regiochemistry. For instance, the reaction of a suitably substituted β-ketonitrile with phenylhydrazine would be a primary route. The choice of the β-ketonitrile precursor is critical for directing the final substitution pattern on the pyrazole ring.
General Synthetic Workflow:
Caption: General synthetic workflow for aminopyrazole synthesis.
The specific synthesis of each isomer, for instance, this compound versus 3-methyl-5-phenyl-1H-pyrazol-4-amine, would necessitate the use of regioisomeric β-ketonitrile starting materials. The regioselectivity of the cyclization step can often be controlled by the reaction conditions, such as the pH of the medium.[7]
Comparative Biological Activity: A Predictive Analysis
Based on extensive structure-activity relationship studies of aminopyrazole derivatives, we can extrapolate the likely biological profiles of the isomers of this compound.
Anticancer Activity: Targeting Protein Kinases
Aminopyrazole derivatives are well-known inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival.[8][9] The amino group at the C4 position and the N1-H of the pyrazole ring are critical for forming key hydrogen bond interactions with the hinge region of the kinase active site.[10]
Predicted Activity Profile:
| Isomer | Predicted Anticancer Activity | Rationale |
| This compound | Potentially High | The 4-amino group is optimally positioned to interact with the kinase hinge region. The phenyl group at C3 can extend into a hydrophobic pocket, while the smaller methyl group at C5 may offer favorable steric interactions. |
| 3-Methyl-5-phenyl-1H-pyrazol-4-amine | Potentially Moderate to High | The crucial 4-amino group remains. However, the bulky phenyl group at the C5 position might introduce steric hindrance, potentially affecting the binding to some kinases compared to the C3-phenyl isomer. The nature of the specific kinase active site would determine the precise impact.[3] |
| Other Positional Isomers (e.g., 3-amino or 5-amino) | Potentially Lower as Kinase Inhibitors | Moving the amino group from the C4 position would likely disrupt the optimal hydrogen bonding pattern with the kinase hinge, a common feature for many aminopyrazole-based kinase inhibitors.[9] |
Key Signaling Pathway Targeted by Aminopyrazole Kinase Inhibitors:
Caption: Inhibition of a kinase cascade by aminopyrazole isomers.
Anti-inflammatory Activity: COX-2 Inhibition
Many pyrazole derivatives exhibit anti-inflammatory properties, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[11] The anti-inflammatory mechanism of many phenylpyrazole derivatives is the selective inhibition of the COX-2 enzyme.[12]
Predicted Activity Profile:
| Isomer | Predicted Anti-inflammatory Activity | Rationale |
| This compound | Potentially Significant | The substitution pattern is reminiscent of some known COX-2 inhibitors. The phenyl and methyl groups can occupy hydrophobic channels within the enzyme's active site. |
| 3-Methyl-5-phenyl-1H-pyrazol-4-amine | Potentially Significant | Similar to its isomer, this compound possesses the necessary structural features for COX-2 inhibition. The precise positioning of the phenyl group might influence selectivity for COX-2 over COX-1. |
Antimicrobial Activity
Pyrazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The mechanism of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.
Predicted Activity Profile:
| Isomer | Predicted Antimicrobial Activity | Rationale |
| This compound | Likely Active | The presence of the pyrazole core, along with the lipophilic phenyl group, is a common feature in antimicrobial pyrazoles. The amino group can also contribute to interactions with microbial targets. |
| 3-Methyl-5-phenyl-1H-pyrazol-4-amine | Likely Active | Similar to its isomer, this compound is expected to exhibit antimicrobial properties. Subtle differences in activity might arise from the different steric and electronic profiles of the isomers. |
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities, the following standardized experimental protocols are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole isomers (e.g., 0.1, 1, 10, 50, 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.
Workflow for MTT Assay:
Caption: Step-by-step workflow of the MTT assay.
In Vitro Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[13][14]
Protocol:
-
Enzyme Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme in a suitable buffer.
-
Inhibitor Incubation: Add the pyrazole isomers at various concentrations to the enzyme mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: After a set reaction time, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.[15]
-
Data Analysis: Determine the IC50 value for each isomer.
Antimicrobial Susceptibility Testing: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound against various microorganisms.[16][17]
Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) onto the surface of the agar plates.
-
Well Creation: Create wells of a specific diameter in the agar.
-
Compound Addition: Add a defined concentration of the pyrazole isomers dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.
Conclusion and Future Directions
This guide provides a predictive comparison of the biological activities of this compound isomers based on established structure-activity relationships of related compounds. The 4-amino substitution is predicted to be crucial for potent kinase inhibitory activity, suggesting significant anticancer potential for isomers retaining this feature. Both the 5-methyl-3-phenyl and 3-methyl-5-phenyl isomers are anticipated to exhibit anti-inflammatory and antimicrobial properties.
It is imperative that these predictions are validated through rigorous experimental testing. The protocols provided in this guide offer a starting point for such investigations. Further research should focus on the synthesis and biological evaluation of these specific isomers to confirm their activities and to explore their therapeutic potential. Elucidating the precise molecular interactions through techniques like X-ray crystallography will be invaluable for the rational design of next-generation aminopyrazole-based therapeutics.
References
- Kamenecka, T., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. Journal of Biological Chemistry.
- Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- The Heterocyclist. (2015). Regioselective synthesis of 3- and 5-aminopyrazoles.
- Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
- Kumar, V., & Aggarwal, R. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Medicinal Chemistry Research.
- Roche. (n.d.).
- ResearchGate. (n.d.). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5.
- Abcam. (n.d.). MTT assay protocol.
- ATCC. (n.d.).
- Genta, I., et al. (2022).
- Wölfel, V., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Heterocyclic Letters. (2022). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF...
- National Center for Biotechnology Information. (2007). An ELISA method to measure inhibition of the COX enzymes.
- ResearchGate. (n.d.). (PDF) Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- Asian Journal of Chemistry. (n.d.).
- Ferorelli, S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules.
- Micale, N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules.
- Wang, Y., et al. (2021). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)
- ResearchGate. (n.d.). Antibacterial activity of the synthesized compounds: Agar diffusion method.
- RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)
- Kaur, A. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline [Video]. YouTube.
- National Center for Biotechnology Information. (2023).
- El-Sayed, M. A. A., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)
- Springer. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- The Journal of Antibiotics. (n.d.). Principles of assessing bacterial susceptibility to antibiotics using the agar diffusion method.
- National Center for Biotechnology Information. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Essays in Biochemistry.
- ResearchGate. (n.d.). Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide.
- National Center for Biotechnology Information. (2010). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. Acta Crystallographica Section E.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. heteroletters.org [heteroletters.org]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Aminopyrazole Derivatives in Kinase Inhibition
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have shown significant therapeutic promise.[1][2][3] Its versatility allows for substitutions at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminopyrazole derivatives, focusing on their interactions with key cancer-related kinases. We will dissect the causal relationships behind experimental design choices and provide validated protocols for their synthesis and evaluation.
The Aminopyrazole Core: A Versatile Scaffold for Kinase Inhibition
The pyrazole ring system, with its two adjacent nitrogen atoms, offers a unique combination of aromaticity and hydrogen bonding capabilities.[3] The position of the amino group on the pyrazole ring (3-amino, 4-amino, or 5-amino) significantly influences the molecule's biological activity and target profile.[1][2] This guide will focus on 3-aminopyrazole and 5-aminopyrazole derivatives, which are prevalent in clinically relevant kinase inhibitors.
The general structure of an aminopyrazole-based kinase inhibitor often features key pharmacophoric elements that dictate its interaction with the ATP-binding pocket of a kinase. These include a hinge-binding motif, a linker, and moieties that occupy hydrophobic pockets. Understanding how modifications to each of these elements affect biological activity is the cornerstone of SAR studies.
Comparative SAR Analysis of Aminopyrazole Derivatives
To illustrate the nuanced SAR of aminopyrazole derivatives, we will compare their activity against three prominent kinase families: Fibroblast Growth Factor Receptors (FGFRs), p38 Mitogen-Activated Protein Kinases (MAPKs), and Cyclin-Dependent Kinases (CDKs).
Aminopyrazole Derivatives as FGFR Inhibitors
Aberrant FGFR signaling is a key driver in various cancers.[4] Aminopyrazole-based inhibitors have emerged as a promising therapeutic strategy, including those that can overcome resistance mutations.[4][5][6] A notable approach in this area is the development of covalent inhibitors that target a cysteine residue in the P-loop of the kinase, a feature present in all four FGFR isoforms.[4][5]
Key SAR Insights for FGFR Inhibition:
-
Covalent Warhead: The incorporation of an electrophilic moiety, such as an acrylamide, allows for the formation of a covalent bond with a P-loop cysteine, leading to potent and durable inhibition.[4][5] The linker connecting the aminopyrazole core to this "warhead" is critical for optimal positioning.
-
Pyrazole Substitutions: Small, lipophilic groups at the 5-position of the pyrazole ring can enhance potency by occupying a small hydrophobic pocket near the hinge region.[4]
-
Solvent-Exposed Region: Modifications to the portion of the molecule extending into the solvent-exposed region can be leveraged to improve physicochemical properties and selectivity. For instance, the addition of a piperidine moiety has been shown to improve the in vitro DMPK profile.[4]
Table 1: Comparative Activity of Aminopyrazole-Based FGFR Inhibitors
| Compound ID | Pyrazole Substitution (R1) | Linker to Covalent Warhead | FGFR2 (WT) IC50 (nM) | FGFR2 (V564F) IC50 (nM) | Reference |
| 6 | Isopropyl | Phenyl-amide | 15 | 25 | [4] |
| 17 | Methyl | Phenyl-azetidine-amide | 12 | 20 | [4] |
| 18 | Methyl | Phenyl-pyrrolidine-amide | 10 | 18 | [4] |
| 19 | Methyl | Phenyl-piperidine-amide | 22 | 35 | [4] |
Logical Relationship: SAR of Aminopyrazole-Based FGFR Inhibitors
Caption: SAR of Aminopyrazole FGFR Inhibitors.
Aminopyrazole Derivatives as p38 MAPK Inhibitors
The p38 MAPK pathway is a key signaling cascade involved in inflammatory responses.[7] Aminopyrazole derivatives have been explored as potent inhibitors of p38α, the predominant isoform in inflammation.[7][8][9]
Key SAR Insights for p38 MAPK Inhibition:
-
Hinge Binding: The aminopyrazole core typically forms crucial hydrogen bonds with the hinge region of the kinase.
-
Selectivity Pocket: The nature of the substituent at the N1 position of the pyrazole ring is a key determinant of selectivity over other kinases like JNK3. A highly planar N-linked phenyl structure on the pyrazole contributes to weaker p38 inhibition and thus higher selectivity for JNK3.[10]
-
Fused Ring Systems: The development of fused pyrazole derivatives has led to potent and orally bioavailable p38 inhibitors.[9]
Table 2: Comparative Activity of Fused Pyrazole p38α Inhibitors
| Compound ID | R Group | p38α IC50 (nM) | TNFα (THP-1 cells) IC50 (nM) | Reference |
| 10m | 4-fluorophenyl | 3 | 5 | [9] |
| 10q | 2,4-difluorophenyl | 2 | 3 | [9] |
Aminopyrazole Derivatives as CDK Inhibitors
Cyclin-dependent kinases are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[11] AT7519 is a notable aminopyrazole-based multi-CDK inhibitor that has been evaluated in clinical trials.[11][12][13]
Key SAR Insights for CDK Inhibition:
-
Multi-Targeting: AT7519 demonstrates the ability of the aminopyrazole scaffold to be decorated to achieve potent inhibition across multiple CDKs (CDK1, 2, 4, 5, 6, and 9).[12]
-
Solvent Region Interactions: Systematic exploration of the solvent-exposed region has led to the identification of potent and selective CDK2/5 inhibitors.[14]
-
Hydrophobic Pocket Exploration: SAR studies have identified optimal substitutions for the hydrophobic pocket adjacent to the hinge region, enhancing potency.[14]
Table 3: Kinase Inhibitory Profile of AT7519
| Kinase | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.19 | [12] |
| CDK2/cyclin A | 0.044 | [12] |
| CDK4/cyclin D1 | 0.067 | [12] |
| CDK5/p35 | 0.018 | [12] |
| CDK6/cyclin D3 | 0.66 | [12] |
| GSK3β | 0.089 | [12] |
Case Study: Pirtobrutinib (LOXO-305) - A Non-Covalent BTK Inhibitor
Pirtobrutinib is a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK) that exemplifies the successful application of the aminopyrazole scaffold.[15][16] Unlike covalent BTK inhibitors that are susceptible to resistance mutations at the C481 binding site, pirtobrutinib maintains its inhibitory activity.[15][17] This is a prime example of how understanding the limitations of existing therapies can guide the design of next-generation inhibitors. Pirtobrutinib's high selectivity (over 300-fold for BTK over 98% of other kinases) is a key feature, potentially leading to a better safety profile.[16]
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are representative protocols for the synthesis of an aminopyrazole derivative and a kinase inhibition assay.
Synthesis of a 3-Aminopyrazole Derivative
This protocol is adapted from a general procedure for the synthesis of 3-aminopyrazole-based kinase inhibitors.[2][18]
Experimental Workflow: Synthesis of a 3-Aminopyrazole Derivative
Caption: General Synthesis Workflow.
Step-by-Step Procedure:
-
Step 1: First Nucleophilic Substitution. To a solution of a 5-substituted-1H-pyrazol-3-amine (1.0 eq) in isopropanol, add the desired pyrimidine derivative (1.1 eq) and triethylamine (TEA) (2.0 eq).
-
Heat the reaction mixture at 60°C for 18-120 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the intermediate.
-
Step 2: Second Nucleophilic Substitution. Combine the intermediate from Step 1 (1.0 eq), the desired linker molecule (1.2 eq), and a suitable solvent (e.g., ethanol) in a microwave vial.
-
Add a catalytic amount of 1M HCl or a base like TEA.
-
Heat the reaction mixture in a microwave reactor at 90-120°C for 3-8 hours.
-
After cooling, concentrate the reaction mixture and purify the final product by column chromatography.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol is a generalized procedure based on the commercially available ADP-Glo™ Kinase Assay, suitable for measuring the activity of kinases like FGFR and p38.[19][20][21]
Experimental Workflow: Kinase Inhibition Assay
Caption: ADP-Glo™ Kinase Assay Workflow.
Step-by-Step Procedure:
-
Reagent Preparation: Dilute the kinase, substrate, ATP, and test compounds to their final desired concentrations in the appropriate kinase buffer (e.g., for FGFR1: 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[20]
-
Kinase Reaction: In a 384-well plate, add 1 µL of the test compound or DMSO control, followed by 2 µL of the diluted enzyme.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and uses the newly synthesized ATP to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
The aminopyrazole scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of a systematic and iterative approach to medicinal chemistry, where subtle modifications to the core structure can lead to significant improvements in potency, selectivity, and overall drug-like properties. The provided experimental protocols offer a validated framework for the synthesis and evaluation of new aminopyrazole derivatives, enabling researchers to contribute to the ongoing development of targeted cancer therapies.
References
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023).
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PubMed.
- FGFR2 Kinase Assay. (n.d.).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PMC - NIH.
- FGFR1 Kinase Assay. (n.d.).
- p38α Kinase Assay. (n.d.).
- Design and Synthesis of 5-Aminopyrazole and 5-Aminotriazole Derivatives as Fibroblast Growth Factor Receptor Inhibitors. (2015).
- Cyclin Dependent Kinase 9 Inhibitors for Cancer Therapy. (2015). Journal of Medicinal Chemistry.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
- Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). PubMed.
- The structures of some FGFR inhibitors. (2021).
- p38 MAPK Activity Assay Kit (CS0250) - Bulletin. (n.d.). Sigma-Aldrich.
- Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. (2008). PMC - PubMed Central.
- p38 MAP Kinase Assay Kit (Nonradioactive). (n.d.). Cell Signaling Technology.
- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014).
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters.
- Pirtobrutinib. (n.d.). PubChem.
- Pirtobrutinib (LOXO-305). (n.d.). Selleck Chemicals.
- Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). PubMed.
- AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition. (2010). PubMed.
- New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evalu
- Cyclin-Dependent Kinase Inhibitor AT7519 as a Potential Drug for MYCN-Dependent Neuroblastoma. (2015). PubMed.
- A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177. (2014). NIH.
- FGFR4 Kinase Assay Kit. (n.d.). BPS Bioscience.
- Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PubMed.
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). MDPI.
- 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors. (2013). PMC - PubMed Central.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI.
- Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. (2007). PubMed.
- Part 1: Structure-Activity Relationship (SAR)
- pirtobrutinib (loxo‐305), a next generation highly selective non‐covalent btk inhibitor in previously treated richter transformation: results from the phase 1/2 bruin study. (2021).
- EHA 2021 Top Pick #5: Pirtobrutinib (LOXO-305), A Next Generation, Highly Selective, Non-Covalent BTK Inhibitor in Previously Treated CLL / SLL: Results From the Phase I/II BRUIN Study. (2021). CLL Society.
- BTK Inhibitor - View Our Pirtobrutinib (LOXO-305) MOA Video. (n.d.). Lilly Oncology.
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AT7519, A novel small molecule multi-cyclin-dependent kinase inhibitor, induces apoptosis in multiple myeloma via GSK-3beta activation and RNA polymerase II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A Phase I study of cyclin-dependent kinase inhibitor, AT7519, in patients with advanced cancer: NCIC Clinical Trials Group IND 177 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. cllsociety.org [cllsociety.org]
- 18. mdpi.com [mdpi.com]
- 19. promega.com [promega.com]
- 20. promega.com [promega.com]
- 21. promega.com [promega.com]
comparative analysis of different synthetic routes to 5-methyl-3-phenyl-1H-pyrazol-4-amine
Introduction
5-Methyl-3-phenyl-1H-pyrazol-4-amine is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its structural motif is present in a variety of compounds exhibiting a broad spectrum of biological activities, making it a molecule of significant interest for researchers and drug development professionals. The strategic placement of the amino group at the 4-position of the pyrazole ring offers a versatile handle for further functionalization, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This guide provides a comprehensive comparative analysis of three distinct synthetic routes to this compound. Each route is evaluated based on its chemical principles, experimental protocol, yield, scalability, and overall efficiency. The objective is to equip researchers with the necessary insights to select the most suitable synthetic strategy for their specific research and development needs, balancing factors such as laboratory scale, cost, and available resources.
Route 1: Nitration and Subsequent Reduction of 5-Methyl-3-phenyl-1H-pyrazole
This classical three-step approach first constructs the pyrazole core, followed by functionalization at the C4 position through electrophilic nitration and subsequent reduction of the nitro group to the desired amine.
Causality Behind Experimental Choices
The Knorr pyrazole synthesis is a robust and high-yielding method for the initial construction of the pyrazole ring from readily available 1,3-dicarbonyl compounds and hydrazines. Nitration is a standard method for introducing a nitrogen-containing functional group onto an aromatic ring. The choice of nitric acid in acetic anhydride provides a milder alternative to the more aggressive sulfuric/nitric acid mixture, which can sometimes lead to over-nitration or degradation of sensitive substrates[1]. The final reduction of the nitro group is a well-established transformation. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, producing water as the only byproduct[2][3].
Experimental Protocol
Step 1: Synthesis of 5-Methyl-3-phenyl-1H-pyrazole
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzoylacetone (16.22 g, 0.1 mol) and ethanol (100 mL).
-
Slowly add hydrazine hydrate (5.0 g, 0.1 mol) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol/water to afford 5-methyl-3-phenyl-1H-pyrazole.
Step 2: Synthesis of 5-Methyl-4-nitro-3-phenyl-1H-pyrazole
-
In a flask cooled in an ice bath, dissolve 5-methyl-3-phenyl-1H-pyrazole (15.82 g, 0.1 mol) in acetic anhydride (50 mL).
-
Slowly add fuming nitric acid (4.2 mL, 0.1 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 5-methyl-4-nitro-3-phenyl-1H-pyrazole.
Step 3: Synthesis of this compound
-
To a hydrogenation vessel, add 5-methyl-4-nitro-3-phenyl-1H-pyrazole (2.03 g, 10 mmol), ethanol (50 mL), and 10% Palladium on carbon (Pd/C) (100 mg).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 6 hours.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize from a suitable solvent to yield pure this compound.
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Route 2: Condensation of a β-Ketonitrile with Phenylhydrazine
This two-step route involves the synthesis of a key β-ketonitrile intermediate, which then undergoes cyclization with phenylhydrazine to directly form the target 4-aminopyrazole.
Causality Behind Experimental Choices
This approach leverages the inherent reactivity of β-ketonitriles in pyrazole synthesis. The condensation of a carboxylic acid ester with a nitrile, facilitated by a strong base like sodium hydride, is an effective method for constructing the required β-ketonitrile scaffold[4]. The subsequent cyclization with phenylhydrazine is a variation of the Knorr synthesis, where the nitrile group participates in the ring closure to form the exocyclic amino group. This method is often more convergent than Route 1.
Experimental Protocol
Step 1: Synthesis of 2-Benzoyl-3-oxobutanenitrile
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry toluene (150 mL).
-
Heat the suspension to 80 °C and add a mixture of ethyl benzoate (15.0 g, 0.1 mol) and 3-oxobutanenitrile (8.31 g, 0.1 mol) dropwise over 1 hour[5][6].
-
After the addition is complete, continue to heat and stir the mixture for an additional 4 hours.
-
Cool the reaction mixture to room temperature and carefully quench with a mixture of ice and concentrated hydrochloric acid until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-benzoyl-3-oxobutanenitrile.
Step 2: Synthesis of this compound
-
Dissolve 2-benzoyl-3-oxobutanenitrile (18.72 g, 0.1 mol) in ethanol (100 mL) in a round-bottom flask.
-
Add phenylhydrazine (10.81 g, 0.1 mol) and a catalytic amount of acetic acid (0.5 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain this compound.
Caption: Workflow for the synthesis of this compound from a β-ketonitrile intermediate.
Route 3: From a 4-Halopyrazole via Buchwald-Hartwig Amination
This modern, three-step route utilizes a palladium-catalyzed cross-coupling reaction to install the amino group, offering a different strategic approach to the target molecule.
Causality Behind Experimental Choices
This route begins with the same robust Knorr synthesis as Route 1. The subsequent direct halogenation of the electron-rich pyrazole ring at the C4 position using an N-halosuccinimide is an efficient method for introducing a handle for cross-coupling[7][8]. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and has been successfully applied to heteroaromatic systems, including pyrazoles[9][10][11][12]. The use of an ammonia surrogate, such as benzophenone imine followed by hydrolysis, or directly using aqueous ammonia with a suitable ligand, allows for the direct installation of the primary amino group[13].
Experimental Protocol
Step 1: Synthesis of 5-Methyl-3-phenyl-1H-pyrazole
-
(This step is identical to Step 1 in Route 1)
Step 2: Synthesis of 4-Bromo-5-methyl-3-phenyl-1H-pyrazole
-
Dissolve 5-methyl-3-phenyl-1H-pyrazole (15.82 g, 0.1 mol) in dimethylformamide (DMF) (100 mL).
-
Add N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the mixture into water (500 mL) and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to give 4-bromo-5-methyl-3-phenyl-1H-pyrazole.
Step 3: Synthesis of this compound
-
To a sealable reaction tube, add 4-bromo-5-methyl-3-phenyl-1H-pyrazole (2.37 g, 10 mmol), Pd(dba)₂ (115 mg, 0.2 mmol), tBuDavePhos (142 mg, 0.4 mmol), and sodium tert-butoxide (1.44 g, 15 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (20 mL) and benzophenone imine (2.17 g, 12 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and dissolve the residue in tetrahydrofuran (THF) (20 mL).
-
Add 2 M hydrochloric acid (20 mL) and stir at room temperature for 2 hours to hydrolyze the imine.
-
Basify the mixture with aqueous sodium hydroxide and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Comparative Analysis
| Feature | Route 1: Nitration & Reduction | Route 2: From β-Ketonitrile | Route 3: Buchwald-Hartwig Amination |
| Number of Steps | 3 | 2 | 3 |
| Starting Materials | Benzoylacetone, Hydrazine, Nitric Acid | Ethyl Benzoate, 3-Oxobutanenitrile, Phenylhydrazine | Benzoylacetone, Hydrazine, NBS, Amine Source |
| Key Intermediates | 5-Methyl-4-nitro-3-phenyl-1H-pyrazole | 2-Benzoyl-3-oxobutanenitrile | 4-Bromo-5-methyl-3-phenyl-1H-pyrazole |
| Typical Overall Yield | Moderate to Good | Moderate | Good to Excellent |
| Reaction Conditions | Reflux, Low Temp Nitration, Hydrogenation | High Temp Condensation, Reflux | Reflux, High Temp Cross-Coupling |
| Catalysts/Reagents | Pd/C | NaH | Pd(dba)₂, Ligand, Base |
| Safety Concerns | Fuming Nitric Acid, Hydrogen Gas | Sodium Hydride (pyrophoric) | Palladium catalysts, Air-sensitive reagents |
| Scalability | Moderate; Hydrogenation can be challenging on a large scale. | Good; Can be adapted for large-scale synthesis. | Moderate; Cost of catalyst and ligand can be a factor. |
| Advantages | Utilizes classical, well-understood reactions. | More convergent route. | High functional group tolerance, generally high yielding. |
| Disadvantages | Use of hazardous reagents; potential for regioisomer formation during nitration. | Synthesis of the β-ketonitrile intermediate can be challenging. | High cost of palladium catalyst and ligands. |
Conclusion
The choice of synthetic route to this compound is contingent upon the specific requirements of the researcher.
-
Route 1 is a reliable and classical approach, suitable for laboratories equipped to handle nitration reactions and catalytic hydrogenation. Its primary drawback is the use of hazardous materials.
-
Route 2 presents a more elegant and convergent pathway. If the β-ketonitrile starting material is accessible or can be synthesized efficiently, this route is likely the most straightforward for moderate to large-scale production.
-
Route 3 exemplifies a modern synthetic strategy that offers high yields and versatility. It is an excellent choice for synthesizing analogs with diverse functionalities, although the cost of the catalyst system may be a consideration for large-scale syntheses.
Each route offers a viable path to the target molecule, and the detailed protocols and comparative analysis provided herein should serve as a valuable resource for chemists in the field.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved January 14, 2026, from [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane - PMC. (n.d.). Retrieved January 14, 2026, from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
-
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - NIH. (n.d.). Retrieved January 14, 2026, from [Link]
-
Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Halogenations of 3-aryl-1 H -pyrazol-5-amines - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Halogenation of the pyrazole scaffold | Download Table - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
On the Nitration of 5-Phenyl- and 3-Methyl-5-phenylisoxazoles - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed Central. (n.d.). Retrieved January 14, 2026, from [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents. (n.d.).
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.). Retrieved January 14, 2026, from [Link]
- US4728743A - Process for the production of 3-oxonitriles - Google Patents. (n.d.).
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]
-
ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]
-
Novel 2-benzoyl-3-substituted-2-alkenonitriles and process for their preparation - European Patent Office. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US4728743A - Process for the production of 3-oxonitriles - Google Patents [patents.google.com]
- 5. 2-Benzylidene-3-oxobutanenitrile () for sale [vulcanchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. beilstein-archives.org [beilstein-archives.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
A Senior Scientist's Guide to Validating the Mechanism of Action for Novel Pyrazole-Based Compounds: A Comparative Analysis
Introduction: Deciphering the Role of 5-methyl-3-phenyl-1H-pyrazol-4-amine
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and kinase-inhibitory effects. The specific compound, this compound, represents a novel chemical entity with potential therapeutic value. However, its precise mechanism of action remains to be elucidated. This guide provides a comprehensive, step-by-step framework for researchers to validate the hypothesized mechanism of action of this compound, using a well-characterized alternative as a benchmark for comparative analysis.
Our investigation will proceed based on the hypothesis that, like many other pyrazole derivatives, this compound (referred to as 'Compound P') functions as an inhibitor of the Janus kinase (JAK) signaling pathway. This pathway is a critical mediator of cytokine signaling and is implicated in numerous inflammatory diseases and cancers. To validate this hypothesis, we will compare the performance of Compound P against Ruxolitinib , an FDA-approved JAK1/2 inhibitor, providing a robust benchmark for our experimental outcomes.
Part 1: The Experimental Roadmap for Mechanism of Action Validation
The validation process is a multi-step, logical progression from broad cellular effects to specific molecular interactions. Our workflow is designed to first confirm biological activity and then systematically narrow down the mechanism to a specific target and its downstream consequences.
Caption: Experimental workflow for validating a hypothesized JAK inhibitor.
Part 2: Comparative Data Analysis
To objectively evaluate the efficacy of Compound P, its performance must be measured against both a positive control (Ruxolitinib) and a negative control (vehicle, e.g., DMSO). The following tables summarize the expected (hypothetical) data from our validation workflow.
Table 1: Cellular Activity Screening
| Compound | Cell Viability (IC50, µM) | IL-6 Inhibition (IC50, µM) |
| Compound P | 15.2 | 8.5 |
| Ruxolitinib | 10.5 | 5.1 |
| Vehicle (DMSO) | > 100 (No effect) | No effect |
Interpretation: This initial screen is designed to confirm that Compound P is biologically active at non-toxic concentrations. The data suggest that Compound P inhibits the production of the pro-inflammatory cytokine IL-6 at concentrations below its cytotoxic threshold, a profile consistent with a JAK inhibitor. Its potency is slightly lower than that of Ruxolitinib.
Table 2: Target Engagement and Pathway Inhibition
| Compound | p-STAT3 (Tyr705) Inhibition (IC50, µM) | Direct JAK2 Kinase Inhibition (IC50, nM) |
| Compound P | 7.8 | 150 |
| Ruxolitinib | 4.5 | 3.3 |
| Vehicle (DMSO) | No effect | No effect |
Interpretation: These results provide stronger evidence for the proposed mechanism. Compound P effectively inhibits the phosphorylation of STAT3, a direct downstream target of JAK2, confirming its action on the signaling pathway within the cell.[1][2][3] The in vitro kinase assay demonstrates that Compound P directly inhibits the enzymatic activity of JAK2, although it is less potent than Ruxolitinib.[4]
Part 3: Detailed Experimental Protocols
Scientific integrity requires reproducible and well-documented methodologies. The following are detailed, step-by-step protocols for the key experiments in our validation workflow.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the concentration at which Compound P affects cell viability and to establish a safe dose range for subsequent cellular assays.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells.[5][6][7] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7][8] The amount of formazan produced is proportional to the number of living cells.[7][8]
Methodology:
-
Cell Seeding: Seed a human cell line with an active JAK/STAT pathway (e.g., HEL 92.1.7) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound P and Ruxolitinib (e.g., from 0.1 to 100 µM). Add the compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 10 µL of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of SDS-HCl solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Protocol 2: Western Blot for Phospho-STAT3 (p-STAT3)
Objective: To quantify the inhibition of JAK-mediated STAT3 phosphorylation in cells treated with Compound P.
Principle: Western blotting uses antibodies to detect specific proteins. By using an antibody specific to the phosphorylated form of STAT3 at tyrosine 705 (Tyr705), we can measure the activity of the JAK/STAT pathway.[1][2]
Caption: Key steps in the Western Blotting protocol for p-STAT3 detection.
Methodology:
-
Cell Treatment & Lysis: Treat cells with Compound P or Ruxolitinib for 2 hours, then stimulate with a cytokine (e.g., IL-6) to activate the JAK/STAT pathway. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by size.
-
Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-STAT3 (Tyr705).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., β-actin) to normalize the p-STAT3 signal.
Protocol 3: In Vitro Kinase Binding Assay (TR-FRET)
Objective: To confirm direct physical binding of Compound P to the JAK2 kinase and determine its binding affinity (Kd).
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the proximity between two molecules. A europium-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor-labeled tracer binds to the kinase's ATP pocket. When in close proximity, FRET occurs. A test compound that binds to the ATP site will displace the tracer, causing a loss of FRET signal.[11][12][13]
Methodology:
-
Reagent Preparation: Prepare solutions of recombinant JAK2 enzyme, a europium-labeled anti-GST antibody, and an Alexa Fluor 647-labeled kinase tracer in kinase buffer.
-
Compound Plating: Serially dilute Compound P and Ruxolitinib in a 384-well assay plate.
-
Assay Assembly: Add the kinase/antibody mixture to each well, followed by the tracer solution.[12][13]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET enabled plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the compound concentration to generate an IC50 curve, from which the dissociation constant (Kd) can be calculated.
Conclusion and Scientific Rationale
The presented workflow provides a rigorous and logical framework for validating the mechanism of action of this compound as a putative JAK inhibitor. By progressing from broad cellular effects to specific molecular interactions and consistently comparing its performance against a known standard (Ruxolitinib), researchers can build a robust, evidence-based profile of the compound's activity. The causality is clear: if Compound P reduces cytokine release (MTT/ELISA), and this is associated with decreased STAT3 phosphorylation (Western Blot), which is in turn caused by direct inhibition of the JAK2 enzyme (Kinase Assay), then we can confidently conclude that its mechanism of action is through direct JAK/STAT pathway inhibition. This multi-faceted approach ensures scientific integrity and provides the comprehensive data required for further drug development.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Ruxolitinib. Wikipedia. [Link]
-
Mechanism of action - Jakafi® (ruxolitinib). Jakafi. [Link]
-
Ruxolitinib. StatPearls - NCBI Bookshelf. [Link]
-
MTT assay. Wikipedia. [Link]
-
Western Blot for Detecting Phosphorylated STAT3. Bio-protocol. [Link]
-
What is the mechanism of action of Ruxolitinib Phosphate? Patsnap Synapse. [Link]
-
Ruxolitinib Mechanism of Action Action Pathway. PathWhiz. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
STAT-3/phosphoSTAT-3 western blot. Protocol Online. [Link]
-
JAK-STAT Signaling Pathway: A Comprehensive Exploration. Assay Genie. [Link]
-
Quantification of total and phosphorylated STAT3 by calibrated western blotting. PubMed. [Link]
-
Does anyone have experience using pSTAT 1 and 3 antibodies for western blots? ResearchGate. [Link]
-
JAK-STAT Signaling Pathway. Creative Diagnostics. [Link]
Sources
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PathWhiz [pathbank.org]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. clyte.tech [clyte.tech]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
A Comparative Guide to the In Vitro and In Vivo Activity of Phenylpyrazole Amines: A Case Study on 5-Methyl-3-phenyl-1H-pyrazol-4-amine and Its Analogs
Foreword
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its inherent chemical properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents targeting a spectrum of diseases, from cancer to inflammatory disorders.[3][4] This guide provides a comparative analysis of the in vitro and in vivo activities of pyrazole derivatives, with a specific focus on the structural motif represented by 5-methyl-3-phenyl-1H-pyrazol-4-amine.
Due to a scarcity of publicly available data on this exact molecule, this guide will draw upon experimental evidence from closely related analogs to provide a comprehensive and scientifically grounded overview. By examining the biological performance of these structural relatives, we can infer the potential activities and guide future research directions for this compound. We will delve into the synthetic strategies, detail common experimental protocols for activity assessment, and present comparative data to illuminate the structure-activity relationships that govern the efficacy of this important class of compounds.
The Pyrazole Core: A Versatile Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its planarity and aromaticity, coupled with the ability to engage in various intermolecular interactions, make it an ideal framework for designing ligands that can bind to a diverse range of biological targets. Marketed drugs containing the pyrazole moiety, such as the anti-inflammatory agent celecoxib and the anticancer drug crizotinib, underscore the therapeutic relevance of this heterocyclic system.
The biological activity of pyrazole derivatives can be finely tuned by the nature and position of substituents on the ring. The general structure of the compounds discussed in this guide is centered around a phenyl group at the 3-position, a methyl group at the 5-position, and an amine group at the 4-position of the pyrazole ring.
Synthesis of Substituted Pyrazoles
The synthesis of 4-amino-substituted pyrazoles often begins with the construction of the core pyrazole ring, followed by functional group manipulations. A common and versatile method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.
For the synthesis of a precursor to this compound, one could envision a reaction between a suitably substituted hydrazine and a β-ketoester, followed by nitration at the 4-position and subsequent reduction to the amine.
Below is a generalized workflow for the synthesis of such compounds.
Caption: Workflow for the carrageenan-induced paw edema model.
Comparative Data for Pyrazole Analogs (Anti-inflammatory Activity)
A study on a 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-one derivative demonstrated superior anti-inflammatory activity compared to celecoxib in the carrageenan-induced rat paw edema assay, with a 59.86% inhibition of edema at 5 hours. [5]
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents. For instance, in a series of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones, it was found that an N-phenyl ring substituted with a para-trifluoromethyl (p-CF₃) group leads to more selective inhibition of COX-2. [5]This highlights the importance of systematic structural modifications and subsequent biological evaluation to optimize the activity of a lead compound.
Conclusion and Future Directions
While direct experimental data for this compound remains elusive in the public domain, the wealth of information on its structural analogs strongly suggests its potential as a biologically active molecule. The pyrazole scaffold, with its phenyl and methyl substitutions, is a recurring motif in compounds exhibiting significant anticancer and anti-inflammatory properties.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound. A thorough investigation of its in vitro activity against a broad panel of cancer cell lines and key inflammatory enzymes, followed by in vivo studies in relevant animal models, is warranted. Such studies will not only elucidate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds.
References
-
Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]
-
Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science Publishers. [Link]
-
Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 102, 104053. [Link]
-
Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. Molecules, 28(10), 4208. [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076. [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules, 25(23), 5727. [Link]
-
Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 8(1), 2-17. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Current Organic Synthesis, 19(6), 614-624. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 275, 116558. [Link]
-
Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Semantic Scholar. [Link]
-
Synthesis and Antitumor Activities of Novel 5-amino-3-(halophenyl)-1-phenyl-1H-pyrazole-4-carbonitriles. Bentham Science. [Link]
-
Synthesis and anti-inflammatory and analgesic activities of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides. Il Farmaco, 45(11), 1219-1225. [Link]
-
Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. Journal of Chemical and Pharmaceutical Research, 2(4), 548-552. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 15(10), 6789-6805. [Link]
-
Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Journal of the Korean Chemical Society, 57(5), 614-621. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 656. [Link]
-
Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. ResearchGate. [Link]
-
Synthesis, biological evaluation and docking analysis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones as potential cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(19), 4642-4648. [Link]
Sources
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Synthesis, biological evaluation and docking analysis of 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones as potential cyclooxygenase-2 (COX-2) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Substituted Pyrazole Compounds
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Introduction: The Therapeutic Promise of the Pyrazole Scaffold
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have garnered significant attention for a broad spectrum of pharmacological activities, including anticancer properties.[1][2] The versatility of the pyrazole core allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. This guide provides an in-depth comparison of the cytotoxic effects of variously substituted pyrazole compounds against different cancer cell lines, supported by experimental data and protocols. We will delve into the structure-activity relationships (SAR) that govern their efficacy and explore the common mechanistic pathways through which they exert their anticancer effects.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic potential of substituted pyrazole compounds is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) are key metrics used for this comparison, with lower values indicating higher potency. Below is a summary of the cytotoxic activities of several representative substituted pyrazole compounds from recent studies.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 5b | Methyl ester substituted pyrazole | K562 (Leukemia) | 0.021 | [3] |
| A549 (Lung) | 0.69 | [3] | ||
| MCF-7 (Breast) | 1.7 | [3] | ||
| Compound 5e | Cyano substituted pyrazole | K562 (Leukemia) | Potent | [3] |
| A549 (Lung) | Potent | [3] | ||
| MCF-7 (Breast) | Potent | [3] | ||
| Compound 12d | Details in source | A2780 (Ovarian) | Active | [4] |
| A549 (Lung) | Active | [4] | ||
| Pyrazole 13 | 5-oxo-N'-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide | 4T1 (Breast) | 25 | |
| Compound 6c | Thiazolidinone-grafted indolo–pyrazole | SK-MEL-28 (Melanoma) | 3.46 | [5] |
| Compound 3f | 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Triple-Negative Breast Cancer) | 14.97 (24h), 6.45 (48h) |
Expert Insights on Structure-Activity Relationships (SAR):
The data reveals that the nature and position of substituents on the pyrazole ring dramatically influence cytotoxic activity. For instance, in one study, a series of pyrazole analogues (5a-e) were generally more potent than the corresponding benzofuropyrazole derivatives (4a-e).[3] The substitution of an ethoxy group with electron-withdrawing groups like a methyl ester (5b) or a cyano group (5e) was well-tolerated and even enhanced the cytotoxicity in the pyrazole series.[3] This suggests that electronic effects and the ability to form specific interactions with biological targets are key determinants of efficacy. Furthermore, some compounds exhibit cell-line specific cytotoxicity, highlighting the importance of screening against a diverse panel of cancer cells.[3][6]
Mechanisms of Action: How Substituted Pyrazoles Induce Cancer Cell Death
The cytotoxic effects of substituted pyrazole compounds are often mediated through multiple, and sometimes interconnected, cellular mechanisms. A comprehensive understanding of these pathways is crucial for rational drug design and development.
Induction of Apoptosis
A primary mechanism by which many pyrazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This is often characterized by morphological changes such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.[5]
Several pyrazole compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key molecular events include:
-
Activation of Caspases: Treatment with cytotoxic pyrazoles often leads to the activation of initiator caspases (e.g., caspase-8 and caspase-9) and executioner caspases (e.g., caspase-3/7).[8][9]
-
Modulation of Bcl-2 Family Proteins: An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a common finding.[7]
-
Generation of Reactive Oxygen Species (ROS): Some pyrazoles can induce oxidative stress, leading to ROS generation which in turn can trigger apoptosis.[8]
Cell Cycle Arrest
Disruption of the normal cell cycle progression is another hallmark of many anticancer agents, including substituted pyrazoles. These compounds can cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. The G2/M phase is a common point of arrest induced by pyrazole derivatives.[10][5] This is often associated with the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs).[11]
Inhibition of Tubulin Polymerization
The microtubule cytoskeleton is a dynamic structure essential for cell division, motility, and intracellular transport, making it an attractive target for anticancer drugs. Several potent pyrazole compounds have been identified as inhibitors of tubulin polymerization.[3][4][9] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to G2/M arrest and subsequent apoptosis.
The following diagram illustrates the key mechanisms of action of cytotoxic pyrazole compounds.
Caption: Key mechanisms of action of cytotoxic pyrazole compounds.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are step-by-step methodologies for key assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with the medium containing the compounds or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the pyrazole compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
The following diagram outlines a typical experimental workflow for assessing the cytotoxicity of pyrazole compounds.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion and Future Directions
Substituted pyrazole compounds represent a highly promising class of anticancer agents with diverse mechanisms of action. The extensive research into their synthesis and biological evaluation continues to yield novel derivatives with enhanced potency and selectivity. Structure-activity relationship studies are invaluable in guiding the design of more effective compounds.[13][14] Future research should focus on optimizing the therapeutic index of these compounds, exploring novel delivery systems to improve their bioavailability and tumor-targeting capabilities, and investigating their potential in combination therapies to overcome drug resistance. The detailed protocols and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing the development of pyrazole-based cancer therapeutics.
References
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
-
Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity.
-
One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids.
-
Design, synthesis, antioxidant and anticancer activity of novel pyrazole derivatives.
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer.
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
-
Pyrazoles as anticancer agents: Recent advances.
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells.
-
Cytotoxicity study of pyrazole derivatives.
-
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
-
Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines.
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors.
-
Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Application Note for Researchers.
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
-
Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents.
-
Evaluation of apoptotic activity of new condensed pyrazole derivatives.
-
Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
validating the binding affinity of 5-methyl-3-phenyl-1H-pyrazol-4-amine to its target
An Application Scientist's Guide to Validating Ligand-Target Binding Affinity: A Comparative Analysis of 5-methyl-3-phenyl-1H-pyrazol-4-amine and Dasatinib for Src Kinase
In the landscape of modern drug discovery, the rigorous validation of a compound's binding affinity to its intended biological target is a cornerstone of preclinical development. This guide provides a comprehensive, in-depth comparison of key methodologies for quantifying the interaction between a novel small molecule, this compound, and its hypothetical target, the non-receptor tyrosine kinase Src. To provide a robust benchmark, we will compare its performance against Dasatinib, a well-characterized, potent Src inhibitor.
The Multi-Pronged Approach to Binding Validation
The validation workflow is designed to build a comprehensive profile of the ligand-target interaction. We begin with direct biophysical methods to measure the binding event in a purified system and then progress to cell-based assays to confirm target engagement in a more complex biological environment.
Caption: Overall workflow for validating ligand-target binding.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. This technique is considered the gold standard for determining the dissociation constant (Kd) because it is a direct, in-solution measurement that does not require labeling or immobilization of the reactants.
Why ITC is Critical: Beyond just affinity (Kd), ITC reveals the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy. This information provides deep insights into the nature of the binding forces—whether the interaction is driven by hydrogen bonds and van der Waals interactions (enthalpy) or by the hydrophobic effect and conformational changes (entropy).
Experimental Protocol: ITC
-
Preparation:
-
Recombinantly express and purify Src kinase to >95% purity.
-
Prepare a 20 µM solution of Src kinase in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Prepare a 200 µM solution of this compound and Dasatinib in the identical buffer from the final dialysis step of the protein. This is critical to minimize heat of dilution effects.
-
Thoroughly degas all solutions.
-
-
Instrument Setup:
-
Set the instrument (e.g., a Malvern Panalytical MicroCal PEAQ-ITC) to 25°C.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
-
Titration:
-
Perform an initial 0.4 µL injection, followed by 19 subsequent 2 µL injections at 150-second intervals.
-
Record the differential power required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the stoichiometry (n), Kd, ΔH, and ΔS.
-
Caption: Schematic of the ITC experimental principle.
Surface Plasmon Resonance (SPR): Unveiling Binding Kinetics
While ITC provides thermodynamic data, it does not reveal how quickly a compound binds to its target (the association rate, ka) or how long it stays bound (the dissociation rate, kd). SPR is a powerful label-free technique for determining these kinetic parameters. The dissociation rate, in particular, is often a critical predictor of a drug's efficacy and duration of action in vivo.
Why SPR is a Necessary Complement: A long residence time (slow kd) can lead to a more sustained pharmacological effect. Two compounds with the same Kd could have vastly different kinetic profiles, a distinction that is invisible to ITC but readily apparent with SPR.
Experimental Protocol: SPR
-
Chip Preparation:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize Src kinase onto the chip surface via amine coupling to a target density (e.g., ~10,000 Response Units).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the analytes (this compound and Dasatinib) in running buffer (e.g., HBS-EP+).
-
Inject the analytes over the sensor surface for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows over the surface (e.g., 600 seconds).
-
Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the blank injections.
-
Globally fit the resulting sensorgrams (Response Units vs. Time) to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the dissociation constant (Kd) from the ratio of the rate constants (kd/ka).
-
Comparative Binding Data (Hypothetical)
The following table summarizes the expected results from ITC and SPR analyses, comparing our novel compound to the known inhibitor, Dasatinib.
| Parameter | This compound | Dasatinib (Reference) | Method | Significance |
| Dissociation Constant (Kd) | 150 nM | 0.8 nM | ITC / SPR | Overall affinity . Lower is stronger. |
| Association Rate (ka) | 5 x 105 M-1s-1 | 1.2 x 107 M-1s-1 | SPR | On-rate . How quickly the compound binds. |
| Dissociation Rate (kd) | 7.5 x 10-2 s-1 | 9.6 x 10-3 s-1 | SPR | Off-rate . How long the compound stays bound. |
| Residence Time (1/kd) | 13 seconds | 104 seconds | SPR | A key indicator of duration of action. |
| Enthalpy (ΔH) | -6.5 kcal/mol | -11.2 kcal/mol | ITC | Favorable hydrogen bonding/van der Waals forces. |
| Entropy (-TΔS) | -2.8 kcal/mol | -1.5 kcal/mol | ITC | Contribution from hydrophobic effects/conformation. |
Interpretation: The hypothetical data suggest that this compound is a moderate-affinity binder. Its affinity is significantly weaker than Dasatinib, primarily due to a much faster dissociation rate (kd), resulting in a shorter residence time. The thermodynamic signature shows the binding is enthalpically driven, which is a favorable characteristic for drug candidates.
Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Cellular Milieu
Biophysical assays use purified proteins in optimized buffers. This environment is a far cry from the crowded, complex interior of a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound can still bind its target in a native cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
Why CETSA is Essential for Trustworthiness: A compound that shows high affinity in a purified system may fail in a cellular context due to poor permeability, rapid efflux, or off-target binding. CETSA provides direct evidence of target engagement in the relevant physiological setting.
Experimental Protocol: CETSA
-
Cell Treatment:
-
Culture a relevant cell line (e.g., HeLa cells) to ~80% confluency.
-
Treat the cells with either vehicle (DMSO) or a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for 1 hour.
-
-
Thermal Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles).
-
Separate the soluble protein fraction (containing stabilized, non-denatured Src) from the precipitated aggregates by centrifugation (e.g., 20,000 x g for 20 min).
-
Analyze the amount of soluble Src kinase in the supernatant by Western Blot or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble Src as a function of temperature for both vehicle- and compound-treated samples.
-
The shift in the melting curve (ΔTm) indicates the degree of target stabilization and confirms cellular engagement.
-
Abstract
In drug discovery, the efficacy of a small molecule inhibitor is intrinsically linked to its selectivity. An ideal therapeutic agent potently inhibits its intended target while minimizing engagement with other proteins, thereby reducing the potential for off-target toxicity. This guide provides a comprehensive framework for assessing the selectivity profile of the novel compound, 5-methyl-3-phenyl-1H-pyrazol-4-amine. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors.[1][2][3] Therefore, this guide is structured around the hypothesis that our compound of interest is a protein kinase inhibitor. We will detail a tiered, multi-faceted experimental approach, moving from broad, kinome-wide screening to focused biochemical assays and culminating in cellular target engagement validation. Each protocol is presented with the underlying scientific rationale, ensuring that the resulting data is robust, reproducible, and readily interpretable by researchers and drug development professionals.
The Imperative of Selectivity: Foundational Concepts
Before delving into experimental protocols, it is crucial to understand why selectivity profiling is not merely a characterization step but a cornerstone of drug development. A non-selective compound can lead to misleading structure-activity relationships (SAR), unforeseen toxicities, and costly late-stage clinical failures.[4][5] The goal is to build a detailed "selectivity map" of this compound.
1.1 The Phenylpyrazole Scaffold: A Kinase-Inhibitor-in-Waiting
The core structure, a phenyl-substituted pyrazole, is a recurring motif in a multitude of clinically evaluated and approved kinase inhibitors.[6][7] Molecules like Ibrutinib, a pyrazolopyrimidine-based inhibitor, highlight the scaffold's ability to mimic the adenine base of ATP, allowing it to compete for the highly conserved ATP-binding site of kinases.[6] This structural similarity to known kinase inhibitors forms the logical basis of our hypothesis and guides the selection of our primary screening strategy.
1.2 Defining the Scope: Related vs. Unrelated Targets
Selectivity is a relative term. We must assess our compound against:
-
Closely Related Targets: Kinases within the same family as the primary target (e.g., other tyrosine kinases if the primary target is a tyrosine kinase). These share significant structural homology in the ATP-binding pocket, making off-target inhibition more likely.
-
Distantly Related & Unrelated Targets: A broad panel of kinases from across the human kinome. This serves to identify unexpected off-target interactions that could lead to toxicity or provide opportunities for drug repositioning.[8]
A Tiered Strategy for Selectivity Profiling
A logical, tiered approach is the most efficient method for comprehensive selectivity profiling. We begin with a wide, but less deep, screen to identify potential off-targets, followed by progressively more focused and quantitative assays.
Figure 1: A tiered workflow for assessing compound selectivity.
Tier 1: Broad Kinome Profiling
The initial step is to cast a wide net to understand the compound's behavior across the human kinome. Commercial services offer panels that test the compound against hundreds of purified kinases.[9]
3.1 Experimental Protocol: Single-Dose Kinome Screen
This protocol outlines a typical workflow for a radiometric kinase activity assay, a common platform for these screens.[9][10]
Objective: To determine the percent inhibition of a large, diverse panel of protein kinases by this compound at a single, high concentration.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. For the assay, create a working solution that will yield a final assay concentration of 1 µM. Rationale: A high concentration (1-10 µM) is used to maximize the chances of detecting even weak off-target interactions.
-
Assay Plate Preparation: In a multi-well plate, add the kinase buffer, the specific kinase, and its corresponding substrate peptide or protein.
-
Compound Addition: Add the test compound (to a final concentration of 1 µM) or vehicle control (DMSO) to the appropriate wells. Include a positive control inhibitor for each kinase to ensure assay validity.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing MgCl2 and radiolabeled [γ-³³P]-ATP. The ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to provide a standardized comparison of inhibitor affinity.[4]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid) and spot the mixture onto a filter membrane.
-
Washing: Wash the filter membranes extensively to remove unincorporated [γ-³³P]-ATP.
-
Detection: Quantify the amount of radiolabeled phosphate transferred to the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
Tier 2: Quantitative Biochemical Analysis
Hits identified in the broad screen must be validated and quantified. This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50).
4.1 Experimental Protocol: IC50 Determination
Objective: To precisely quantify the potency of this compound against the primary target and key off-targets (e.g., those showing >50% inhibition in the initial screen).
Methodology:
-
Compound Dilution: Perform a serial dilution of the compound stock to create a 10-point concentration gradient (e.g., from 100 µM down to 5 nM). Rationale: A wide concentration range is essential for accurately fitting the sigmoidal curve and determining the IC50 value.
-
Assay Execution: Perform the kinase assay as described in section 3.1, but use the range of compound concentrations instead of a single dose.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to derive the IC50 value.
4.2 Data Presentation and Interpretation
The resulting IC50 values should be compiled into a table for clear comparison. A selectivity score can be calculated by dividing the IC50 of an off-target by the IC50 of the primary target. A higher score indicates greater selectivity.
| Target Kinase | Family | IC50 (nM) for this compound | Selectivity Score (vs. Primary Target) |
| Primary Target (e.g., SRC) | Tyrosine Kinase | 50 | 1 |
| Off-Target 1 (e.g., LCK) | Tyrosine Kinase | 500 | 10 |
| Off-Target 2 (e.g., ABL1) | Tyrosine Kinase | >10,000 | >200 |
| Off-Target 3 (e.g., CDK2) | Ser/Thr Kinase | >10,000 | >200 |
This table contains example data for illustrative purposes.
Figure 2: Target relationship diagram based on hypothetical IC50 data.
Tier 3: Cellular Target Engagement
Biochemical assays use purified enzymes and are an imperfect proxy for the complex intracellular environment. Therefore, it is essential to confirm that the compound can bind its intended target(s) within a living cell.[11][12] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[13][14][15]
5.1 The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a protein binds to a ligand (our compound), it becomes more resistant to heat-induced denaturation. By heating cells to various temperatures and then measuring the amount of soluble (non-denatured) target protein remaining, we can detect this stabilization as a "shift" in the protein's melting curve.[12][13]
5.2 Experimental Protocol: CETSA
Objective: To verify the binding of this compound to its primary target and key off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture an appropriate cell line that expresses the target proteins. Treat the cells with the test compound at various concentrations or with a vehicle control for 1-2 hours.
-
Heating Step: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Rationale: This heating step denatures and precipitates unstable proteins. Ligand-bound proteins will remain soluble at higher temperatures.
-
Cell Lysis: Lyse the cells to release their contents (e.g., by freeze-thaw cycles or sonication).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated, aggregated proteins.
-
Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the soluble fraction using an antibody-based method like Western Blot or ELISA.
-
Data Analysis: For each treatment condition, plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control confirms target engagement.
Conclusion and Future Directions
This guide outlines a rigorous, tiered strategy for the comprehensive selectivity assessment of this compound. By systematically progressing from broad screening to quantitative biochemical analysis and finally to cellular validation, researchers can build a high-confidence profile of the compound's on- and off-target activities. The data generated through these protocols is critical for making informed decisions in the drug discovery pipeline, enabling the selection of compounds with the highest potential for efficacy and the lowest risk of toxicity. The selectivity profile is not an endpoint but a vital dataset that informs subsequent lead optimization, preclinical safety studies, and the ultimate clinical success of a therapeutic candidate.
References
-
Martens, S. (2023). In vitro kinase assay. protocols.io.
-
Bamborough, P., & Drewry, D. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
-
Cheng, A. C., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, Oxford Academic.
-
Gilson, M. K., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
-
Viola, G., & Bortolozzi, R. (2007). Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar.
-
Reaction Biology. Kinase Selectivity Panels.
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. PMC - NIH.
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. ResearchGate.
-
Revvity. In Vitro Kinase Assays.
-
Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.
-
Kamal, A., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. PMC - NIH.
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
-
Al-Warhi, T., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
-
Pär Nordlund Lab. CETSA.
-
Kamal, A., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. ResearchGate.
-
Kamal, A., et al. (2020). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Chapman University Digital Commons.
-
National Center for Biotechnology Information. 5-Amino-3-methyl-1-phenylpyrazole. PubChem.
-
Kumar, K. A., et al. (2013). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). NIH.
-
Iadanza, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
-
Gomaa, H. A. M., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
-
El-Borai, M. A., et al. (2024). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. ResearchGate.
-
Singh, S. K., et al. (2014). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Fayed, E. K., et al. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. [Link not available]
-
Rojas, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
-
Smith, P. J., et al. (2004). Tris(5-methyl-3-phenyl-1H-pyrazol-1-yl)methane. PMC - PubMed Central.
-
Abdel-Wahab, B. F., et al. (2016). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC - NIH.
-
ChemBK. 1H-Pyrazol-3-amine, 5-methyl-4-phenyl-.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase selectivity profiling by inhibitor affinity chromatography | Semantic Scholar [semanticscholar.org]
- 6. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. revvity.com [revvity.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. annualreviews.org [annualreviews.org]
- 15. CETSA [cetsa.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
